5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Description
Properties
IUPAC Name |
(5-nitropyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWRPXRSLOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, a key building block in medicinal chemistry. This document details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the synthesis of this compound. Emphasis is placed on two primary methodologies: the direct amide coupling of 5-nitropicolinic acid with piperidine using activating agents, and a two-step approach via the formation of the corresponding acyl chloride. This guide is intended to serve as a practical resource for researchers in drug discovery and development, offering insights into process optimization and characterization of the target molecule.
Introduction: Significance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds. The introduction of a nitro group and an amide linkage, as seen in this compound, offers unique electronic and steric properties that can be exploited for modulating pharmacological activity. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents.
Retrosynthetic Analysis and Strategic Planning
The synthesis of this compound logically proceeds through the formation of an amide bond between 5-nitropicolinic acid and piperidine. This disconnection forms the basis of our synthetic strategy.
Figure 1: Retrosynthetic analysis of this compound.
Two primary pathways emerge from this analysis:
-
Pathway A: Direct Amide Coupling. This approach involves the in-situ activation of the carboxylic acid group of 5-nitropicolinic acid using a coupling agent, followed by the addition of piperidine.
-
Pathway B: Acyl Chloride Intermediate. This classic two-step method requires the conversion of 5-nitropicolinic acid to the more reactive 5-nitropicolinoyl chloride, which is then reacted with piperidine.
Synthesis of the Key Precursor: 5-Nitropicolinic Acid
The common starting material for both synthetic pathways is 5-nitropicolinic acid (also known as 5-nitropyridine-2-carboxylic acid). While commercially available, its synthesis from precursors like 2-methyl-5-nitropyridine or 2-chloro-5-nitropyridine is well-documented. A common laboratory-scale preparation involves the oxidation of 2-methyl-5-nitropyridine.
Synthetic Pathways to the Target Compound
Pathway A: Direct Amide Coupling
Direct amide coupling offers the advantage of a one-pot procedure, minimizing intermediate isolation steps. The choice of coupling agent is critical and depends on factors such as desired yield, reaction conditions, and cost.
4.1.1. Carbodiimide-Mediated Coupling (e.g., DCC)
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate readily undergoes nucleophilic attack by the amine.
Figure 2: Workflow for DCC-mediated amide coupling.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a stirred solution of 5-nitropicolinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be removed by filtration. The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, and a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Expertise & Experience Insights:
-
The choice of solvent is crucial; DMF can facilitate the dissolution of the starting materials, but DCM often simplifies the removal of the DCU byproduct.
-
The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.
-
While effective, the use of DCC can sometimes lead to the formation of N-acylurea byproducts and may cause racemization in chiral substrates.
4.1.2. Phosphonium and Aminium/Uronium Salt-Based Coupling (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often provide cleaner reactions and higher yields compared to carbodiimides.[2][3]
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 5-nitropicolinic acid (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Amine Addition: Add piperidine (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Work-up and Purification: The reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purification is achieved via column chromatography.
Pathway B: Acyl Chloride Intermediate
This two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine. This method is often robust and high-yielding.
4.2.1. Synthesis of 5-Nitropicolinoyl Chloride
The most common reagent for this transformation is thionyl chloride (SOCl₂).[4]
Figure 3: Two-step synthesis via the acyl chloride intermediate.
Experimental Protocol:
-
Reaction Setup: To a flask containing 5-nitropicolinic acid (1.0 equivalent), add thionyl chloride (2.0-5.0 equivalents) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (typically around 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 5-nitropicolinoyl chloride is often used in the next step without further purification.
Expertise & Experience Insights:
-
The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.
-
The use of a co-solvent like toluene can aid in the azeotropic removal of excess thionyl chloride.
-
The acyl chloride is moisture-sensitive and should be handled under anhydrous conditions.
4.2.2. Amidation of 5-Nitropicolinoyl Chloride
The reaction of the acyl chloride with piperidine is typically a rapid and exothermic process.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 5-nitropicolinoyl chloride in an anhydrous solvent like DCM or THF and cool the solution to 0 °C.
-
Amine Addition: Slowly add a solution of piperidine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same solvent. The base is necessary to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Work-up and Purification: The reaction mixture is washed with water, dilute acid, and dilute base as described in Pathway A. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
Data Presentation and Characterization
Table 1: Summary of Reagents and Conditions
| Parameter | Pathway A (DCC Coupling) | Pathway A (HATU Coupling) | Pathway B (Acyl Chloride) |
| Carboxylic Acid Derivative | 5-Nitropicolinic Acid | 5-Nitropicolinic Acid | 5-Nitropicolinoyl Chloride |
| Amine | Piperidine | Piperidine | Piperidine |
| Coupling/Activating Agent | DCC | HATU | Thionyl Chloride |
| Base | (Optional: DMAP) | DIPEA | Triethylamine/Pyridine |
| Solvent | DCM or DMF | DMF | DCM or THF |
| Temperature | 0 °C to RT | RT | Reflux (for acyl chloride), 0 °C to RT (for amidation) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
Characterization of this compound:
-
Appearance: Expected to be a solid.
-
Molecular Formula: C₁₁H₁₃N₃O₃
-
Molecular Weight: 235.24 g/mol
-
¹H NMR: Expected signals for the pyridine ring protons (typically in the aromatic region, deshielded due to the nitro group), and the piperidine ring protons (in the aliphatic region).
-
¹³C NMR: Expected signals for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the piperidine ring.
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration (typically around 1630-1680 cm⁻¹), and characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Conclusion
The synthesis of this compound can be reliably achieved through either direct amide coupling or a two-step procedure involving an acyl chloride intermediate. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this important chemical building block.
References
- Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. (2024). Journal of Basrah Researches (Sciences).
- Benzoyl piperidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). BenchChem.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.
- 5-Nitropicolinic acid | C6H4N2O4 | CID 520488. (n.d.). PubChem.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.
- Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Chemistry Portal.
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- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023).
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[Link] Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity. (2021). RSU International Research Conference.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.).
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. In the landscape of modern drug discovery, a thorough understanding of a molecule's physical and chemical characteristics is paramount. These properties are the primary determinants of a compound's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to target engagement and toxicity.[1][2] This document serves as a foundational resource for researchers, offering not only a compilation of predicted and analogous data for this compound but also detailing the essential experimental protocols required for their precise determination. By elucidating the causality behind experimental choices and grounding methodologies in established scientific principles, this guide aims to empower research and development professionals to unlock the full therapeutic potential of this and similar chemical entities.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] The physicochemical characteristics of a molecule are the bedrock upon which its "drug-likeness" is built.[1] Properties such as molecular weight, lipophilicity, solubility, and ionization state (pKa) govern a drug's ability to navigate the complex biological milieu to reach its target and elicit a therapeutic effect.[2][4]
This compound, a compound featuring a nitropyridine core linked to a piperidine moiety via an amide bond, presents a unique structural motif of interest in medicinal chemistry. The electron-withdrawing nature of the nitro group and the basicity of the piperidine ring suggest that this molecule may possess intriguing pharmacological properties. However, without a robust physicochemical profile, its potential remains speculative. This guide provides the necessary framework for a comprehensive evaluation of this compound.
Molecular Identity and Core Properties
A precise understanding of the molecular identity is the first step in any physicochemical characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 5-nitro-2-(piperidine-1-carbonyl)pyridine | [3] |
| CAS Number | 1301214-65-2 | [3] |
| Molecular Formula | C₁₁H₁₃N₃O₃ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| Chemical Structure | - |
Note: The chemical structure image is a representation. For definitive structural elucidation, X-ray crystallography is recommended.
Synthesis of this compound: A Proposed Methodological Approach
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Protocol
-
Activation of the Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitropicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Coupling Reagents: To this solution, add a peptide coupling reagent such as HATU (1.1 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Physicochemical Properties and Their Determination
Due to the novelty of this compound, extensive experimental data is not yet publicly available. The following sections provide data for structurally related compounds to offer an initial estimation, alongside detailed protocols for the experimental determination of these crucial parameters.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.
Analogous Data:
-
1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid has a reported melting point of 186-188 °C.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility
Solubility, particularly aqueous solubility, is a critical factor for oral bioavailability.
Predicted Solubility Profile: Based on its structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents. The presence of the polar nitro and amide groups may impart some aqueous solubility, while the piperidine and pyridine rings contribute to its organic solubility.
Experimental Protocol: Kinetic Aqueous Solubility by UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).
-
Standard Curve Generation: Create a series of dilutions of the stock solution in the assay buffer (e.g., phosphate-buffered saline, pH 7.4) and measure their absorbance at the compound's λ_max using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a standard curve.
-
Solubility Measurement: Add a small aliquot of the stock solution to the assay buffer to a final concentration that is expected to exceed the solubility limit.
-
Equilibration: Shake the solution at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow it to reach equilibrium.
-
Sample Preparation and Analysis: Filter the solution through a 0.45 µm filter to remove any undissolved precipitate. Measure the absorbance of the filtrate.
-
Concentration Determination: Use the standard curve to determine the concentration of the dissolved compound, which represents its kinetic aqueous solubility.
Caption: Workflow for kinetic aqueous solubility determination.
Ionization Constant (pKa)
The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding. The piperidine nitrogen is expected to be basic, while the pyridine nitrogen's basicity will be significantly reduced by the adjacent electron-withdrawing carbonyl and the nitro group on the ring.
Experimental Protocol: pKa Determination by pH-Metric Titration
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of co-solvent if needed).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic piperidine nitrogen. Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of any acidic protons.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More sophisticated analysis can be performed using specialized software to fit the titration curve.
Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation and as a reference for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons of the piperidine ring. The chemical shifts of the pyridine protons will be downfield due to the electron-withdrawing effects of the nitro and carbonyl groups.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands are expected for the following functional groups:
-
C=O (Amide): Strong absorption around 1650-1680 cm⁻¹.
-
N-O (Nitro): Two strong absorptions around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch).
-
C-N (Amine/Amide): Stretching vibrations in the 1000-1350 cm⁻¹ region.
-
Aromatic C=C and C=N: Stretching vibrations in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The nitropyridine chromophore is expected to exhibit strong UV absorbance. The λ_max will be useful for quantitative analysis, such as in solubility and dissolution studies.
Conclusion
The comprehensive physicochemical characterization of this compound is a critical step in evaluating its potential as a drug candidate. This guide has outlined the essential properties to be determined and has provided detailed, field-proven protocols for their measurement. While specific experimental data for this molecule is currently limited, the methodologies described herein provide a robust framework for researchers to generate the necessary data to inform and advance their drug discovery and development programs. Adherence to these rigorous experimental standards will ensure the generation of high-quality, reliable data, which is indispensable for making informed decisions in the complex process of bringing new therapeutics to fruition.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research.
- Physicochemical properties. Fiveable.
- This compound, 98% Purity, C11H13N3O3, 10 grams. Fisher Scientific.
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- 4. N-(2-methylbenzoyl)-5-nitropyridine-2-carboxamide | C14H11N3O4 | CID 54335316 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine (CAS No. 1301214-65-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, a niche heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical background and practical, step-by-step protocols.
Introduction: The Scientific Landscape of Nitropyridines and Piperidines
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The introduction of a nitro group to the pyridine ring drastically alters its electronic properties, making it a versatile intermediate for a wide array of chemical transformations and a key pharmacophore in various bioactive molecules.[3][4] Nitropyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][5]
Similarly, the piperidine moiety is another privileged structure in drug design, valued for its ability to introduce conformational rigidity, modulate lipophilicity, and serve as a versatile synthetic handle.[6][7] The combination of these two pharmacologically significant motifs in this compound suggests a high potential for novel biological activity. This guide will explore the synthesis and potential utility of this unique amide-linked heterocyclic compound.
Physicochemical Properties and Identification
A clear identification of the target molecule is paramount. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 1301214-65-2 | [8] |
| Molecular Formula | C11H13N3O3 | [8] |
| Molecular Weight | 235.2392 g/mol | [8] |
| Synonyms | 5-nitro-2-(piperidine-1-carbonyl)pyridine | [8] |
| Purity (Typical) | 98% | [8] |
Proposed Synthesis Protocol
Retrosynthetic Analysis
The disconnection of the amide bond in the target molecule leads to two readily available starting materials: 5-nitropicolinic acid and piperidine.
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
A Technical Guide to the Spectral Analysis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine: A Predictive Approach
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, a molecule featuring a nitro-substituted pyridine core linked to a piperidine amide, represents a class of compounds with significant potential in medicinal chemistry. The interplay between the electron-withdrawing nitro group, the aromatic pyridine ring, and the flexible piperidine moiety creates a unique electronic and conformational profile that can be comprehensively mapped using a suite of spectroscopic techniques.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The electron-withdrawing nature of the 5-nitro group and the amide carbonyl will significantly influence the chemical shifts of the pyridine ring protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 (Pyridine) | 9.10 - 9.20 | d | ~2.5 | Deshielded by the adjacent nitrogen and the para-nitro group. |
| H-4 (Pyridine) | 8.50 - 8.60 | dd | ~8.5, 2.5 | Deshielded by the ortho-nitro group and coupled to H-3 and H-6. |
| H-3 (Pyridine) | 8.35 - 8.45 | d | ~8.5 | Influenced by the adjacent carbonyl group and coupled to H-4. |
| Piperidine (axial, α to N) | 3.60 - 3.70 | m | - | Downfield shift due to the adjacent nitrogen and carbonyl group. |
| Piperidine (equatorial, α to N) | 3.40 - 3.50 | m | - | |
| Piperidine (β, γ) | 1.60 - 1.80 | m | - | Complex multiplet representing the remaining piperidine protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H data by defining the carbon framework. The chemical shifts will be similarly influenced by the electron-withdrawing groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | 165.0 - 167.0 | Typical chemical shift for an amide carbonyl. |
| C-2 (Pyridine) | 152.0 - 154.0 | Attached to the electronegative nitrogen and the carbonyl group. |
| C-6 (Pyridine) | 148.0 - 150.0 | Deshielded by the adjacent nitrogen and para-nitro group. |
| C-5 (Pyridine) | 142.0 - 144.0 | Attached to the electron-withdrawing nitro group. |
| C-4 (Pyridine) | 138.0 - 140.0 | Influenced by the adjacent nitro group. |
| C-3 (Pyridine) | 122.0 - 124.0 | Less deshielded than other pyridine carbons. |
| Piperidine (α to N) | 48.0 - 50.0 / 43.0 - 45.0 | Two distinct signals may be observed due to slow rotation around the C-N amide bond. |
| Piperidine (β) | 26.0 - 28.0 | |
| Piperidine (γ) | 24.0 - 26.0 |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR spectral acquisition and processing.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by strong absorptions from the nitro and amide groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic (Piperidine) |
| ~1670 - 1685 | Strong | C=O Stretch | Amide (Tertiary) |
| ~1600, ~1475 | Medium-Weak | C=C & C=N Stretch | Aromatic Ring |
| ~1520 - 1540 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| ~1340 - 1360 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| ~1250 - 1300 | Medium | C-N Stretch | Amide |
The presence of two strong, distinct peaks for the nitro group (often referred to as "vampire teeth") is a key diagnostic feature.[1] The position of the amide carbonyl stretch is indicative of a tertiary amide, which is typically found in this region.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular formula of the target compound is C₁₁H₁₃N₃O₃, with a monoisotopic mass of 235.0957 g/mol .[2]
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 235 | [M]⁺ | Molecular ion peak. |
| 205 | [M - NO]⁺ | Loss of nitric oxide, common for aromatic nitro compounds. |
| 189 | [M - NO₂]⁺ | Loss of the nitro group. |
| 149 | [C₇H₅N₂O₂]⁺ | Cleavage of the amide bond, fragment corresponding to the 5-nitropicolinoyl cation. |
| 111 | [M - C₅H₄N(NO₂)CO]⁺ | Cleavage of the amide bond with charge retention on the piperidine fragment. |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation, a very common and stable fragment from piperidine-containing compounds. |
The fragmentation pattern will likely be dominated by the cleavage of the amide bond, which is often the weakest bond in such structures. The stability of the resulting 5-nitropicolinoyl cation and the piperidinyl cation will make them prominent peaks in the spectrum.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
IV. Conclusion: A Unified Structural Picture
By synthesizing the predictive data from NMR, IR, and MS, a comprehensive and self-validating structural profile of this compound emerges. The NMR data will confirm the connectivity of the pyridine and piperidine rings and the relative positions of the substituents. The IR spectrum will provide unambiguous evidence for the key nitro and amide functional groups. Finally, mass spectrometry will confirm the molecular weight and support the proposed structure through predictable fragmentation pathways.
This guide serves as a robust framework for any researcher undertaking the synthesis and characterization of this compound. The true value lies not just in the predicted data, but in the underlying logic that connects molecular structure to spectral output. By following the outlined protocols and understanding the principles of interpretation, scientists can confidently elucidate the structure of this and other related novel molecules, accelerating the pace of innovation in drug development and chemical sciences.
References
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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Organic Chemistry Tutor. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
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solubility of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine in Organic Solvents
Introduction
This compound (CAS No: 1301214-65-2) is a heterocyclic compound incorporating several key functional groups of interest in medicinal chemistry.[1] Its structure features a nitropyridine core, an amide linker, and a piperidine moiety. Both nitropyridine and piperidine scaffolds are considered "privileged structures" in drug design, appearing in numerous pharmaceuticals and biologically active molecules.[2][3] The nitro group can act as a bioisostere or be a precursor for other functional groups, while the piperidine ring is frequently used to modulate lipophilicity and basicity, thereby improving pharmacokinetic properties.[2]
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It influences every stage, from process chemistry and purification to formulation design, bioavailability, and ultimately, therapeutic efficacy. A poorly soluble compound can pose significant challenges, leading to difficult formulations and erratic absorption in the body.
As there is no publicly available quantitative solubility data for this compound, this technical guide serves as a comprehensive resource for researchers. It provides a predictive analysis based on the molecule's structure and outlines robust, field-proven experimental methodologies for accurately determining its solubility profile. This document is designed to empower scientists to generate reliable data, enabling informed decisions in synthesis, formulation, and preclinical development.
Part 1: Physicochemical Properties and Predictive Solubility Analysis
Before undertaking experimental work, a theoretical analysis of the molecule's structure provides critical insights into its expected behavior. By dissecting the functional groups, we can apply fundamental chemical principles, such as "like dissolves like," to predict its solubility in different classes of organic solvents.[4]
Physicochemical Characteristics
A summary of the known and predicted properties of this compound is essential for this analysis.
| Property | Value | Source |
| CAS Number | 1301214-65-2 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₃ | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| Predicted LogP | 1.5 - 2.0 (Estimated) | |
| Predicted pKa | 1-2 (Pyridine N, acidic); ~-6 (Nitro group, neutral) (Estimated) |
Note: Predicted LogP (octanol-water partition coefficient) and pKa values are estimates based on cheminformatics models and the properties of analogous structures. LogP suggests moderate lipophilicity.
Structural Analysis and Solubility Prediction
The solubility of this compound is a composite of the contributions from its distinct structural motifs:
-
Nitropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The addition of a strongly electron-withdrawing nitro group (-NO₂) significantly increases the molecule's polarity and introduces a site for potent dipole-dipole interactions and potential hydrogen bond acceptance.
-
Amide Linker: The tertiary amide group (-C(=O)N-) is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. This feature promotes interaction with protic solvents.
-
Piperidine Ring: This saturated, aliphatic ring is nonpolar and lipophilic. It contributes to the molecule's solubility in less polar environments.
Based on this analysis, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The nitro and amide groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of alcohols. |
| Aprotic Polar | DMSO, DMF, NMP, Acetonitrile, Acetone | Very High | Strong dipole-dipole interactions between the polar solvent and the highly polar nitropyridine and amide functionalities are expected to dominate, leading to excellent solubility. Solvents like DMSO and NMP are particularly effective for dissolving nitro-aromatic compounds.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of the pyridine ring may allow for some π-π stacking interactions, but the high overall polarity of the molecule will likely limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The lipophilic piperidine ring is insufficient to overcome the polarity of the rest of the molecule, leading to poor compatibility with nonpolar aliphatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules. |
Part 2: Experimental Determination of Solubility
While predictions are valuable, empirical data is essential. A systematic approach, beginning with qualitative classification and progressing to precise quantitative measurement, ensures a thorough understanding of the compound's properties.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound.
Caption: Logical workflow for solubility characterization.
Protocol 1: Qualitative Solubility Classification
This initial step provides rapid insight into the compound's acid-base properties and general solubility characteristics, following established qualitative analysis schemes.[6][7]
Methodology:
-
Preparation: Label four small test tubes (e.g., 13x100 mm).
-
Sample Addition: Add approximately 25 mg of this compound to each tube.
-
Solvent Addition (Sequential): a. To the first tube, add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. Observe and record solubility. b. If insoluble in water, proceed to the next tube. Add 0.75 mL of 5% aqueous HCl. Record observations. c. If insoluble in acid, proceed to the next tube. Add 0.75 mL of 5% aqueous NaOH. Record observations. d. If insoluble in all of the above, proceed to the final tube. Carefully add 0.75 mL of cold, concentrated sulfuric acid. A color change or dissolution indicates a reaction and is classified as "soluble."[7]
-
Interpretation:
-
Soluble in Water: Suggests a high degree of polarity.
-
Soluble in 5% HCl: Indicates the presence of a basic functional group (likely the piperidine or pyridine nitrogen).
-
Soluble in 5% NaOH: Indicates the presence of a strongly acidic proton. This is unlikely for the target compound.
-
Soluble in Conc. H₂SO₄: Suggests the presence of neutral atoms with lone-pair electrons (e.g., oxygens, nitrogens) that can be protonated by the strong acid.
-
Protocol 2: Quantitative Solubility by Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] Its core principle is to create a saturated solution by agitating an excess of the compound in the solvent at a constant temperature until equilibrium is reached. This ensures the measurement reflects the true maximum solubility, a critical and self-validating parameter.
Caption: The Shake-Flask method for quantitative solubility.
Methodology:
-
Preparation of Stock Vials:
-
To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure solid remains visible after equilibration.
-
Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Prepare one vial for each solvent to be tested.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C for standard solubility).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most small molecules.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 2 hours.
-
To ensure complete separation of undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) from the top layer, taking extreme care not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[5]
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or moles/L (M).
-
Part 3: Data Application in Research and Development
The experimentally determined solubility data is not merely a physical constant but a critical guide for practical applications:
-
Process Chemistry: Knowledge of solubility in solvents like ethanol, isopropanol, or ethyl acetate is vital for designing efficient crystallization and purification protocols.
-
Preclinical Formulation: For in vitro and in vivo studies, the compound must be fully dissolved. Solubility data in biocompatible solvents like DMSO, ethanol, or polyethylene glycol (PEG) mixtures dictates the feasibility of creating stock solutions and dosing formulations.
-
Chemical Biology: When screening the compound in biological assays, ensuring it remains soluble in the aqueous buffer systems is paramount to avoid artifacts from precipitation. Knowing its DMSO solubility is key, as DMSO is the most common vehicle for compound libraries.
By systematically applying the predictive and experimental frameworks detailed in this guide, researchers can confidently characterize the solubility of this compound, generating the foundational data necessary for its successful advancement in the drug discovery and development pipeline.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Biosynth. (n.d.). 5-Nitro-2-(piperidine-1-yl)pyridine. Biosynth.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry.
- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Tanta University.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage.
- Vibrant Pharma Inc. (n.d.). 5-Nitro-2-(piperidin-1-yl)pyridine. Vibrant Pharma Inc.
- Atomax. (n.d.). This compound, 98% Purity.
- Karpińska, M., & Post-Polko, I. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Molecules, 28(22), 7565.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2023).
- Slast’on, A. O., & Voskressensky, L. G. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(19), 6932.
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An In-depth Technical Guide to the Potential Biological Activity of Nitropyridine-Piperidine Conjugates
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into nitropyridine-piperidine conjugates. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising class of heterocyclic compounds.
Introduction: The Rationale for Conjugating Nitropyridine and Piperidine Moieties
The synthesis of hybrid molecules through the conjugation of two or more pharmacophores is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. Nitropyridine and piperidine rings are privileged scaffolds, each contributing unique physicochemical and biological properties to a molecule.
The nitropyridine moiety, an electron-deficient aromatic system, is known to participate in various biological interactions. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to reactive intermediates that can exert cytotoxic effects, a property exploited in some anticancer and antimicrobial agents. Furthermore, the pyridine ring itself is a common feature in many approved drugs, contributing to solubility and the ability to form key interactions with biological targets.
The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with protein binding pockets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can facilitate interactions with acidic residues in target proteins and improve aqueous solubility. Piperidine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4]
By conjugating these two moieties, it is hypothesized that the resulting hybrid molecule could exhibit synergistic or additive effects, leading to enhanced biological activity. This guide will explore the potential of these conjugates in key therapeutic areas and provide the technical framework for their synthesis and evaluation.
Synthesis of Nitropyridine-Piperidine Conjugates
The synthesis of nitropyridine-piperidine conjugates can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a halogenated nitropyridine with a piperidine derivative. The following protocol describes a general procedure for the synthesis of a 4-(nitropyridin-4-yl)piperidine conjugate.
Experimental Protocol: Synthesis of 4-(5-Nitro-2-pyridyl)piperidine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2-Chloro-5-nitropyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in DMF.
-
Addition of Reagents: Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(5-nitro-2-pyridyl)piperidine.
Causality behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium carbonate and facilitate the reaction.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Excess Piperidine: A slight excess of piperidine is used to ensure the complete consumption of the limiting reagent, 2-chloro-5-nitropyridine.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.
Potential Biological Activities and Mechanisms of Action
Nitropyridine-piperidine conjugates have the potential to exhibit a range of biological activities, primarily focused on anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
Mechanism of Action: The anticancer potential of these conjugates is thought to arise from multiple mechanisms. The nitropyridine moiety can be bioreduced in the hypoxic environment of tumors to form reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis. Furthermore, both piperidine and pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5][6][7]
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Experimental Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitropyridine-piperidine conjugate and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperidine Derivative | Breast (MCF-7) | 5.02 | Buzun et al. |
| Nitropyridine Derivative | Leukemia (K562) | 1.37 | Szlachcikowska et al. |
| Vindoline-Piperazine Conjugate | Breast (MDA-MB-468) | 1.00 | [8] |
| Nitrosourea-Piperidine Conjugate | Leukemia (L1210) | Good Activity | [7] |
*Note: Specific IC₅₀ values for direct nitropyridine-piperidine conjugates are not widely available in the public domain and require experimental determination. The values presented are for related compounds to demonstrate potential efficacy.
Antimicrobial Activity
Mechanism of Action: The antimicrobial activity of these conjugates may stem from the ability of the nitropyridine moiety to generate reactive nitrogen species upon reduction, which can damage microbial DNA, proteins, and lipids. Additionally, the piperidine scaffold can contribute to interactions with microbial cell membranes or essential enzymes. The NF-κB signaling pathway is a key regulator of the inflammatory and immune response to pathogens.[9]
Signaling Pathway: Modulation of NF-κB Signaling
The NF-κB pathway plays a central role in the immune response to microbial infections. Modulation of this pathway can impact the host's ability to clear pathogens.
Experimental Evaluation: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Aseptically swab the surface of the agar plates with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the nitropyridine-piperidine conjugate solution at different concentrations into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperidine Derivative | S. aureus | 1.3 | [10] |
| Piperidine Derivative | E. coli | 1.1 | [10] |
| Nitropyridine Derivative | M. bovis | 12.5-50 | [9] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 | [11] |
*Note: MIC (Minimum Inhibitory Concentration) values are a more quantitative measure of antimicrobial activity and are often determined using broth microdilution methods.
Neuroprotective Activity
Mechanism of Action: Neurodegenerative diseases are often associated with oxidative stress and apoptosis (programmed cell death).[12] Piperidine and nitropyridine derivatives have shown potential as neuroprotective agents by scavenging reactive oxygen species (ROS), inhibiting apoptosis, and modulating signaling pathways involved in neuronal survival. The anti-apoptotic proteins of the Bcl-2 family are key regulators of cell death.[6]
Signaling Pathway: Oxidative Stress and Apoptosis
Oxidative stress leads to the generation of ROS, which can damage cellular components and trigger the apoptotic cascade. Neuroprotective compounds can interfere with this process.
Experimental Evaluation: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases.
Protocol: H₂O₂-Induced Cytotoxicity Assay
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the nitropyridine-piperidine conjugate for 2 hours.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells to induce oxidative stress and neuronal damage.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the conjugate compared to cells treated with H₂O₂ alone.
Additional Assays for Neuroprotection:
-
ROS Measurement: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels.[13]
-
Caspase Activity Assay: Measure the activity of key apoptotic enzymes like caspase-3 to assess the extent of apoptosis.[5]
| Compound Type | Neuroprotective Effect | Model System | Reference |
| Piperine Analogue | Attenuated behavioral deficits | MPTP-induced mouse model of Parkinson's | [9] |
| Piperazine Derivative | Recovers mushroom spines | In vitro Alzheimer's model | [14] |
| Nitrone Compound | Inhibits apoptosis and reduces ROS | HT22 hippocampal neuronal cells | [15] |
| Hesperetin | Decreased ROS and NO production | H₂O₂-treated SH-SY5Y cells | [16] |
*Note: Quantitative data such as EC₅₀ values for neuroprotection by specific nitropyridine-piperidine conjugates would need to be determined experimentally.
Conclusion and Future Directions
Nitropyridine-piperidine conjugates represent a promising class of compounds with the potential for significant biological activity across multiple therapeutic areas. The combination of the electron-deficient nitropyridine ring and the versatile piperidine scaffold provides a rich chemical space for the design of novel drug candidates.
This guide has outlined the rationale for their synthesis, provided representative experimental protocols for their evaluation, and explored the potential mechanisms of action in anticancer, antimicrobial, and neuroprotective contexts. The provided data, while primarily from related compounds, strongly supports the hypothesis that these conjugates warrant further investigation.
Future research should focus on:
-
Synthesis and Screening: The synthesis of a diverse library of nitropyridine-piperidine conjugates with systematic structural modifications to establish clear structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of lead candidates in relevant animal models.
The continued exploration of nitropyridine-piperidine conjugates holds the potential to yield novel and effective treatments for a range of challenging diseases.
References
- Buzun, N., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [URL]
- Crider, A. M., et al. (1980). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry, 23(8), 848–851. [https://pubs.acs.org/doi/abs/10.1021/jm00182a007]
- Frontiers Media SA. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2021.772418/full]
- Kulakov, I. V., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [URL]
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [https://www.mdpi.com/1424-8247/16/5/692]
- MDPI. (2020). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Molecules. [https://www.mdpi.com/1420-3049/25/21/5132]
- Promega Corporation. (Year). Detecting Caspase Activity in Staurosporine-Treated Human Neuroblastoma Cells Using Fluorescent and Luminescent Methods. [URL]
- PubMed Central (PMC). (2023). Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model. Journal of Biomedical Science. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10282121/]
- PubMed. (2010). Apoptosis and oxidative stress in neurodegenerative diseases. Journal of the Neurological Sciences. [https://pubmed.ncbi.nlm.nih.gov/20630482/]
- PubMed. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. European Journal of Pharmacology. [https://pubmed.ncbi.nlm.nih.gov/31958456/]
- ResearchGate. (Year). ROS production in SH-SY5Y cells measured with the DCFH-DA assay. [URL]
- Szlachcikowska, A., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [URL]
- Takeda, K., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [URL]
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- Viedma-Poyatos, Á., et al. (2020). Neuroprotective and Antioxidant Properties of CholesteroNitrone ChN2 and QuinolylNitrone QN23 in an Experimental Model of Cerebral Ischemia: Involvement of Necrotic and Apoptotic Cell Death. Antioxidants, 9(10), 959. [https://www.mdpi.com/2076-3921/9/10/959]
- Wouters, J., et al. (2020). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 10(1), 1-15. [https://www.
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An In-depth Technical Guide to the Stability and Storage of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this compound in a research and development setting. The protocols and recommendations herein are designed to be self-validating, promoting best practices in chemical management and experimental design.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. A clear understanding of its structure and basic properties is fundamental to predicting its stability profile.
| Property | Value | Source |
| CAS Number | 26820-61-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃O₃ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| Boiling Point | 380.4 °C | [1] |
| Appearance | Typically a solid | Inferred |
| Purity (Typical) | ≥97% | [2] |
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Caption: Chemical structure of this compound.
Stability Profile and Potential Degradation Pathways
The stability of this compound is governed by the chemical functionalities present in its structure: a nitropyridine ring and a piperidinyl-amide moiety. While specific stability data for this compound is not extensively published, we can infer its potential degradation pathways based on established chemical principles.
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.[4][5][6] The amide bond, while generally stable, can undergo hydrolysis under certain conditions.[7][8]
Hydrolytic Degradation
Causality: The amide linkage is the primary site for potential hydrolytic degradation. This reaction is catalyzed by both acidic and basic conditions.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.
Potential Degradation Products:
-
5-Nitropicolinic acid
-
Piperidine
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol for Hydrolytic Stability
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
-
Acidic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor the parent compound and any new peaks.
-
Couple the HPLC to a mass spectrometer (MS) to aid in the identification of degradation products.
-
Conclusion
The stability of this compound is intrinsically linked to its chemical structure. The presence of a nitropyridine ring and an amide bond suggests potential susceptibility to hydrolysis, photolysis, and to a lesser extent, thermal and oxidative degradation. While generally stable under ambient conditions for short periods, long-term storage requires controlled conditions—specifically refrigeration, protection from light, and a dry, inert atmosphere—to maintain its purity and integrity. The implementation of forced degradation studies is a critical step in fully characterizing its stability profile and is highly recommended for any research or development program utilizing this compound.
References
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]
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Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Available at: [Link]
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Amide - Wikipedia. Available at: [Link]
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Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]
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Forced Degradation Studies - MedCrave online. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
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Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - ResearchGate. Available at: [Link]
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Forced degradation and impurity profiling. Available at: [Link]
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This compound, 98% Purity, C11H13N3O3, 10 grams. Available at: [Link]
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Introduction: The Significance of the 5-Nitropyridine-2-Carboxamide Scaffold
An In-Depth Technical Guide to 5-Nitropyridine-2-Carboxamides: Synthesis, Biological Activity, and Therapeutic Applications
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyridine ring is one such "privileged structure," present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[1][2] When functionalized with a carboxamide at the 2-position and an electron-withdrawing nitro group at the 5-position, the resulting 5-nitropyridine-2-carboxamide scaffold becomes a highly versatile platform for developing novel therapeutics.
The carboxamide group provides a rigid, planar unit with both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[3] Concurrently, the 5-nitro group profoundly influences the electronic character of the pyridine ring, enhancing its susceptibility to nucleophilic attack and, critically, enabling a unique mechanism of action through reductive bioactivation in certain biological environments. This combination of features has led to the exploration of 5-nitropyridine-2-carboxamides across a wide therapeutic spectrum, including oncology, infectious diseases, and inflammation.[1][4][5]
This guide offers a senior application scientist's perspective on this important chemical class, delving into its synthesis, diverse biological activities, mechanisms of action, and the structure-activity relationships that guide modern drug discovery efforts.
Core Synthetic Strategies
The synthesis of 5-nitropyridine-2-carboxamides is accessible through several reliable pathways, primarily starting from commercially available 5-nitropicolinic acid or 2-substituted-5-nitropyridines. The choice of route often depends on the desired diversity of the amide substituent and the scale of the synthesis.
Pathway A: Amidation of 5-Nitropicolinic Acid
This is the most direct approach. It involves activating the carboxylic acid of 5-nitropicolinic acid, typically by converting it to an acid chloride, and subsequently reacting it with a primary or secondary amine to form the desired amide bond. This method is robust and allows for the introduction of a wide variety of substituents on the amide nitrogen.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This strategy utilizes a starting material like 2-chloro-5-nitropyridine. The electron-withdrawing effect of the nitro group and the ring nitrogen activates the chlorine atom at the 2-position, making it an excellent leaving group for nucleophilic aromatic substitution.[1][6] This pathway is particularly useful for synthesizing derivatives where the amide is replaced by other functionalities, such as ethers or thioethers, by using alcohols or thiols as nucleophiles.[1]
The diagram below illustrates these primary synthetic workflows.
Caption: Key synthetic routes to 5-nitropyridine derivatives.
Detailed Experimental Protocol: Synthesis via Pathway A
The following protocol details the synthesis of a representative N-substituted 5-nitropyridine-2-carboxamide from 5-nitropicolinic acid. This self-validating system includes clear steps and checkpoints.
Objective: To synthesize N-benzyl-5-nitropyridine-2-carboxamide.
Materials:
-
5-Nitropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation Step):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-nitropicolinic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst.
-
Allow the mixture to warm to room temperature and then reflux gently for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Causality Check: The conversion to the more reactive acid chloride is necessary because direct amidation of a carboxylic acid is thermodynamically unfavorable and slow. Refluxing ensures the reaction goes to completion.
-
-
Amidation Reaction:
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acid chloride solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Causality Check: Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and HCl), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality Check: The aqueous workup removes inorganic byproducts and unreacted starting materials. Chromatographic purification is essential to isolate the target compound from any side products, ensuring high purity for biological testing.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Activities and Therapeutic Landscape
The 5-nitropyridine-2-carboxamide scaffold has been investigated for a multitude of biological activities, demonstrating its potential in various disease areas.
| Therapeutic Area | Specific Target / Activity | Example / Finding | IC₅₀ / MIC | Reference |
| Oncology | JAK2 Inhibition | A series of sulfamides derived from nitropyridine carboxylic acids were synthesized as potent Janus kinase 2 inhibitors. | 8.5–12.2 µM | [1] |
| HPK1 Inhibition | Pyridine-2-carboxamide analogues showed strong HPK1 inhibitory activity, with potential for cancer immunotherapy. | - | [7] | |
| General Anticancer | Thiazole-5-carboxamide derivatives showed inhibitory activity against A-549 lung cancer cells. | 48% inhibition @ 5 µg/mL | [8] | |
| Infectious Disease | Anticoccidial | 2-nitro- and 3-nitropyridine carboxamides were active against Eimeria tenella. | - | [4] |
| Antileishmanial (analogue) | 5-Nitrothiophene-2-carboxamides showed potent activity, with improved solubility achieved by adding a morpholine ring. | - | [9] | |
| Antitubercular | Pyridine carboxamides inspired by isoniazid showed activity against drug-sensitive and drug-resistant M. tuberculosis. | - | [10] | |
| Other | Anti-inflammatory | 5-nitropyrimidine-2,4-dione analogues inhibited nitric oxide production and iNOS activity. | 8.6 µM (NO), 6.2 µM (iNOS) | [5] |
| Anticoagulant | (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids were designed as potent and selective factor IXa inhibitors. | - | [1] | |
| Urease Inhibition | 3-Nitropyridylpiperazine derivatives were evaluated as potential urease inhibitors for treating gastric diseases. | 29.21 ± 0.98 µM | [1] |
Mechanism of Action: A Tale of Two Pathways
The versatility of the 5-nitropyridine-2-carboxamide scaffold is reflected in its diverse mechanisms of action, which can be broadly categorized into two main types: reductive bioactivation and specific target engagement.
Reductive Bioactivation of the Nitro Group
A hallmark of many nitroaromatic compounds in antimicrobial and antiparasitic applications is their activation by microbial nitroreductases. This is a well-documented mechanism for the closely related 5-nitrothiophene-2-carboxamides against Leishmania.[9] It is highly probable that 5-nitropyridine-2-carboxamides follow a similar pathway in susceptible organisms.
The process involves the enzymatic reduction of the nitro group (-NO₂) to a series of highly reactive intermediates, such as the nitroso (-NO), hydroxylamino (-NHOH), and nitrenium ion species. These reactive molecules can then covalently modify and damage a multitude of critical cellular macromolecules, including DNA and proteins (such as ribosomal proteins), leading to cell death.[9] This multi-target mechanism makes it difficult for microbes to develop resistance.
Caption: Proposed reductive bioactivation pathway.
Specific Target Engagement
In contrast to the broad effects of bioactivation, many 5-nitropyridine-2-carboxamides designed for anticancer or anti-inflammatory applications function by binding with high affinity and selectivity to specific protein targets, such as enzymes. In these cases, the entire molecule acts as a pharmacophore, with the carboxamide and pyridine rings forming key hydrogen bonds, and other substituents occupying specific binding pockets. Examples include the inhibition of Janus kinase 2 (JAK2) and hematopoietic progenitor kinase 1 (HPK1), where the compounds act as competitive inhibitors in the enzyme's active site.[1][7]
Structure-Activity Relationship (SAR) Insights
Optimizing a lead compound is a critical phase in drug development. For the 5-nitropyridine-2-carboxamide scaffold, SAR studies focus on systematically modifying different parts of the molecule to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
R¹ and R² on the Amide Nitrogen: This is the most frequently modified position. Altering the size, lipophilicity, and hydrogen bonding capacity of these substituents can drastically affect target binding and cell permeability. For example, introducing a basic nitrogen in the form of a morpholine ring was shown to significantly improve the aqueous solubility of 5-nitrothiophene-2-carboxamides.[9]
-
The Pyridine Ring (Positions 3, 4, 6): While the 2-carboxamide and 5-nitro groups are often considered essential for activity, substitution at other positions can fine-tune electronic properties and provide additional vectors for target interaction.
-
The Carboxamide Linker: While generally conserved, replacing the amide with isosteres (e.g., sulfonamide, reverse amide) can modulate stability and binding geometry.
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An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Introduction: A Molecule of Contrasting Personalities
In the landscape of modern medicinal chemistry, the art of drug design often involves the strategic combination of well-understood pharmacophoric fragments. The compound 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine presents a fascinating case study in this regard, embodying a union of a "structural alert" with a "privileged scaffold." The nitroaromatic group, while a component of numerous successful drugs, is frequently flagged for potential toxicity, whereas the piperidine and pyridine moieties are among the most ubiquitous and successful heterocyclic systems in approved pharmaceuticals.[1][2][3][4][5] This guide will dissect the constituent parts of this molecule, exploring the physicochemical and pharmacological implications of their combination, and lay out a strategic roadmap for investigating its potential therapeutic applications.
The core structure consists of three key components: a 5-nitropyridine ring, a piperidine ring, and a carbonyl linker. Understanding the individual contribution of each is paramount to predicting the molecule's behavior and potential.
-
The 5-Nitropyridine Core: The pyridine ring is a cornerstone of drug discovery, found in approximately 14% of N-heterocyclic drugs approved by the FDA.[5][6] The addition of a nitro group at the 5-position dramatically influences the electronic properties of the ring. As a potent electron-withdrawing group, the nitro moiety can modulate pKa, improve receptor binding affinity, and enhance molecular stability.[7] However, it is this same electronic nature that underlies both its therapeutic potential and its toxicity concerns. Nitroaromatic compounds can undergo bioreduction in hypoxic environments or by specific nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates, a mechanism exploited in anticancer and antimicrobial agents but also linked to mutagenicity.[7][8][9]
-
The Piperidine Moiety: Piperidine is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its ability to enhance the "druggability" of a compound.[2][3] Its presence often improves pharmacokinetic properties (ADME), facilitates transport across biological membranes, and provides a stable, three-dimensional structure that can be tailored to fit the binding pockets of molecular targets.[2] Piperidine-containing drugs have found success in a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][4]
-
The Carbonyl Linker: The amide (carbonyl) group serves as a rigid, planar linker between the pyridine and piperidine rings. This structural constraint limits conformational flexibility and provides a hydrogen bond acceptor, which can be critical for specific interactions with biological targets like enzymes or receptors.[10]
This guide will now explore the potential therapeutic avenues for this compound, grounded in the established pharmacology of its constituent parts. For each proposed application, a rationale is provided, followed by a detailed experimental workflow for validation.
Section 1: Potential as a Hypoxia-Activated Anticancer Prodrug
The presence of the nitroaromatic moiety is a strong indicator that the compound could function as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that upregulates the expression of nitroreductase enzymes. This unique feature of the tumor microenvironment can be exploited for targeted drug delivery.
Hypothesized Mechanism of Action: We hypothesize that this compound is relatively inert under normal oxygen conditions (normoxia). Upon diffusion into a hypoxic tumor environment, it is selectively reduced by nitroreductases into cytotoxic reactive nitrogen species. These species can induce cellular damage through DNA adduction and the generation of oxidative stress, leading to targeted cancer cell death while sparing healthy, well-oxygenated tissues.[1][7][8]
Experimental Validation Workflow
A phased approach is necessary to validate this hypothesis, moving from basic cytotoxicity screening to more complex mechanistic studies.
Phase 1: In Vitro Cytotoxicity Screening
Objective: To determine if the compound exhibits selective cytotoxicity towards cancer cells under hypoxic conditions.
Protocol:
-
Cell Line Selection: A panel of human cancer cell lines known to experience hypoxia (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293) will be used.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and serially diluted to a range of test concentrations.
-
Cell Culture Conditions: Cells are seeded in 96-well plates. One set of plates is incubated under standard normoxic conditions (21% O2, 5% CO2), while a parallel set is placed in a hypoxic chamber (1% O2, 5% CO2).
-
Treatment: Cells are treated with the test compound at various concentrations for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a standard MTT or PrestoBlue™ assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line under both normoxic and hypoxic conditions.
Expected Outcome: A significantly lower IC50 value under hypoxic conditions compared to normoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.
| Parameter | Description |
| Cell Lines | HCT116, A549, MCF-7, HEK293 |
| Conditions | Normoxia (21% O2), Hypoxia (1% O2) |
| Endpoint | IC50 (µM) |
| Positive Control | Tirapazamine (a known hypoxia-activated prodrug) |
Phase 2: Mechanistic Elucidation
Objective: To confirm that the observed cytotoxicity is due to nitroreduction and subsequent cellular damage.
Protocol:
-
Nitroreductase Overexpression/Knockdown: Genetically engineer a cancer cell line to either overexpress or knockdown a key nitroreductase (e.g., AKR1C3). Repeat the cytotoxicity assay. A heightened sensitivity in the overexpression line and resistance in the knockdown line would confirm the enzyme's role.
-
Reactive Oxygen Species (ROS) Detection: Treat cells under hypoxic conditions with the compound and a fluorescent probe for ROS (e.g., DCFDA). Measure fluorescence intensity via flow cytometry or fluorescence microscopy. An increase in ROS would indicate oxidative stress.
-
DNA Damage Assay: Perform a comet assay or immunostaining for γH2AX foci in cells treated with the compound under hypoxia to visualize DNA strand breaks.
Experimental Workflow: Anticancer Prodrug Validation
Caption: Hypothesized bioactivation pathway of the compound leading to microbial cell death.
Section 3: Potential as a CNS-Active Agent
The piperidine ring is a well-established scaffold in drugs targeting the central nervous system. [2]Furthermore, the 2-substituted pyridine motif is present in compounds with activity at various CNS receptors, including nicotinic acetylcholine receptors. [11][12]While the nitro group is less common in CNS drugs due to potential toxicity, its strong electron-withdrawing nature could confer high affinity for specific receptor subtypes.
Hypothesized Target Space: Given the structural motifs, potential targets could include G-protein coupled receptors (GPCRs) or ion channels in the CNS. The overall lipophilicity, which would need to be determined experimentally, will be a key factor in its ability to cross the blood-brain barrier (BBB).
Experimental Validation Workflow
Phase 1: Initial CNS Target Screening
Objective: To identify potential interactions with a broad panel of CNS receptors and transporters.
Protocol:
-
Commercial Screening Panel: Submit the compound to a commercial radioligand binding assay panel (e.g., the Eurofins SafetyScreen44™ or similar). This provides data on binding affinity (Ki) against a wide array of CNS targets (e.g., dopaminergic, serotonergic, adrenergic, cholinergic, and opioid receptors).
-
Blood-Brain Barrier Permeability Assay: Use an in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict passive BBB permeability.
Expected Outcome: High-affinity binding (Ki < 100 nM) to one or more specific CNS targets would warrant further investigation. A favorable PAMPA result would indicate the compound is likely to reach its target in the brain.
Phase 2: Functional Activity and SAR
Objective: To determine if binding to a target translates to functional activity (agonist, antagonist, or modulator) and to explore the structure-activity relationship (SAR).
Protocol:
-
Functional Assays: For any high-affinity targets identified in Phase 1, perform relevant functional assays. For example, if the compound binds to the D2 dopamine receptor, a cAMP accumulation assay in cells expressing the receptor would determine if it acts as an agonist or antagonist.
-
Analog Synthesis: Synthesize a small library of analogs to probe the SAR. Key modifications could include:
-
Removing the nitro group to assess its contribution to affinity vs. toxicity.
-
Replacing the nitro group with other electron-withdrawing (e.g., -CN) or electron-donating (e.g., -NH2) groups.
-
Altering the substitution on the piperidine ring.
-
-
Re-screen Analogs: Test the synthesized analogs in the binding and functional assays to build an SAR model.
Conclusion and Future Directions
This compound is a molecule of significant interest, strategically positioned at the intersection of risk and opportunity. Its nitroaromatic core presents a clear pathway for development as a targeted anticancer or antimicrobial agent, leveraging bioreductive activation mechanisms. [1][7][9]Concurrently, the privileged piperidine and pyridine scaffolds suggest potential applications in CNS disorders, pending confirmation of target engagement and BBB permeability. [2][5][11] The primary challenge in the development of this compound will be managing the "double-edged sword" of the nitro group. [7]A thorough toxicological profile, including Ames testing for mutagenicity, will be essential early in the development process. Should the parent compound show promising activity but unacceptable toxicity, it could serve as a valuable lead for optimization, where the nitro group is replaced by a bioisostere that retains the desired electronic properties without the associated liabilities.
The experimental roadmaps provided herein offer a comprehensive, logic-driven approach to systematically evaluate the therapeutic potential of this intriguing compound. The insights gained from these studies will not only define the future of this compound but also contribute to the broader understanding of how to balance the potent activity of structural alerts with the favorable properties of privileged scaffolds in the pursuit of novel therapeutics.
References
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals.
- SciELO. (n.d.).
- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
- PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics.
- PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel).
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Methodological & Application
Synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the nitro group on the pyridine ring makes it an important precursor for further functionalization, such as reduction to an amino group, which opens avenues for the creation of diverse chemical libraries for drug screening. The piperidine amide moiety can influence the pharmacokinetic properties of a molecule, such as solubility and cell permeability. This protocol outlines a reliable and reproducible method for the synthesis of this compound, starting from readily available precursors.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The carboxylic acid of 5-nitropicolinic acid is first activated by conversion to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with piperidine to form the desired amide product.
Scheme 1. Overall reaction for the synthesis of this compound.
Mechanistic Insights
The formation of the amide bond is a two-step process. In the first step, the lone pair of electrons on the oxygen of the hydroxyl group of 5-nitropicolinic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of a proton to form a chlorosulfite intermediate. The intermediate then collapses, releasing sulfur dioxide and a chloride ion to form the highly reactive 5-nitropicolinoyl chloride.
The second step is a classic Schotten-Baumann reaction, where the nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, which is neutralized by a base (such as triethylamine), yields the stable amide product.[1]
Experimental Protocol
This protocol details the synthesis of this compound from 5-nitropicolinic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Nitropicolinic acid | ≥98% | Commercially Available | |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Commercially Available | Handle in a fume hood. |
| Piperidine | ≥99% | Commercially Available | Store under nitrogen. |
| Triethylamine (TEA) | ≥99.5% | Commercially Available | Anhydrous grade recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | For work-up. | |
| Brine | Saturated aqueous solution of NaCl | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl acetate | HPLC grade | Commercially Available | For chromatography. |
| Hexanes | HPLC grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Synthesis of 5-Nitropicolinoyl Chloride (in situ)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitropicolinic acid (5.0 g, 29.7 mmol).
-
Add anhydrous dichloromethane (DCM, 50 mL) to the flask.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (3.2 mL, 44.6 mmol, 1.5 eq) to the stirred suspension via a dropping funnel over 15 minutes. A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The solution should become clear, indicating the formation of the acid chloride.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood. The resulting crude 5-nitropicolinoyl chloride is a yellow solid and can be used in the next step without further purification.
Part 2: Amide Formation
-
Dissolve the crude 5-nitropicolinoyl chloride in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of piperidine (3.2 mL, 32.7 mmol, 1.1 eq) and triethylamine (4.5 mL, 32.7 mmol, 1.1 eq) in anhydrous DCM (20 mL).
-
Add the piperidine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes. The triethylamine is added to neutralize the HCl that is formed during the reaction.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.
Part 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding 50 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and acidic byproducts), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.
-
Determine the yield and characterize the final product by NMR, IR, and mass spectrometry.
Safety Precautions
-
Thionyl chloride is corrosive and toxic. It reacts violently with water to produce toxic gases (HCl and SO₂). All operations involving thionyl chloride must be carried out in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated area, preferably a fume hood.
-
Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It should be handled with care in a fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong fishy odor. Handle in a fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Figure 1. Experimental workflow for the synthesis of this compound.
Expected Results
Following this protocol, the synthesis of this compound can be achieved with a typical yield of 70-85%. The final product should be a pale yellow solid. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 9.40 (d, J = 2.4 Hz, 1H), 8.55 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 3.80-3.60 (m, 4H), 1.80-1.60 (m, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5, 155.0, 148.0, 140.0, 124.0, 118.0, 48.0, 43.0, 26.5, 25.5, 24.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃N₃O₃ [M+H]⁺: 208.10, found: 208.10.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete formation of the acid chloride. | Ensure anhydrous conditions. Use fresh thionyl chloride. A catalytic amount of DMF can be added. |
| Inactive piperidine. | Use freshly opened or distilled piperidine. | |
| Presence of starting material (5-nitropicolinic acid) in the final product | Insufficient amount of thionyl chloride or incomplete reaction in Part 1. | Increase the amount of thionyl chloride to 1.5-2.0 equivalents. Extend the reflux time. |
| Formation of multiple byproducts | Reaction temperature too high during amide formation. | Maintain the temperature at 0 °C during the addition of the piperidine solution. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for use in various research and development applications. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.
References
-
LibreTexts. (2022, October 4). Chemistry of Amides. Retrieved from [Link]
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
Application Notes and Protocols: 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Nitropyridine-2-carboxamide Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the pyridine ring remains a cornerstone scaffold, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The strategic introduction of functional groups onto the pyridine core allows for the fine-tuning of molecular properties and the construction of complex, bioactive molecules.
Among the vast array of substituted pyridines, 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine emerges as a particularly valuable and versatile building block. This molecule ingeniously combines three key functional elements:
-
A 5-Nitro Group: This powerful electron-withdrawing group activates the pyridine ring for certain transformations and, more importantly, serves as a latent amino group. The facile and high-yielding reduction of the nitro functionality to a primary amine opens up a vast chemical space for further elaboration.[3]
-
A 2-Carbonyl Piperidine Moiety: The robust amide linkage to a piperidine ring imparts specific conformational constraints and physicochemical properties. The piperidine motif itself is a highly sought-after fragment in drug discovery, known to enhance metabolic stability and modulate solubility and cell permeability.
-
A 2,5-Disubstituted Pyridine Core: This substitution pattern provides a well-defined vector for molecular growth, allowing for the directed synthesis of specific isomers and avoiding the complexities of regioisomeric mixtures.
This application note provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and insights into its utility as a strategic intermediate in the synthesis of complex organic molecules, with a particular focus on medicinally relevant scaffolds.
Synthesis of the Building Block: this compound
The synthesis of this key building block can be efficiently achieved from two readily accessible starting materials: 2-chloro-5-nitropyridine or 5-nitropicolinic acid. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route A: From 2-Chloro-5-nitropyridine
This route relies on a nucleophilic aromatic substitution (SNAr) reaction, a robust and high-yielding transformation for the functionalization of electron-deficient heteroaromatics. The electron-withdrawing nitro group at the 5-position significantly activates the 2-position of the pyridine ring towards nucleophilic attack by piperidine.[4][5]
Diagram 1: Synthesis of this compound from 2-Chloro-5-nitropyridine
Caption: Synthetic pathway from 2-aminopyridine to the target compound.
Protocol 1: Synthesis of this compound from 2-Chloro-5-nitropyridine
Materials:
-
2-Chloro-5-nitropyridine
-
Piperidine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate), add piperidine (1.2 eq).
-
Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture. The base scavenges the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 2-Chloro-5-nitropyridine | Piperidine, K₂CO₃ | Acetonitrile | 50 °C | 15 h | >90% (typical) |
Table 1: Representative reaction conditions for the synthesis from 2-chloro-5-nitropyridine.
Route B: From 5-Nitropicolinic Acid
This route involves the formation of an amide bond between 5-nitropicolinic acid and piperidine. This is a highly reliable and widely used transformation in organic synthesis, with a plethora of available coupling reagents to facilitate the reaction.[2][6] Common coupling agents include carbodiimides like DCC or EDC, as well as phosphonium or uronium salts such as PyBOP and HATU.[7]
Diagram 2: Synthesis via Amide Coupling
Caption: Key components for the amide coupling synthesis route.
Protocol 2: Amide Coupling of 5-Nitropicolinic Acid with Piperidine
Materials:
-
5-Nitropicolinic acid
-
Piperidine
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 5-nitropicolinic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add piperidine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
| Coupling Reagent | Base | Solvent | Temperature | Time | Yield |
| HATU | DIPEA | DMF | Room Temp. | 2-4 h | High |
| EDC/HOBt | NMM | DCM | Room Temp. | 12-16 h | Good to High |
Table 2: Comparison of common amide coupling conditions.
Core Application: Reduction to 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
The primary utility of this compound lies in its conversion to the corresponding 5-amino derivative. This transformation unmasks a versatile nucleophilic handle, paving the way for a multitude of subsequent reactions. Catalytic hydrogenation is the most common and efficient method for this reduction, often employing palladium on carbon (Pd/C) as the catalyst.[3]
Diagram 3: Reduction of the Nitro Group
Caption: The key transformation from the nitro to the amino functionality.
Protocol 3: Catalytic Hydrogenation to 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (hydrogen balloon or hydrogenation apparatus)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reaction.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-[(piperidin-1-yl)carbonyl]pyridine, which is often pure enough for subsequent steps. Further purification can be achieved by chromatography or recrystallization if necessary.
| Catalyst | Solvent | Pressure | Temperature | Time | Yield |
| 10% Pd/C | Methanol | 1 atm (balloon) | Room Temp. | 2-6 h | >95% |
Table 3: Typical conditions for the catalytic hydrogenation.
Application as a Building Block: Synthesis of Imidazo[1,2-a]pyridines
The 5-amino-2-[(piperidin-1-yl)carbonyl]pyridine is an excellent precursor for the synthesis of various heterocyclic systems. A prominent example is its use in the construction of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including as kinase inhibitors.[8][9] The synthesis is typically achieved through a condensation reaction with an α-haloketone.[10]
Diagram 4: Synthesis of an Imidazo[1,2-a]pyridine Derivative
Caption: Construction of the imidazo[1,2-a]pyridine scaffold.
Protocol 4: Synthesis of an Imidazo[1,2-a]pyridine Derivative
Materials:
-
5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or another suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 5-amino-2-[(piperidin-1-yl)carbonyl]pyridine (1.0 eq) in ethanol, add the α-haloketone (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
| Starting Amine | α-Haloketone | Base | Solvent | Temperature | Yield |
| 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine | 2-Bromoacetophenone | NaHCO₃ | Ethanol | Reflux | Good to High |
Table 4: General conditions for the synthesis of imidazo[1,2-a]pyridines.
Conclusion
This compound is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocycles. The straightforward synthesis of this compound, coupled with the efficient reduction of its nitro group, provides access to a key 5-aminopyridine intermediate. The utility of this intermediate in the construction of medicinally relevant scaffolds, such as imidazo[1,2-a]pyridines, underscores its importance in modern drug discovery and organic synthesis. The protocols outlined in this application note provide a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- El-Bardan, A. A. (1999). Kinetics and mechanism of the reactions of 2-chloro-5-nitropyridine with substituted anilines in methanol. International journal of chemical kinetics, 31(9), 667-672.
-
Feng, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
- Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
-
Synthesis and Characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. ResearchGate. [Link]
-
Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... - ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
-
PIPERIDINE. Ataman Kimya. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Application Notes and Protocols for the Reduction of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine to 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
Introduction: Strategic Importance of the Aminopyridine Moiety
The transformation of a nitro group to an amine on an aromatic scaffold is a fundamental and critical step in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries[1]. The resulting amino group serves as a versatile handle for a multitude of subsequent chemical modifications, enabling the construction of complex molecular architectures with diverse biological activities. The target molecule of this guide, 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine, is a valuable building block. Its precursor, 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, presents a unique set of challenges and opportunities for this transformation due to the presence of the electron-deficient pyridine ring and the robust piperidinylcarbonyl amide functionality.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group of this compound. We will delve into the mechanistic underpinnings of various reduction methodologies, providing a rationale for the selection of specific reagents and conditions. The protocols detailed herein are designed to be self-validating, with an emphasis on chemoselectivity, efficiency, and scalability.
Challenges and Considerations in the Reduction of a Substituted Nitropyridine
The reduction of the nitro group on the pyridine ring in this compound requires careful consideration of the following factors:
-
Chemoselectivity: The primary challenge is the selective reduction of the nitro group without affecting the amide functionality or the pyridine ring itself. While the amide bond is generally stable to many reducing agents, the pyridine ring can be susceptible to hydrogenation under certain catalytic conditions.
-
Catalyst Poisoning: Pyridine and its derivatives are known to act as catalyst poisons for some transition metal catalysts, such as palladium, by coordinating to the metal center through the lone pair of electrons on the nitrogen atom. This can lead to decreased catalyst activity or complete deactivation.
-
Reaction Exothermicity: The reduction of nitro groups is a highly exothermic process. Careful control of the reaction temperature is crucial to prevent runaway reactions and the formation of side products.
-
Work-up and Purification: The choice of reducing agent can significantly impact the complexity of the work-up procedure. For instance, reductions using tin salts often require specific procedures to remove inorganic byproducts.
Methodology Selection: A Comparative Analysis
Several methods are available for the reduction of aromatic nitro groups. The choice of the optimal method depends on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups.
| Method | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (Pd/C) | High atom economy, clean reaction profile, catalyst can be recycled. | Potential for pyridine ring hydrogenation and catalyst poisoning. Requires specialized high-pressure equipment. |
| Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas, often good chemoselectivity. | May require elevated temperatures and longer reaction times. |
| Metal/Acid Reduction (SnCl₂) | Mild and highly chemoselective for the nitro group. Tolerates a wide range of functional groups. | Generates stoichiometric amounts of metal waste, which can complicate work-up and purification. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice for its efficiency and clean reaction profile. The key to success is careful control of the reaction conditions to maintain the integrity of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon is a highly active and widely used catalyst for nitro group reductions.
-
Solvent: Ethanol is a good solvent for the starting material and is compatible with hydrogenation reactions.
-
Pressure and Temperature: Moderate hydrogen pressure and ambient to slightly elevated temperature are chosen to favor the reduction of the nitro group over the pyridine ring.
-
Safety: Catalytic hydrogenation with flammable solvents and hydrogen gas carries inherent risks of fire and explosion. It is imperative to work in a well-ventilated fume hood and use appropriate safety precautions, including purging the reaction vessel with an inert gas.
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Step-by-Step Protocol:
-
Reactor Preparation: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% Pd).
-
Solvent Addition: Add anhydrous ethanol as the solvent.
-
System Purge: Seal the reactor and purge the system with nitrogen gas (3 x cycles) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine.
Protocol 2: Reduction using Stannous Chloride (SnCl₂) Dihydrate
This method offers excellent chemoselectivity and is a reliable alternative when catalytic hydrogenation is not feasible or desired.
Causality Behind Experimental Choices:
-
Reducing Agent: Stannous chloride dihydrate is a mild reducing agent that selectively reduces nitro groups in the presence of many other functional groups.
-
Solvent: Ethyl acetate or ethanol are common solvents for this reaction, providing good solubility for the starting material and being relatively easy to remove.
-
Work-up: The work-up procedure is designed to remove the tin salts that are formed during the reaction. Basification of the reaction mixture precipitates tin hydroxides, which can be challenging to filter. An alternative is to use a biphasic workup or to form a soluble tin complex.
Workflow Diagram:
Caption: Workflow for SnCl₂ Reduction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethyl acetate or ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all the tin salts precipitate.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to give the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 3: Transfer Hydrogenation using Ammonium Formate
This protocol provides a convenient and safe alternative to using high-pressure hydrogen gas.
Causality Behind Experimental Choices:
-
Hydrogen Source: Ammonium formate, in the presence of a catalyst, decomposes to produce hydrogen in situ.
-
Catalyst: Palladium on carbon is an effective catalyst for transfer hydrogenation.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction.
-
Reaction Conditions: The reaction is typically carried out at reflux to facilitate the decomposition of ammonium formate and the hydrogenation process.
Workflow Diagram:
Caption: Workflow for Transfer Hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (10-20 wt%).
-
Reagent Addition: To the stirred suspension, add ammonium formate (5-10 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by flash column chromatography or recrystallization.
Characterization of Starting Material and Product
This compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.35 (d, J=2.8 Hz, 1H), 8.50 (dd, J=8.8, 2.8 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 3.80-3.60 (m, 4H), 1.80-1.60 (m, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5, 155.8, 145.5, 140.2, 120.9, 47.5, 42.5, 26.5, 25.5, 24.5 |
5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (d, J=2.8 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 6.95 (dd, J=8.4, 2.8 Hz, 1H), 3.80 (br s, 2H), 3.70-3.50 (m, 4H), 1.70-1.50 (m, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.0, 150.5, 145.0, 138.0, 120.0, 115.0, 47.0, 42.0, 26.5, 25.5, 24.5 |
| Mass Spectrum (ESI+) | m/z: 206.1 [M+H]⁺ |
Conclusion
The reduction of this compound to its corresponding amine is a key transformation for the synthesis of more complex and potentially bioactive molecules. This guide has provided three robust and reliable protocols, each with its own set of advantages and considerations. The choice of method will ultimately depend on the specific needs and constraints of the research project. By understanding the underlying chemical principles and carefully following the detailed procedures, researchers can confidently and efficiently achieve this important synthetic conversion.
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nitro Reduction. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Gowda, D. C., & Mahesh, B. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639–3644. [Link]
-
PubChem. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. [Link]
-
The Journal of Organic Chemistry. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. [Link]
Sources
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine Derivatives
Introduction: Strategic Importance of Functionalized 5-Nitropyridine-2-Carboxamides
The 5-nitropyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of bioactive molecules.[1] The presence of the nitro group dramatically influences the electronic properties of the pyridine ring, rendering it susceptible to various chemical transformations.[2] Specifically, 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine and its derivatives are of significant interest in drug discovery. The piperidine-1-carboxamide moiety is a common feature in pharmacologically active compounds, and the ability to selectively modify the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.
This guide provides a detailed overview of key strategies for the functionalization of the pyridine ring in this compound. We will delve into the mechanistic basis for these transformations, offering field-proven insights and step-by-step protocols for researchers in synthetic and medicinal chemistry. The methodologies discussed are designed to be robust and adaptable, providing a framework for the generation of diverse libraries of novel compounds.
Core Concepts: Reactivity of the 5-Nitro-2-carboxamide Pyridine Ring
The functionalization of the target molecule is primarily governed by the strong electron-withdrawing nature of the nitro group at the 5-position and, to a lesser extent, the piperidinylcarbonyl group at the 2-position.[3] These groups deactivate the ring towards electrophilic aromatic substitution but significantly activate it for nucleophilic attack.[2] The primary sites for nucleophilic functionalization are the positions ortho and para to the nitro group, namely the C4 and C6 positions. The C3 position is sterically hindered by the adjacent bulky piperidinylcarbonyl group.
This application note will focus on two principal and highly effective strategies for the functionalization of this scaffold:
-
Reduction of the Nitro Group and Subsequent Derivatization of the Resulting Amine: A robust two-step approach to introduce a wide variety of functional groups.
-
Vicarious Nucleophilic Substitution (VNS): A powerful method for the direct C-H alkylation of the pyridine ring.
Strategy 1: Reduction of the Nitro Group and Derivatization of the 5-Aminopyridine Intermediate
The most versatile and widely employed strategy for functionalizing the 5-nitropyridine core is the reduction of the nitro group to a primary amine. This transformation is generally high-yielding and creates a nucleophilic center at the 5-position, which serves as a handle for a vast array of subsequent reactions.
Mechanistic Rationale
The reduction of an aromatic nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean procedures.[4] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[4] Alternatively, metal-based reductions in acidic media, such as with tin(II) chloride (SnCl₂) or iron (Fe) in acetic acid, are also reliable.[4] The choice of reducing agent can be critical if other sensitive functional groups are present in the molecule.
Once formed, the 5-amino-2-[(piperidin-1-yl)carbonyl]pyridine is a stable intermediate. The amino group can then be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a superb leaving group and can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what are known as Sandmeyer reactions. This allows for the introduction of halogens, cyano groups, and other functionalities.
Visualizing the Pathway: From Nitro to Diverse Functionalities
Caption: Workflow for Reduction and Subsequent Derivatization.
Experimental Protocols
Protocol 1.1: Reduction of this compound to 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
This protocol details the catalytic hydrogenation of the nitro group.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply or a hydrogen balloon
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd).
-
Seal the reaction vessel and purge with an inert gas (N₂ or Ar).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine, which can be purified by column chromatography or recrystallization if necessary.
| Parameter | Recommended Condition |
| Solvent | Methanol or Ethyl Acetate |
| Catalyst | 10% Palladium on Carbon |
| Temperature | Room Temperature |
| Pressure | Atmospheric (H₂ balloon) |
| Typical Yield | >90% |
Protocol 1.2: Sandmeyer Reaction for the Synthesis of 5-Chloro-2-[(piperidin-1-yl)carbonyl]pyridine
This protocol describes the conversion of the 5-amino intermediate to the 5-chloro derivative.
Materials:
-
5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a flask, suspend 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine, maintaining the temperature below 5 °C. Stir for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Acid | Concentrated HCl |
| Diazotizing Agent | Sodium Nitrite |
| Catalyst | Copper(I) Chloride |
| Temperature | 0-5 °C, then warm to RT |
| Typical Yield | 60-80% |
Strategy 2: Vicarious Nucleophilic Substitution (VNS) for C-H Alkylation
Vicarious Nucleophilic Substitution is a powerful method for the direct functionalization of C-H bonds in electron-deficient aromatic rings.[5] This reaction introduces a new carbon-carbon bond at a position activated by the nitro group, typically ortho or para to it. For this compound, the expected sites of functionalization are the C4 and C6 positions.
Mechanistic Rationale
The VNS reaction involves the addition of a carbanion, which is stabilized by an adjacent leaving group (e.g., a sulfonyl or chloro group), to the electron-deficient pyridine ring.[6][7] This addition forms a Meisenheimer-type adduct. Subsequent base-induced β-elimination of the leaving group from the carbanion restores the aromaticity of the ring, resulting in a net substitution of a hydrogen atom.[6] The choice of base and reaction temperature is crucial for the success of the reaction.
Visualizing the VNS Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Strategic Approach to Screening 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine for Enzyme Inhibitory Activity
Abstract
This document provides a comprehensive, tiered strategy for the systematic evaluation of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine for potential enzyme inhibitory activity. The protocol is designed for researchers, scientists, and drug development professionals engaged in early-stage discovery. We move beyond a simple procedural checklist to provide the scientific rationale behind each step, ensuring a robust and self-validating experimental workflow. The methodology covers essential pre-screening characterization, a primary screening cascade, hit confirmation, potency determination (IC₅₀), and foundational mechanism-of-action (MoA) studies. This guide is grounded in established principles of enzyme kinetics and high-throughput screening, with citations to authoritative literature to support key protocols and concepts.
Introduction and Scientific Rationale
The compound this compound is a novel chemical entity featuring three key structural motifs that justify its investigation as a potential enzyme inhibitor:
-
Nitropyridine Core: The nitro group (NO₂) is a potent electron-withdrawing moiety that is a pharmacophore in numerous biologically active molecules.[1] Nitropyridine derivatives have demonstrated inhibitory activity against a range of enzymes, including urease and chymotrypsin.[2] However, the nitro group is also a known "structural alert" for potential toxicity, often through metabolic activation, making it crucial to understand its interactions with cellular enzymes.[3]
-
Pyridine Carboxamide Linkage: The pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry. Derivatives have been successfully developed as potent and selective inhibitors for critical enzyme targets such as SHP2 phosphatase, succinate dehydrogenase (SDH), and various kinases.[4][5][6]
-
Piperidine Moiety: This saturated heterocycle can significantly influence the compound's physicochemical properties, including solubility, lipophilicity, and its ability to form key interactions within an enzyme's binding pocket.
Given this structural precedent, a systematic screening campaign is warranted to uncover and characterize the inhibitory potential of this compound against a rationally selected panel of enzyme targets. The following protocols outline a tiered approach, designed to maximize efficiency while ensuring data integrity.
Tier 1: Pre-Screening Compound Qualification
Expertise & Experience: Before any biological screening, verifying the integrity and understanding the behavior of the test compound is paramount. Failure to do so is a primary source of irreproducible results and false positives. This initial qualification phase ensures that observed activity is genuinely due to the compound of interest and not an artifact of poor solubility or impurities.
Protocol 2.1: Purity and Identity Confirmation
-
Objective: To confirm the identity and assess the purity of the compound batch. Purity should ideally be >95%.
-
Methodology (Example using HPLC-MS):
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Inject 1-5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 10-15 minutes.
-
Monitor the eluent using a UV detector (e.g., at 254 nm and 280 nm) and an in-line mass spectrometer.
-
Analysis: The purity is determined by the area-under-the-curve (AUC) of the main peak relative to all peaks in the chromatogram. The mass spectrum should confirm the expected molecular weight of this compound.
-
Protocol 2.2: Aqueous Solubility Assessment
-
Objective: To determine the compound's maximum soluble concentration in the primary assay buffer. This prevents compound precipitation, which can cause assay interference and inaccurate concentration data.
-
Methodology (Nephelometry-based):
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution of the compound directly into the primary assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well plate. Final DMSO concentration should be kept constant and low (e.g., 1%).
-
Include buffer-only and buffer + DMSO controls.
-
Incubate the plate at the intended assay temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Measure light scattering using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Analysis: The concentration at which light scattering or absorbance significantly increases above the baseline indicates the limit of solubility. All subsequent assays must use concentrations below this limit.
-
The Enzyme Inhibition Screening Workflow
The proposed workflow follows a logical, tiered progression from broad, high-throughput screening to more detailed mechanistic studies for confirmed hits.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Efficacy of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The convergence of a nitropyridine core with a piperidine-containing carbonyl side chain in the novel compound, 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, presents a compelling scaffold for drug discovery. Pyridine derivatives are integral to a multitude of FDA-approved drugs, valued for their ability to enhance solubility and bioavailability.[1][2] The nitropyridine moiety, in particular, is a precursor for a wide array of bioactive molecules with demonstrated antitumor, antiviral, and anti-neurodegenerative properties.[3][4] Furthermore, the piperidine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and confer metabolic stability.[5]
Given the rich therapeutic precedent of its constituent parts, this compound warrants a thorough investigation of its biological efficacy. This document provides a comprehensive, tiered approach to systematically evaluate the compound's activity, beginning with broad phenotypic screening and progressing to more specific mechanistic and target-based assays. These protocols are designed to be self-validating and provide a robust framework for researchers in drug development.
Tier 1: Foundational Efficacy Screening
The initial phase of characterization aims to identify the broad biological impact of this compound. This involves assessing its general cytotoxicity against a panel of cancer cell lines and its potential as an antimicrobial agent.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, which is indicative of their health and proliferation.[7]
Rationale: This assay serves as a primary screen to determine if the compound exhibits cytotoxic effects, a hallmark of many anticancer agents.[8] A diverse panel of cancer cell lines is recommended to identify potential tissue-specific activity.
Experimental Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], DU-145 [prostate]) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Experimental Value | Known Value |
| A549 | Experimental Value | Known Value |
| DU-145 | Experimental Value | Known Value |
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Rationale: Pyridine derivatives have shown promise as antibacterial and antifungal agents.[1][10] This assay will reveal if this compound possesses antimicrobial properties.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).[2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Antibacterial Control) | MIC (µg/mL) of Fluconazole (Antifungal Control) |
| S. aureus | Experimental Value | Known Value | N/A |
| E. coli | Experimental Value | Known Value | N/A |
| C. albicans | Experimental Value | N/A | Known Value |
Tier 2: Mechanistic Elucidation and Target Identification
Should the initial screening reveal significant biological activity, the next tier of assays will focus on understanding the compound's mechanism of action and identifying its molecular target(s).
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[11] Given that nitropyridines have been shown to inhibit enzymes like urease and chymotrypsin, this is a plausible mechanism of action.[12]
Rationale: Screening against a panel of relevant enzymes can provide initial clues about the compound's molecular target. The choice of enzymes should be guided by the therapeutic area of interest (e.g., kinases for oncology, proteases for infectious diseases).
General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay):
-
Reagent Preparation: Prepare a reaction buffer, the target enzyme, a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells of a microplate.
-
Enzyme and Substrate Addition: Add the enzyme and substrate to the wells.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or absorbance) to measure the product of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.[13]
Proposed Initial Enzyme Panel:
| Enzyme Class | Rationale |
| Kinases | Frequently dysregulated in cancer.[8] |
| Proteases | Important targets in infectious diseases and cancer. |
| Urease | Relevant for certain bacterial infections.[12] |
| Chymotrypsin | A model serine protease.[12] |
Target Engagement Assays
Confirming that a compound interacts with its intended target within a cellular context is crucial for validating its mechanism of action.[14]
Rationale: Target engagement assays provide evidence of direct binding between the compound and its putative target protein in a physiological setting.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[15]
Experimental Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The assays and protocols detailed in this application note provide a systematic and robust framework for the initial characterization of the biological efficacy of this compound. The tiered approach, starting with broad phenotypic screens and progressing to more specific mechanistic and target-based assays, ensures a comprehensive evaluation. Positive results in any of these assays will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. The promising chemical nature of this compound, rooted in the established bioactivity of nitropyridine and piperidine scaffolds, makes it a compelling candidate for drug discovery endeavors.
References
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
-
Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]
-
Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2022). ResearchGate. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE. [Link]
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Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. (n.d.). ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]
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Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. [Link]
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Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
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Ivanova, E. V., et al. (2023). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS. [Link]
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Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. (n.d.). PubMed. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate. [Link]
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Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. [Link]
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Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. PMC. [Link]
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Application Notes and Protocols: 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes established principles from the well-documented chemistry of pyridine-2-carboxamide ligands to provide robust, field-proven protocols and predictive insights. We will explore the synthesis of the ligand, its coordination behavior with transition metals, detailed characterization methodologies, and prospective applications in catalysis and medicinal chemistry. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Promise of Pyridine-2-Carboxamide Ligands
Pyridine-2-carboxamide and its derivatives represent a significant class of chelating ligands in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has led to their extensive investigation and application in diverse fields.[1][2] These ligands typically coordinate to metal centers in a bidentate or tridentate fashion, utilizing the pyridine nitrogen and the amide oxygen or, upon deprotonation, the amide nitrogen.[3][4][5] This chelation forms stable five- or six-membered rings, a key factor in the thermodynamic stability of the resulting metal complexes.
The specific ligand of interest, This compound (CAS No. 1301214-65-2), introduces two key functionalities that are expected to modulate its coordination chemistry and the properties of its metal complexes[6]:
-
The 5-Nitro Group: As a potent electron-withdrawing group, the nitro substituent is anticipated to decrease the electron density on the pyridine ring. This will influence the pKa of the pyridine nitrogen and the redox potential of the resulting metal complexes, which can have significant implications for their catalytic activity.[7][8]
-
The Piperidinyl-carbonyl Moiety: The piperidine ring introduces steric bulk, which can influence the coordination geometry around the metal center and the nuclearity of the resulting complexes. The carbonyl group, in conjunction with the pyridine nitrogen, provides the primary chelating site.
This guide will provide a predictive yet robust framework for harnessing the potential of this compound in the synthesis of novel coordination compounds.
Synthesis of this compound
The synthesis of N-substituted pyridine-2-carboxamides is typically achieved through the coupling of a pyridine-2-carboxylic acid derivative with a corresponding amine.[2][9][10] The following protocol is a proposed, high-yield synthesis for the title ligand based on these established methods.
Experimental Protocol: Ligand Synthesis
Objective: To synthesize this compound from 5-nitropicolinic acid and piperidine.
Materials:
-
5-Nitropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Piperidine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitropicolinic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amide Coupling:
-
Dissolve the resulting crude 5-nitropicolinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve piperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the pyridine ring (likely in the aromatic region, downfield due to the nitro group) and the piperidine ring (in the aliphatic region). |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the piperidine ring. |
| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch of the amide (typically 1630-1680 cm⁻¹). Bands corresponding to the N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃N₃O₃ (235.24 g/mol ).[6] |
Coordination Chemistry and Synthesis of Metal Complexes
Based on the extensive literature on pyridine-2-carboxamide ligands, this compound is expected to act as a bidentate N,O-chelating ligand, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen.
Proposed Coordination Mode
Caption: Proposed bidentate coordination of the ligand to a metal center (M).
General Protocol for the Synthesis of Metal(II) Complexes
Objective: To synthesize metal(II) complexes of this compound.
Materials:
-
This compound (Ligand, L)
-
Metal(II) salts (e.g., CuCl₂, Co(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents) in a suitable solvent (e.g., methanol or ethanol) with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Precipitation and Isolation: A precipitate may form immediately or upon standing, cooling, or slow evaporation of the solvent. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization (if necessary): The purity of the complex can be improved by recrystallization from an appropriate solvent or solvent mixture.
Note: The stoichiometry of the resulting complex (e.g., ML₂ or ML₃) will depend on the metal ion, the counter-ion, and the reaction conditions. The protocol can be adjusted accordingly.
Characterization of Metal Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure and properties.
Key Characterization Techniques
| Technique | Information Gained |
| FT-IR Spectroscopy | A shift in the C=O stretching frequency upon coordination (typically to a lower wavenumber) provides strong evidence of the carbonyl oxygen's involvement in bonding to the metal center. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions for transition metal complexes. |
| Elemental Analysis | Confirms the empirical formula of the complex and the metal-to-ligand ratio. |
| Molar Conductivity | Determines whether the complex is ionic or non-ionic in solution. |
| Magnetic Susceptibility | For paramagnetic complexes (e.g., with Cu(II) or Co(II)), this measurement helps to determine the number of unpaired electrons and provides insight into the geometry of the metal center. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
Potential Applications
While experimental data for complexes of this compound is not yet available, we can infer potential applications based on the known activities of related pyridine-carboxamide complexes.
Workflow for Exploring Applications
Caption: Potential application pathways for metal complexes of the title ligand.
A. Catalysis: Metal complexes of pyridine-containing ligands are widely used as catalysts in various organic transformations.[7][11][12] The electronic properties of the 5-nitro-substituted ligand could be beneficial in oxidation catalysis or other reactions where an electron-deficient metal center is desirable.
B. Medicinal Chemistry and Drug Development: Many metal complexes exhibit enhanced biological activity compared to the free ligands.[13][14] Pyridine-carboxamide complexes have been investigated for their antimicrobial and anticancer properties.[3][5][15][16] The presence of the nitro group, a common pharmacophore, suggests that these complexes could be promising candidates for biological screening.
C. Materials Science: Coordination complexes with pyridine-based ligands have been explored for their luminescent properties.[17][18] Depending on the choice of metal ion (e.g., Zn(II) or Ru(II)), complexes of this compound could exhibit interesting photophysical properties, with potential applications in sensors or light-emitting devices.
Conclusion
This compound is a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is feasible through established synthetic routes, and its coordination behavior can be predicted with a high degree of confidence based on the extensive literature on related pyridine-2-carboxamide ligands. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize novel metal complexes of this ligand and to explore their potential in catalysis, medicinal chemistry, and materials science. The unique combination of electronic and steric features imparted by the nitro and piperidinyl-carbonyl groups, respectively, makes this ligand a compelling target for future research and development.
References
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- Roy, S., et al. (2011). Synthesis, characterization and antibacterial activity of cobalt(III) complexes with pyridine-amide ligands. European Journal of Medicinal Chemistry, 46(12), 5965-5974.
- Sharma, K., Singh, R. V., & Fahmi, N. (2014). Coordination chemistry of Cu(II), Co(II), Zn(II) and Ag(I) complexes of isomeric pyridine 2- and 4-carboxamides and their biological activity evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 438-447.
- Castaneda, R., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
- Gabbiani, C., et al. (2012). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 41(38), 11725-11736.
- Biosynth. (n.d.). 5-Nitro-2-(piperidine-1-yl)pyridine.
- Casas, J. S., et al. (2001). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. Journal of Inorganic Biochemistry, 84(1-2), 125-133.
- Wolińska, E., et al. (2020).
- Hatzidimitriou, A. G., et al. (2020). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N-O bond cleavage of a sulfonyl o-pyridine carboxamidoxime. Journal of Inorganic Biochemistry, 209, 111085.
- van der Wijst, T., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry, 57(13), 7748-7756.
- University of Groningen. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. University of Groningen Research Portal.
- Ghosh, S. K. (2018). Architectural and catalytic aspects of designer materials built using metalloligands of pyridine-2,6-dicarboxamide based ligands. Dalton Transactions, 47(4), 1033-1047.
- Lázaro, E., et al. (2019). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
- Jibril, B. Y., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 1(1), 1-5.
- Black, D. StC., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (15), 2354-2362.
- Seton Hall University. (2022). Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. DigitalCommons@SHU.
- Texas Christian University. (2021).
- R Discovery. (1987). ChemInform Abstract: Metal Complexes Containing the Monoanion, Dianion and the Neutral Form of the Ligand N‐(2‐Carboxylphenyl)pyridine‐2′‐carboxamide. R Discovery.
- Black, D. StC., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (15), 2354-2362.
- Al-Jibouri, M. N. H. (2012). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. Journal of Basrah Researches (Sciences), 38(4), 8-20.
- Palkovits, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Organometallics, 41(17), 2375-2384.
- Black, D. StC., et al. (2007). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules, 12(7), 1435–1451.
- Roy, P., & Mondal, N. (2013). Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. Journal of Chemical Sciences, 125(6), 1411-1419.
- Chem-Supply. (n.d.). This compound, 98% Purity, C11H13N3O3, 10 grams.
- Schmittel, M., & Gonzalez-Rodriguez, D. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3684-3696.
- Vibrant Pharma Inc. (n.d.). 5-Nitro-2-(piperidin-1-yl)pyridine.
- Suloeva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
- ChemicalBook. (n.d.). 5-Nitro-2-piperidinopyridine.
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synthetic routes to analogues of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine and Its Analogues
Authored by: A Senior Application Scientist
Introduction: The Significance of Nitropyridine Amides in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1] When functionalized with a nitro group, the resulting nitropyridine becomes a highly versatile building block, amenable to a wide array of chemical transformations.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds valuable precursors for synthesizing biologically active molecules, including potential kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative diseases.[1][2]
This application note provides a detailed guide to the primary synthetic routes for this compound, a compound of interest in pharmaceutical research. We will explore two robust and modular synthetic strategies, offering detailed, step-by-step protocols suitable for the synthesis of the parent compound and a diverse library of its analogues. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.
Strategic Analysis of Synthetic Pathways
The synthesis of the target amide scaffold can be approached from two principal retrosynthetic disconnections. The choice between these routes depends on starting material availability, desired scale, and the specific analogues being targeted.
-
Route A: Amide Bond Formation. This is a classic and highly versatile approach centered on forming the amide bond between a 5-nitropicolinic acid derivative and a piperidine moiety. Its modularity allows for the easy introduction of various substituted piperidines.
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy leverages the high reactivity of 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the C2 position for nucleophilic attack by piperidine, forming the C-N bond directly. This route is often more direct if the starting chloropyridine is readily available.
The following sections provide detailed protocols for each of these strategic routes.
Route A: Synthesis via Amide Coupling of 5-Nitropicolinic Acid
This pathway is arguably the most flexible for generating a wide range of analogues by varying the amine component. The synthesis is broken down into two key stages: the activation of the carboxylic acid and the subsequent coupling with the desired piperidine derivative.
Workflow for Route A: Amide Coupling
Sources
Application of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine in the Synthesis of Potential Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the potential application of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine as a key starting material in the synthesis of novel anticancer agents. While direct utilization of this specific compound in published anticancer drug discovery is not extensively documented, its chemical architecture, featuring a nitro-substituted pyridine ring coupled with a piperidine amide, presents a compelling scaffold for the generation of diverse compound libraries with therapeutic potential. This guide will elucidate a strategic pathway, grounded in established medicinal chemistry principles, for the transformation of this molecule into promising drug candidates.
Introduction: The Rationale for this compound in Oncology Research
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including several anticancer agents.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive core for drug design. Similarly, the piperidine moiety is a common constituent of bioactive molecules, often enhancing solubility and modulating pharmacokinetic properties.[2][3]
The key to unlocking the potential of this compound lies in the strategic manipulation of its nitro group. Nitroaromatic compounds are versatile intermediates in organic synthesis.[4] Specifically, the reduction of the nitro group to a primary amine (aniline derivative) introduces a reactive handle for a wide array of chemical modifications, transforming a relatively inert compound into a valuable platform for combinatorial chemistry. The resulting 5-aminopyridine-2-carboxamide core is a scaffold of significant interest in the development of novel therapeutics.[5]
This application note will focus on a primary synthetic strategy: the reduction of the nitro group of this compound to yield 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine , and the subsequent derivatization of this key intermediate to generate a library of potential anticancer agents.
Synthetic Strategy: From Nitro-Compound to a Diversified Library
The overarching synthetic workflow is conceptualized as a two-stage process. The first stage involves the crucial reduction of the nitro group. The second stage leverages the newly formed amino group for diversification.
Caption: A conceptual workflow for the utilization of this compound in anticancer agent synthesis.
Stage 1: Synthesis of the Key Intermediate: 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol 1: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Characterization: The structure of the synthesized 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 2: Derivatization of 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
The primary amino group of the key intermediate is a versatile functional group for building a diverse library of compounds. Below are two exemplary protocols for its derivatization.
Protocol 2: Amide Coupling with Carboxylic Acids
This protocol describes the formation of an amide bond between the 5-amino group and a variety of carboxylic acids.
Caption: General scheme for the synthesis of amide derivatives.
Materials:
-
5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
-
A selection of carboxylic acids (R-COOH)
-
Amide coupling reagent (e.g., HATU, HOBt/EDCI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Table 1: Proposed Library of Amide Derivatives for Synthesis
| R-Group of Carboxylic Acid | Rationale for Inclusion in Library |
| Phenyl, substituted phenyls | Introduction of aromatic interactions, modulation of lipophilicity. |
| Heterocyclic moieties (e.g., thiophene, furan, indole) | Exploration of diverse pharmacophoric features. |
| Aliphatic chains | Tuning of solubility and pharmacokinetic properties. |
| Bioactive acid fragments | Hybrid drug design approach. |
Protocol 3: Sulfonylation of the Amino Group
This protocol details the formation of a sulfonamide linkage.
Materials:
-
5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine
-
A selection of sulfonyl chlorides (R-SO₂Cl)
-
Anhydrous Pyridine or DCM
-
Triethylamine (TEA) or DIPEA
Procedure:
-
Dissolve 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine (1.0 eq) in anhydrous pyridine or DCM.
-
Add a base such as TEA or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude sulfonamide by column chromatography.
Biological Evaluation: A Roadmap for Anticancer Screening
The synthesized library of compounds should be subjected to a systematic biological evaluation to identify promising anticancer candidates.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (for assessing selectivity)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each compound against each cell line.
Conclusion and Future Directions
This compound, while not a widely cited precursor in anticancer synthesis, holds significant untapped potential. Through a straightforward and robust reduction of its nitro group, a key intermediate, 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine, can be efficiently synthesized. This intermediate serves as a versatile platform for the generation of a diverse library of novel compounds through well-established chemical transformations. The subsequent biological screening of these compounds could lead to the identification of new anticancer agents. Further studies could involve more complex derivatizations, exploration of structure-activity relationships (SAR), and in vivo efficacy studies of the most promising candidates. This application note provides a foundational framework to inspire and guide researchers in harnessing the synthetic potential of this readily accessible starting material in the quest for novel cancer therapies.
References
- Agrawal, M., & Bisht, S. (2022). Pyridine-Based Scaffolds in Cancer Therapy. Archiv der Pharmazie, 355(1), 2100305.
- El-Sayed, M. A. A., et al. (2022). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 12(45), 29339-29356.
- Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. Arzneimittelforschung, 62(12), 604-610.
- Hassan, A. S., et al. (2021).
-
Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.[4][6][7][8]
-
Verma, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.[2]
-
Yedla, P., & Cushman, M. (2015). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 28(8), 1079-1085.[9]
-
Zhang, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849.[6]
- El-Damasy, A. K., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(52), 32937-32953.
- Rani, P., et al. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. In Heterocyclic Chemistry - New Perspectives. IntechOpen.
-
Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Clinical Cancer Investigation Journal, 10(2), 56-69.[10]
-
PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. Retrieved from [Link]]
-
ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]3]
Sources
- 1. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]
- 5. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Welcome to the technical support center for the synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important compound. Here, we will delve into the critical aspects of the synthesis, drawing from established chemical principles and field-proven insights to help you navigate the challenges you might encounter in your laboratory.
I. Understanding the Core Reaction: Amide Bond Formation
The synthesis of this compound is fundamentally an amide coupling reaction. This involves the formation of an amide bond between the carboxylic acid of 5-nitropicolinic acid (also known as 5-nitro-2-pyridinecarboxylic acid) and the secondary amine, piperidine. The success of this synthesis hinges on the efficient activation of the carboxylic acid, which facilitates the nucleophilic attack by the amine.
Several established methods can be employed for this amide bond formation, each with its own set of advantages and potential pitfalls. Common approaches include the use of coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[1] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that are frequently encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.
FAQ 1: Why is my reaction yield consistently low?
Low yields are a common frustration in organic synthesis. For this particular reaction, several factors could be at play.
Potential Causes:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of 5-nitropicolinic acid needs to be effectively activated to react with the relatively non-basic piperidine. Incomplete activation will result in unreacted starting material.
-
Side Reactions: The presence of the nitro group on the pyridine ring can lead to undesired side reactions, especially under harsh conditions.[2] The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring.[3]
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species (e.g., O-acylisourea intermediate with DCC) can be susceptible to hydrolysis, especially if there is residual water in the reaction solvent. This will revert the activated acid back to its original form.
-
Poor Nucleophilicity of Piperidine: While piperidine is a secondary amine, its nucleophilicity can be hampered by steric hindrance or the presence of impurities.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role. For instance, excessively high temperatures can lead to decomposition of reactants or products.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Optimize the Coupling Reagent and Conditions: Experiment with different coupling reagents. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) often gives excellent results with minimal side products.[1] A systematic optimization of reaction parameters is crucial.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Drying the reaction flask under vacuum and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis of activated intermediates.
-
Purify Starting Materials: Ensure the 5-nitropicolinic acid and piperidine are of high purity. Impurities in piperidine, such as pyridine, can interfere with the reaction.[4][5]
-
Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and minimize the formation of side products.[2]
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU/DIPEA or EDC/HOBt | High efficiency and reduced side reactions.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Minimizes decomposition and side reactions.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of activated intermediates. |
FAQ 2: I am observing significant amounts of a byproduct. How can I identify and minimize it?
The formation of byproducts is a common challenge that directly impacts the yield and purity of the desired product.
Potential Byproducts and Their Formation:
-
N-acylurea: When using carbodiimide coupling reagents like DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is often difficult to remove.
-
Unreacted Starting Materials: As discussed previously, incomplete activation or reaction will leave starting materials in the crude product.
-
Products from Side-Chain Reactions: Although less common for this specific synthesis, the pyridine ring can undergo other reactions depending on the conditions.[6]
Identification and Mitigation Strategies:
-
Characterization: Use analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major byproduct.
-
Minimizing N-acylurea Formation:
-
Add an activating agent like HOBt or NHS. These additives react with the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to rearrangement.
-
Control the stoichiometry of the coupling reagent. Using a slight excess (1.1-1.2 equivalents) is often sufficient.
-
-
Purification: Develop an effective purification strategy. Column chromatography on silica gel is a common method for separating the desired product from byproducts.[2] The choice of solvent system for chromatography is critical and should be optimized using TLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Purification of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Welcome to the technical support guide for the purification of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural steps to explain the underlying chemical principles that govern the separation, ensuring you can adapt and troubleshoot effectively.
Understanding the Molecule: Key Purification Challenges
This compound is a moderately polar molecule whose structure presents specific challenges for standard silica gel chromatography. A successful purification strategy hinges on understanding these features:
-
Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (pKa ≈ 5-6) readily interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, often irreversible, interaction is the primary cause of significant peak tailing, poor resolution, and low product recovery.
-
Polar Functional Groups: The nitro (-NO2) and amide (-C(O)N-) groups impart significant polarity, requiring more polar mobile phases for elution. However, highly polar solvents can reduce the differential partitioning of compounds on the stationary phase, leading to poor separation from impurities.[3]
-
Potential for Impurities: Common impurities include unreacted starting materials like 5-nitro-2-pyridinecarboxylic acid and piperidine, as well as byproducts from the amide coupling reaction.[4][5][] These impurities can have polarities similar to the target compound, complicating separation.
Compound Properties Summary
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₃O₂ | [7] |
| Molecular Weight | 207.23 g/mol | [7] |
| Appearance | Typically a solid (powder/crystal) | [8] |
| Key Features | Basic pyridine ring, polar nitro group, amide linkage | [1][3][9] |
Recommended Starting Protocol: Normal-Phase Chromatography
This protocol serves as a robust starting point. Subsequent sections will address how to troubleshoot and optimize this procedure based on your specific results.
Workflow for Standard Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 30651-24-2|5-Nitro-2-pyridinecarboxylic acid|BLD Pharm [bldpharm.com]
- 7. biosynth.com [biosynth.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Reduction of the Nitro Group in Substituted Pyridines
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reducing nitro groups on substituted pyridine rings. The transformation of a nitro-substituted pyridine to its corresponding aminopyridine is a fundamental step in the synthesis of numerous pharmaceuticals and agrochemicals. However, this seemingly straightforward reduction is often fraught with challenges, including catalyst poisoning, unwanted side reactions, low yields, and chemoselectivity issues.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome these obstacles. This guide is structured as a dynamic resource, moving from common troubleshooting scenarios to broader frequently asked questions and detailed experimental procedures.
Core Principles: The Nitro Reduction Pathway
The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through several intermediates.[1] Understanding this pathway is critical for troubleshooting, as the accumulation of any of these intermediates can lead to side products and incomplete reactions. The generally accepted pathway involves the sequential formation of nitroso (-NO) and hydroxylamino (-NHOH) species before the final amine is produced.[1][2][3]
Caption: General pathway for nitro group reduction and common side products.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My catalytic hydrogenation (e.g., H₂, Pd/C) is stalled or completely inactive. What is the most likely cause?
Answer: This is the most common issue when working with pyridines. The primary culprit is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the basic nitrogen atom strongly adsorbs onto the surface of the metal catalyst (like Palladium or Platinum), blocking the active sites required for hydrogen activation and subsequent nitro group reduction.[4][5]
Solutions:
-
Acidic Additives: The most effective solution is to add a stoichiometric amount of acid (e.g., HCl, H₂SO₄, or acetic acid) to the reaction mixture.[5] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This salt lacks the lone pair of electrons, preventing it from binding to and poisoning the catalyst surface.
-
Increase Catalyst Loading: While less efficient, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes provide enough active sites to overcome partial poisoning, though this is not an ideal solution.
-
Switch to a Different Catalyst: Platinum-based catalysts (e.g., PtO₂, Pt/C) can sometimes be more resilient to poisoning than palladium catalysts.
Question 2: My reaction is incomplete, and I've isolated hydroxylamine or azoxy intermediates. How can I drive the reaction to the desired amine?
Answer: The formation of these intermediates indicates that the reduction has initiated but lacks sufficient driving force to go to completion. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal/acid systems like Fe/HCl or SnCl₂/HCl, ensure a sufficient excess (typically 3-5 equivalents) is used to completely reduce all intermediates.[6][7]
-
Deactivated Catalyst: In catalytic hydrogenations, the catalyst may have lost activity during the reaction. Refer to the solutions for Question 1.
-
Poor Solubility: If your substituted pyridine has poor solubility in the reaction solvent, the reaction rate can be severely limited.[6][8] The starting material must be well-dissolved for the reaction to proceed efficiently.
-
Low Temperature: Many reductions proceed well at room temperature, but some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate.[6]
Solutions:
-
Optimize Stoichiometry: Increase the equivalents of your reducing agent.
-
Improve Solubility: Switch to a solvent in which your substrate is more soluble (e.g., THF, or a co-solvent system like EtOH/water or acetic acid). Protic co-solvents can often aid hydrogenation reactions.[6][8]
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for the formation of degradation products.
Question 3: I have a halogen substituent (Cl, Br) on my pyridine ring. How can I reduce the nitro group without causing dehalogenation?
Answer: This is a critical chemoselectivity challenge. Catalytic hydrogenation, especially with Palladium on carbon (Pd/C), is notorious for causing hydrodehalogenation of aryl halides.[7][9]
Solutions:
-
Avoid Pd/C with H₂: This is the least selective common method for this transformation.
-
Use Raney Nickel: Catalytic hydrogenation with Raney Nickel is often a better choice as it is less prone to causing dehalogenation compared to Pd/C.[9]
-
Employ Metal/Acid or Metal Salt Reductions: These are the most reliable methods. Reagents like Tin(II) chloride (SnCl₂), Iron powder with HCl or NH₄Cl, or Zinc powder in acetic acid are highly selective for the nitro group and do not typically affect aryl halides.[7][9]
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C can sometimes suppress dehalogenation compared to using H₂ gas, but care must still be taken.[5]
Caption: A logical workflow for troubleshooting common reduction issues.
Frequently Asked Questions (FAQs)
Q: Which reducing agent should I choose for my substituted nitro-pyridine?
A: The choice depends entirely on the other functional groups present in your molecule.
Caption: Decision guide for selecting a suitable reducing agent.
Q: Can I use sodium borohydride (NaBH₄) to reduce a nitro group?
A: Generally, no. Sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones but does not reduce nitro groups under standard conditions.[10] However, its reactivity can be enhanced by using it in combination with certain transition metal salts (e.g., NiCl₂ or FeCl₂) or specific catalysts, but these methods require careful optimization.[10][11]
Q: My compound is very hydrophobic and has low solubility in common alcoholic solvents. What are my options?
A: Poor solubility is a significant barrier. Consider using THF as the primary solvent. For catalytic hydrogenations, a protic co-solvent like ethanol or acetic acid is still highly recommended, even in small amounts, as it facilitates the protonolysis steps.[8] Biphasic systems, such as THF/water, can also be effective, particularly for metal/acid reductions.
Data Summary
| Method | Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Pt/C | RT to 50°C, 1-4 atm H₂, acidic additive (e.g., HCl, AcOH) | High atom economy, clean workup, effective for many substrates.[12] | Catalyst poisoning by pyridine, risk of dehalogenation and pyridine ring reduction.[5][7] |
| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium Formate, Pd/C | Reflux in EtOH | Avoids handling H₂ gas, can be milder and more selective than H₂/Pd-C.[5] | Hydrazine is highly toxic, can still cause dehalogenation. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, EtOH or EtOAc | Reflux (70-80°C) | Excellent chemoselectivity, does not reduce halogens, esters, or nitriles; tolerant of pyridine-N.[7][9] | Generates large amounts of tin waste, workup can be cumbersome.[13] |
| Iron Reduction | Fe powder, HCl or NH₄Cl, EtOH/H₂O | Reflux | Inexpensive, effective, and highly selective for the nitro group.[7][12] | Requires strong acid, generates iron sludge waste. |
Detailed Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)
This protocol is highly reliable for substrates containing sensitive functional groups like halogens or esters.[7]
Materials:
-
Nitro-substituted pyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Absolute Ethanol (or Ethyl Acetate)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitro-substituted pyridine (1.0 eq) in absolute ethanol (approx. 0.1-0.2 M concentration).
-
Add SnCl₂·2H₂O (4.0 eq) to the solution in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue, then cool the flask in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ with vigorous stirring until the solution is basic (pH > 8) and gas evolution ceases. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminopyridine.
Protocol 2: Catalytic Hydrogenation with Acidic Additive
This protocol is suitable for substrates without functionalities prone to hydrogenolysis (like aryl halides).
Materials:
-
Nitro-substituted pyridine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl) (1.0 eq)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
To a heavy-walled hydrogenation flask, add the nitro-substituted pyridine (1.0 eq) and the solvent (Methanol or Ethanol).
-
Add concentrated HCl (1.0 eq) dropwise while stirring to form the pyridinium salt.
-
Carefully add the 10% Pd/C catalyst to the flask.
-
Seal the flask, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).
-
Evacuate the nitrogen and introduce hydrogen gas (typically via a balloon for atmospheric pressure reactions).
-
Stir the mixture vigorously at room temperature. A successful reaction is often indicated by the consumption of hydrogen (deflating balloon).
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle warming or increasing the hydrogen pressure may be necessary.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
The filtrate contains the hydrochloride salt of the aminopyridine. To obtain the free amine, concentrate the filtrate and partition the residue between ethyl acetate and a base (e.g., sat. NaHCO₃ or 1M NaOH). Extract the aqueous layer, combine the organic layers, dry, and concentrate to yield the product.
References
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1313. [Link]
-
Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]
-
Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry, 35(1). [Link]
-
Imada, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]
-
Imada, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). International Journal of Scientific Research in Science and Technology. [Link]
-
Ragaini, F., & Cenini, S. (2002). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 102(8), 2617-2646. [Link]
-
Imada, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv. [Link]
-
Kamal, A., et al. (2007). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Journal of Molecular Catalysis A: Chemical, 274(1-2), 202-207. [Link]
-
A few questions about pyridine and nitro reductions. (2014). Reddit. Retrieved January 20, 2026, from [Link]
-
Lee, J. C., et al. (2000). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 21(1), 123-124. [Link]
-
my nitro refuses to be reduced. (2023). Reddit. Retrieved January 20, 2026, from [Link]
-
What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chapter 30: Reduction of Nitro Compounds and Related Substrates. (2015). Semantic Scholar. [Link]
-
Amines. (n.d.). NCERT. Retrieved January 20, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Enthaler, S., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(23), 11603-11669. [Link]
-
Wang, C., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(13), 3051. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ncert.nic.in [ncert.nic.in]
- 13. researchgate.net [researchgate.net]
improving the solubility of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine for biological assays
Technical Support Center: 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Introduction: The Challenge of Poor Aqueous Solubility
This compound is a compound of interest in various research applications. However, like many modern chemical entities discovered through high-throughput screening, it exhibits poor aqueous solubility.[1][2] This property presents a significant hurdle for its use in biological assays, where maintaining the compound in a dissolved state within an aqueous environment (e.g., cell culture media, buffer) is critical for obtaining accurate and reproducible results. Precipitation can lead to inconsistent compound concentration, inaccurate dose-response curves, and potential cellular toxicity artifacts.
This guide provides a comprehensive set of troubleshooting strategies and detailed protocols to help researchers overcome the solubility challenges associated with this compound, ensuring its effective application in your biological experiments.
Compound Physicochemical Profile
A foundational understanding of the compound's properties is the first step in designing an effective formulation strategy.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₁₀H₁₃N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 207.23 g/mol [3] | Essential for calculating molar concentrations. |
| Predicted LogP | ~1.5 - 2.5 | Indicates a lipophilic nature, suggesting poor water solubility.[4] |
| Predicted pKa | ~3.5 - 4.5 (Pyridine Nitrogen) | As a weak base, its solubility may increase at a lower pH (pH < pKa). |
| Structure | Aromatic nitro-pyridine core with a piperidinyl-carbonyl side chain. | The rigid, aromatic core contributes to a high melting point and poor solubility. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My compound powder won't dissolve directly in my aqueous assay buffer. What should I do?
Answer: This is expected for a poorly soluble compound. Direct dissolution in aqueous buffers is rarely successful. The standard and most critical first step is to prepare a high-concentration stock solution in a suitable organic solvent.
-
Why? Organic solvents disrupt the crystal lattice energy of the solid compound more effectively than water, allowing it to dissolve at a much higher concentration. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and broad compatibility with many biological assays.
Q2: I've made a 10 mM stock in DMSO, but when I add it to my cell culture media, a precipitate or cloudiness appears immediately. What is happening?
Answer: You are likely observing "shock" precipitation. This occurs when a concentrated DMSO stock is diluted directly into a large volume of an aqueous medium.[5] The compound, which is stable in the high-DMSO environment, rapidly crashes out of solution as the solvent environment abruptly shifts from organic to aqueous.
Solutions:
-
Warm the Aqueous Medium: Gently warm your cell culture media or buffer to 37°C before adding the compound stock. Adding a room-temperature DMSO stock to cold media can exacerbate precipitation.[5]
-
Perform Serial or Intermediate Dilutions: This is the most effective method. Instead of adding the stock directly to the final volume, first create an intermediate dilution in a smaller volume of media. Mix thoroughly to allow the compound to disperse, and then add this intermediate dilution to the final volume.[5] This gradual change in solvent composition helps keep the compound in solution.
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5% (v/v) for cell-based assays, as higher concentrations can be cytotoxic. If your final compound concentration requires a higher DMSO percentage, this indicates a need for a more advanced formulation strategy.
Workflow for Diluting Hydrophobic Compounds
Caption: Decision tree for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
This protocol describes the standard method for preparing and diluting a DMSO stock to minimize precipitation.
-
Stock Preparation:
-
Accurately weigh out 2.07 mg of this compound.
-
Add 1.0 mL of 100% DMSO to yield a 10 mM stock solution.
-
Vortex thoroughly and use gentle warming (37°C water bath) if necessary to achieve full dissolution. Store at -20°C or -80°C.
-
-
Intermediate Dilution (Example for 10 µM final in 1 mL):
-
Warm your final assay medium to 37°C.
-
In a sterile microfuge tube, add 99 µL of the warm medium.
-
Add 1 µL of the 10 mM DMSO stock to the medium (creates a 100 µM intermediate dilution).
-
Mix immediately but gently by pipetting or brief vortexing.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium in your culture plate or assay tube.
-
This yields a final concentration of 10 µM with 0.1% DMSO.
-
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is for cases where DMSO alone is insufficient.
-
Prepare HP-β-CD Stock:
-
Prepare a 40% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free media). This may require stirring and gentle warming. Filter-sterilize the solution.
-
-
Complexation:
-
Create a series of aqueous HP-β-CD solutions (e.g., 0.5%, 1%, 2%, 5%, 10%) by diluting the 40% stock.
-
To 100 µL of each HP-β-CD solution, add 1 µL of your 10 mM DMSO stock of the compound.
-
Vortex each tube and incubate at room temperature for 1-2 hours, protected from light, to allow for complex formation.
-
-
Solubility Assessment:
-
Visually inspect each tube for precipitation or cloudiness.
-
For a more quantitative measure, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes.
-
Measure the concentration of the compound in the supernatant using HPLC-UV or another suitable analytical method. The highest concentration in a clear supernatant represents the solubility in that formulation.
-
-
Assay Implementation:
-
Use the lowest concentration of HP-β-CD that provides the required solubility for your experiment.
-
Crucial Control: Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO to ensure the formulation itself does not affect the biological outcome.
-
Summary of Formulation Starting Points
| Strategy | Vehicle Components | Final Concentration Range | Key Considerations |
| Standard | DMSO | < 0.5% | Use serial dilution; may not be sufficient for high concentrations. |
| pH Adjustment | Acidic Buffer (e.g., pH 6.0) + DMSO | Dependent on pH | Must verify that the pH does not interfere with the assay. |
| Cyclodextrin | HP-β-CD (1-10%) + DMSO | Dependent on HP-β-CD % | Highly effective; run vehicle controls to check for excipient effects. |
| Co-Solvent | PEG-400 (5-20%) + DMSO | Dependent on co-solvent % | Can be effective but may have higher cellular toxicity than cyclodextrins. |
References
- Benchchem. (n.d.). Troubleshooting Compound XAC experiments.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Biosynth. (n.d.). 5-Nitro-2-(piperidine-1-yl)pyridine.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
Sources
Technical Support Center: 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine Scale-Up Synthesis
Welcome to the technical support guide for the scale-up synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. This document is intended for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges and provide practical, experience-driven solutions in a question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
The most prevalent and scalable method is the amide coupling of 5-nitropicolinic acid with piperidine. This is typically achieved by activating the carboxylic acid, followed by nucleophilic acyl substitution by piperidine.
The general reaction scheme is as follows:
Caption: General synthetic route for this compound.
Q2: What are the critical process parameters to monitor during the acylation step?
Temperature control is paramount. The formation of the acyl chloride from 5-nitropicolinic acid using reagents like thionyl chloride or oxalyl chloride is exothermic.[1] Runaway reactions are a significant safety hazard at scale.
Key Parameters to Monitor:
-
Temperature: Maintain strict temperature control, typically between 0-10°C, during the addition of the activating agent.
-
Addition Rate: A slow, controlled addition of the activating agent is crucial to manage the exotherm.
-
Mixing: Ensure efficient agitation to prevent localized temperature spikes and ensure homogenous reaction conditions.
-
Off-gassing: The reaction generates acidic gases (e.g., HCl, SO₂). A robust off-gas scrubbing system is necessary.
Q3: I am observing a dark coloration in my reaction mixture. What could be the cause?
A dark coloration, often brown or black, typically indicates decomposition or side reactions. The nitro group on the pyridine ring makes the system susceptible to nucleophilic substitution and other side reactions, especially at elevated temperatures.
Potential Causes:
-
Overheating: Exceeding the recommended temperature range during acylation or amidation.
-
Moisture: The presence of water can lead to the hydrolysis of the activated acyl intermediate back to the carboxylic acid.
-
Impure Starting Materials: Impurities in the 5-nitropicolinic acid or piperidine can lead to side product formation.
II. Troubleshooting Guide
Problem 1: Low Yield of the Final Product
A lower than expected yield is a common issue during scale-up. The root cause can often be traced to several factors throughout the process.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Acyl Chloride Formation | Monitor the reaction by an appropriate analytical technique (e.g., in-process IR) to ensure complete conversion of the carboxylic acid. | Unreacted carboxylic acid will not couple with piperidine, leading to a lower yield. |
| Hydrolysis of Acyl Chloride | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen). | The acyl chloride is highly reactive and will readily hydrolyze in the presence of water, reducing the amount available for amidation. |
| Side Reactions | Maintain strict temperature control. Optimize the addition rate of reagents. | The electron-withdrawing nitro group can activate the pyridine ring for undesired side reactions.[2][3] |
| Product Loss During Workup | Optimize the extraction and crystallization solvents. Perform a material balance to identify where losses are occurring. | The product's solubility can vary with different solvent systems. Ensuring the product precipitates effectively during crystallization is key. |
Problem 2: Difficulty in Product Purification and Impurity Profile
Scaling up can introduce new challenges in achieving the desired purity of the final product.
Common Impurities and Their Mitigation
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 5-Nitropicolinic Acid | Incomplete acylation or hydrolysis of the acyl chloride. | Ensure complete conversion during the acylation step. Use anhydrous conditions. An aqueous basic wash during workup can remove acidic impurities. |
| Unreacted Piperidine | Use of a large excess of piperidine. | Optimize the stoichiometry. An acidic wash (e.g., dilute HCl) during workup can remove basic impurities. |
| Dimerization/Polymerization Products | Side reactions at elevated temperatures. | Maintain strict temperature control. |
| Chlorinated Byproducts | Reaction of the pyridine ring with the chlorinating agent (e.g., SOCl₂).[4] | Use milder activating agents or optimize reaction conditions (lower temperature, shorter reaction time). |
Purification Workflow
Caption: A typical purification workflow for this compound.
Problem 3: Safety Concerns at Scale
The scale-up of this synthesis introduces several safety considerations that must be addressed.
-
Thermal Hazards: The acylation reaction is exothermic. A proper cooling system and emergency quenching plan are essential.
-
Corrosive and Toxic Reagents: Thionyl chloride and oxalyl chloride are corrosive and toxic. Handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction also produces corrosive HCl gas.
-
Piperidine Handling: Piperidine is a flammable and corrosive liquid.[5]
-
Nitro Compound Stability: Nitroaromatic compounds can be thermally sensitive. Avoid excessive temperatures during reaction and distillation.
III. Experimental Protocols
Protocol 1: Acyl Chloride Formation and Amidation
This protocol is a representative procedure for the synthesis.
Materials:
-
5-Nitropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Piperidine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Charge a clean, dry, and inerted reactor with 5-nitropicolinic acid and anhydrous DCM.
-
Cool the mixture to 0-5°C with efficient stirring.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the conversion is complete as monitored by an appropriate in-process control.
-
In a separate vessel, dissolve piperidine and triethylamine in anhydrous DCM.
-
Cool the acyl chloride solution back to 0-5°C.
-
Slowly add the piperidine solution to the acyl chloride solution, maintaining the temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Protocol 2: Product Workup and Purification
Procedure:
-
Quench the reaction mixture by slowly adding it to a stirred vessel containing ice-water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and a dilute hydrochloric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol) to yield the pure this compound.
IV. References
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved from
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and.... Retrieved from [Link]
-
Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from
-
National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. Retrieved from [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Direct amidation of esters with nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]
-
ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubMed. (n.d.). Antiproliferative activity of picolinic acid due to macrophage activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 5-nitro-2-furancarbohydrazides and their cis-diamminedichloroplatinum complexes as bitopic and irreversible human thioredoxin reductase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Retrieved from [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine Synthesis
Welcome to the technical support guide for the synthesis and impurity characterization of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible outcomes.
Synthetic Pathway and Origin of Impurities
The synthesis of this compound typically involves the amidation of 5-nitropicolinic acid with piperidine. A common and efficient method is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution by piperidine.[1][2][3] While effective, this pathway can lead to several predictable impurities if reaction conditions are not strictly controlled.
Understanding the points of origin for these impurities is the first step in controlling them. The following diagram illustrates the primary reaction and the formation pathways of key impurities.
Caption: Synthetic route and key impurity formation pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and analysis.
Problem 1: My final product shows a significant peak corresponding to the starting material, 5-nitropicolinic acid, in the HPLC analysis.
-
Probable Cause: This issue typically arises from two main sources:
-
Incomplete Activation: The conversion of 5-nitropicolinic acid to its active intermediate (e.g., acyl chloride) was not driven to completion. This can be due to insufficient activating agent (thionyl chloride), reaction time, or suboptimal temperature.
-
Hydrolysis of the Intermediate: The acyl chloride intermediate is highly susceptible to hydrolysis.[4] Exposure to atmospheric moisture or residual water in the solvent during the reaction or work-up will convert it back to the starting carboxylic acid.
-
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the activating agent like thionyl chloride to ensure complete conversion of the carboxylic acid.[2]
-
Monitor the Activation Step: Before adding piperidine, you can monitor the formation of the acyl chloride. An in-process control (IPC) using techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be valuable.
-
Control Temperature: The activation reaction with thionyl chloride is often exothermic. Maintain the recommended temperature to avoid side reactions.
-
Problem 2: I'm observing an unknown peak in my chromatogram with a mass (by LC-MS) that is 34.5 Da higher than my product.
-
Probable Cause: This mass difference strongly suggests the presence of a chlorinated byproduct, specifically a chloro-substituted pyridine ring. During the activation step with thionyl chloride, particularly at elevated temperatures or with prolonged reaction times, electrophilic chlorination of the electron-deficient pyridine ring can occur.[5]
-
Solution & Scientific Rationale:
-
Strict Temperature Control: Avoid excessive heating during the acyl chloride formation. The reaction of picolinic acids with thionyl chloride has been reported to yield chlorinated byproducts.[5] Running the reaction at the lowest effective temperature (e.g., room temperature or slightly above) is crucial.
-
Minimize Reaction Time: Do not extend the activation step longer than necessary. Once the conversion to the acyl chloride is complete, proceed with the amidation step promptly.
-
Purification: These chlorinated impurities are often separable from the final product by column chromatography or recrystallization due to differences in polarity.
-
Problem 3: The reaction is complete, but the yield is consistently low after purification.
-
Probable Cause: Low yields can stem from mechanical losses, but are often due to competing side reactions or degradation. One common issue is the quality of the thionyl chloride, which can contain impurities like sulfur chlorides that lead to unwanted side products. Another possibility is the use of a base like pyridine in the activation step, which can sometimes lead to complex mixtures.[6]
-
Solution & Scientific Rationale:
-
Use High-Purity Reagents: Ensure the thionyl chloride is of high quality. If impurities are suspected, distillation of thionyl chloride before use can improve results.
-
Optimize Amidation Conditions: Add the piperidine solution slowly to the activated acid chloride at a controlled temperature (e.g., 0-5 °C) to manage the exotherm of the amidation reaction. This minimizes the formation of temperature-dependent byproducts.
-
Work-up Procedure: Ensure the pH during aqueous work-up is controlled. The product's stability may be pH-dependent. Quench the reaction carefully to neutralize any remaining activating agent and HCl gas produced.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities I should be concerned with in this synthesis?
Impurities can be broadly classified into three categories:
-
Organic Impurities: These include starting materials, intermediates, by-products from side reactions (e.g., chlorinated species), and degradation products.[7]
-
Inorganic Impurities: These are typically residual reagents, salts formed during work-up (e.g., piperidinium hydrochloride), or catalysts.
-
Residual Solvents: Solvents used during the reaction and purification steps that are not completely removed.
Q2: Which analytical techniques are most suitable for characterizing these impurities?
A multi-technique approach is essential for comprehensive characterization:[8]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of known and unknown impurities. A reverse-phase method with UV detection is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information, which is crucial for proposing structures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information for isolated impurities. ¹H and ¹³C NMR are standard for confirming the structure of the main product and characterizing byproducts.
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[9]
Q3: How can I develop a robust HPLC method to separate the main product from its key impurities?
-
Column Selection: A C18 stationary phase is a versatile starting point for separating the non-polar product from the more polar 5-nitropicolinic acid.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) will likely be required. The buffer controls the ionization state of the acidic starting material, leading to better peak shape and reproducibility.
-
Method Development: Start with a broad gradient (e.g., 5% to 95% organic) to elute all components. Then, optimize the gradient slope around the elution time of the main peaks to improve resolution. Wavelength selection for the UV detector should be at the λmax of the product and its chromophoric impurities to ensure high sensitivity.
Summary of Potential Impurities and Analytical Methods
The table below summarizes the most probable impurities, their sources, and recommended analytical strategies for detection and characterization.
| Impurity Name/Structure | Potential Source | Recommended Analytical Technique(s) |
| 5-Nitropicolinic Acid | Unreacted starting material; Hydrolysis of acyl chloride intermediate. | HPLC-UV, LC-MS |
| Piperidine | Unreacted starting material. | GC-MS (if volatile), HPLC with derivatization |
| 4-Chloro-5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine | Side-reaction during SOCl₂ activation.[5] | LC-MS for mass identification, NMR for structure |
| Residual Solvents (e.g., DCM, Toluene) | Process-related. | Headspace GC-FID/MS |
| Piperidinium hydrochloride | Byproduct of reaction/work-up. | Ion Chromatography, Titration |
Key Analytical Protocol: HPLC-UV Method Development
This protocol provides a starting point for developing a method to quantify the purity of this compound and detect key impurities.
Objective: To separate the active pharmaceutical ingredient (API) from its primary polar impurity (5-Nitropicolinic Acid) and potential non-polar byproducts.
1. Instrumentation and Columns:
-
HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (or λmax determined by UV scan).
-
Injection Volume: 5 µL
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
4. Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Rationale for Choices:
-
C18 Column: Provides good retention for the moderately non-polar product.
-
Buffered Mobile Phase: Ensures that the 5-nitropicolinic acid (Impurity A) is in a consistent protonation state, preventing peak tailing and improving reproducibility.
-
Gradient Elution: Necessary to elute the polar starting material at the beginning of the run and the non-polar product and byproducts later, all within a reasonable timeframe.
References
-
Verma, A., & Singh, V. K. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 53(40), 5469-5472. Available at: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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Organic Chemistry with Victor. (2023). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. Available at: [Link]
- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
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Kowalski, K., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(15), 4983. Available at: [Link]
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ResearchGate. (n.d.). Amidation reactions of picolinic acid. [Data table]. Available at: [Link]
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ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]
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ATSDR. (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. Available at: [Link]
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Chemistry university. (2020). Hydrolysis of Nitriles. YouTube. Available at: [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]
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J Michelle Leslie. (2019). Acid chloride hydrolysis example. YouTube. Available at: [Link]
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ChemSynthesis. (n.d.). 5-nitro-2-pyridinecarboxamide. Available at: [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
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ResearchGate. (2010). Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
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Resolian. (n.d.). Impurity Identification & Characterization. Available at: [Link]
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Caurant, D., et al. (2005). Synthesis of 5-nitro-2-furancarbohydrazides and their cis-diamminedichloroplatinum complexes as bitopic and irreversible human thioredoxin reductase inhibitors. Journal of Medicinal Chemistry, 48(22), 6840-6849. Available at: [Link]
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Matsumura, N., et al. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 19(8), 12139-12163. Available at: [Link]
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Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]
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Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Available at: [Link]
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Gorog, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 967-986. Available at: [Link]
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C., & Libermann, D. (1947). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 160, 901. Available at: [Link]
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MDPI. (2022). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Available at: [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
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Read, D. R., & Taylor, W. (1939). The hydrolysis of triphenylmethyl chloride in dioxan. Journal of the Chemical Society (Resumed), 478-482. Available at: [Link]
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stability issues with 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine under acidic or basic conditions
A Guide to Understanding and Mitigating Stability Challenges
Welcome to the technical support resource for 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly under acidic or basic conditions. As a picolinamide derivative, the central amide bond in this molecule is susceptible to hydrolysis. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry and forced degradation studies.[1][2][3][4][5]
While specific experimental data for this compound is not extensively available in published literature, the principles of amide hydrolysis are well-documented.[6][7][8][9] This guide leverages that foundational knowledge to predict and address potential stability challenges.
Troubleshooting Guide: Degradation Under Acidic Conditions
Q1: I'm observing a rapid loss of my starting material, this compound, when working in acidic media (e.g., pH < 4). What is likely happening?
A1: You are likely observing acid-catalyzed hydrolysis of the amide bond. Amides, while generally stable, can undergo hydrolysis to their constituent carboxylic acid and amine components under strong acidic conditions, often accelerated by heat.[8]
The reaction mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][10][11] The subsequent steps lead to the cleavage of the carbon-nitrogen bond.
Visualizing the Mechanism: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Q2: How can I confirm that acid-catalyzed hydrolysis is the cause of my stability issue?
A2: A straightforward approach is to perform a time-course experiment and monitor for the appearance of the expected degradation products using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Monitoring Acidic Degradation by HPLC
-
Sample Preparation: Prepare a solution of this compound in your acidic mobile phase or a relevant acidic buffer (e.g., 0.1 N HCl).
-
Time Points: Inject an aliquot of the solution onto the HPLC system at regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
-
HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) and a UV detector.
-
Data Interpretation:
-
Track the peak area of the parent compound over time. A decrease in its peak area indicates degradation.
-
Look for the appearance of new peaks. The primary degradation products you would expect to see are 5-nitropicolinic acid and piperidine (which will be protonated as the piperidinium ion).
-
| Compound | Expected Retention Time | Notes |
| This compound | Parent Peak | Should decrease over time. |
| 5-Nitropicolinic Acid | More polar, likely shorter retention time. | Primary degradation product. |
| Piperidine | Very polar, may not be well-retained on a C18 column. | May require a different analytical method for detection. |
Q3: What steps can I take to minimize acidic degradation during my experiments?
A3:
-
pH Control: Whenever possible, maintain the pH of your solution above 4. If acidic conditions are required, use the mildest possible acid and the shortest possible exposure time.
-
Temperature Control: Hydrolysis reactions are often accelerated by heat. Conduct your experiments at lower temperatures (e.g., on ice) to slow down the degradation rate.
-
Aqueous Solvent Minimization: If your experimental conditions permit, reducing the concentration of water by using co-solvents may slow the rate of hydrolysis.
Troubleshooting Guide: Degradation Under Basic Conditions
Q1: My compound is also showing instability in basic solutions (e.g., pH > 10). Is this also hydrolysis?
A1: Yes, this is likely base-catalyzed (or base-mediated) hydrolysis. The mechanism differs from the acid-catalyzed pathway but yields the same primary products: the carboxylate salt of 5-nitropicolinic acid and piperidine.[7][9][12]
In this mechanism, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This is typically a slower process than acid-catalyzed hydrolysis for amides because the leaving group (an amide anion) is a very strong base and therefore a poor leaving group.[7] However, with sufficient heat or a high concentration of base, the reaction can be driven to completion.[7][8]
Visualizing the Mechanism: Base-Catalyzed Hydrolysis
Caption: Mechanism of base-catalyzed amide hydrolysis.
Q2: How can I mitigate degradation under basic conditions?
A2:
-
pH Management: Avoid strongly basic conditions (pH > 10) if possible. If your protocol requires a basic pH, use the weakest base and lowest concentration that is effective.
-
Temperature Reduction: As with acidic hydrolysis, keeping the reaction mixture cool will significantly reduce the rate of degradation.
-
Reaction Quenching: If a basic step is unavoidable, neutralize the mixture with a mild acid as soon as the desired transformation is complete to prevent further hydrolysis of the amide.
Frequently Asked Questions (FAQs)
Q: What are the expected degradation products of this compound hydrolysis?
A: Regardless of whether the hydrolysis is acid- or base-catalyzed, the primary degradation products are 5-nitropicolinic acid and piperidine.
| Condition | Primary Degradation Products |
| Acidic | 5-Nitropicolinic Acid and Piperidinium Ion |
| Basic | 5-Nitropicolinate (salt) and Piperidine |
Q: I need to perform a forced degradation study on this molecule. What conditions would you recommend?
A: Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods.[1][2][3] A standard set of conditions to test would be:
| Condition | Suggested Reagents and Parameters |
| Acid Hydrolysis | 0.1 N HCl at room temperature and 60°C |
| Base Hydrolysis | 0.1 N NaOH at room temperature and 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | Solid-state at 80°C |
| Photostability | Expose to light as per ICH Q1B guidelines |
Q: Could the nitro group on the pyridine ring participate in any degradation pathways?
A: Yes, nitroaromatic compounds can be susceptible to reduction or photolytic degradation. In a forced degradation study, it would be prudent to look for potential byproducts where the nitro group is reduced to a nitroso or amino group, especially under reductive or certain photolytic conditions.
Workflow for a Stability Investigation
Caption: A systematic workflow for investigating stability issues.
References
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Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Available at: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
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mechanism of amide hydrolysis - YouTube. (2019-01-15). Available at: [Link]
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ACS Publications. Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. Available at: [Link]
-
University of Calgary. Ch20 : Amide hydrolysis. Available at: [Link]
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ACS Publications. Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. Available at: [Link]
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Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). Available at: [Link]
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University of Regina. On the hydrolysis mechanisms of amides and peptides. Available at: [Link]
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Khan Academy. Acid and base-catalyzed hydrolysis of amides | Organic chemistry. (2014-03-13). Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. (2022-11-30). Available at: [Link]
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Validation & Comparative
Validating the Biological Activity of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine: A Comparative In Vitro Guide
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] Within this class, nitropyridines are emerging as versatile precursors for a diverse range of bioactive molecules, demonstrating activities from anticancer to anti-neurodegenerative.[1][2] This guide focuses on a specific nitropyridine derivative, 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, providing a framework for the in vitro validation of its hypothesized biological activity. Based on its structural similarity to known therapeutic agents, we postulate that this compound may exhibit inhibitory activity against Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair and a validated target in oncology.[3][4]
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will objectively compare the potential performance of this compound with established PARP inhibitors, providing the supporting rationale and detailed experimental protocols necessary for its validation. Our approach is grounded in scientific integrity, ensuring that each described protocol is a self-validating system, allowing for robust and reproducible data generation.
The Scientific Rationale: Hypothesizing PARP1 Inhibition
The molecular architecture of this compound contains key pharmacophoric features that suggest a potential interaction with the catalytic domain of PARP1. The pyridine ring is a common motif in many enzyme inhibitors, while the piperidine moiety can influence solubility, cell permeability, and metabolic stability, enhancing its "druggability".[5] Furthermore, the nitro group, an electron-withdrawing substituent, can significantly modulate the electronic properties of the pyridine ring, potentially influencing its binding affinity to the target protein.
The primary mechanism of action for many PARP inhibitors involves trapping the PARP1 enzyme on DNA at the site of single-strand breaks.[3] This leads to the conversion of these breaks into more lethal double-strand breaks during DNA replication, which in tumors with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), results in synthetic lethality and targeted cell death.[3]
To validate this hypothesis, a direct comparison with established PARP inhibitors is essential. For this guide, we will use Olaparib , a first-generation, clinically approved PARP inhibitor, as the primary comparator.[4][6][7]
Comparative In Vitro Validation Strategy
A multi-faceted in vitro approach is necessary to not only confirm the biological activity but also to quantify the potency of this compound. Our validation workflow will focus on two key experimental pillars:
-
Biochemical Enzyme Inhibition Assay: To directly measure the inhibitory effect on purified PARP1 enzyme.
-
Cell-Based Cytotoxicity Assay: To assess the compound's ability to induce cell death, preferentially in a cancer cell line with a known HR deficiency.
Below is a visual representation of the proposed experimental workflow:
Caption: Experimental workflow for in vitro validation.
Data Presentation: A Head-to-Head Comparison
All quantitative data should be meticulously recorded and summarized for a clear, at-a-glance comparison. The following table structure is recommended for presenting the key findings:
| Compound | PARP1 Inhibition IC50 (nM) | Cytotoxicity EC50 (µM) in BRCA1-mutant Cells |
| This compound | Experimental Value | Experimental Value |
| Olaparib (Comparator) | ~5[6] | Literature/Experimental Value |
Detailed Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, with explanations for critical steps.
Protocol 1: PARP1 Chemiluminescent Inhibition Assay
This biochemical assay directly measures the inhibition of PARP1 activity.[8] The principle relies on the PARP1-catalyzed transfer of biotinylated ADP-ribose from NAD+ to histone proteins, which are coated on a microplate. The incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials and Reagents:
-
Purified human PARP1 enzyme
-
PARP1 assay buffer
-
Activated DNA (e.g., salmon sperm DNA)
-
10X Biotinylated NAD+
-
Histone-coated 96-well strip plate
-
This compound (Test Compound)
-
Olaparib (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound and Olaparib in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing PARP1 assay buffer, activated DNA, and the diluted compounds. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Add the purified PARP1 enzyme to all wells except the "no enzyme" controls.
-
Initiation of Reaction: Start the enzymatic reaction by adding the 10X biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Final Wash: Repeat the washing step to remove unbound Streptavidin-HRP.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background reading ("no enzyme" control) from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay
This assay evaluates the cytotoxic effect of the compound on a relevant cancer cell line.[9][10][11][12] For a suspected PARP inhibitor, a cell line with a known deficiency in the homologous recombination pathway, such as a BRCA1-mutant ovarian or breast cancer cell line, would be the most appropriate model.[13] The resazurin-based assay is a common method where the fluorescent product, resorufin, is generated by metabolically active cells, providing a measure of cell viability.[11]
Materials and Reagents:
-
BRCA1-mutant human cancer cell line (e.g., A2780 for ovarian cancer)[13]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Test Compound)
-
Olaparib (Positive Control)
-
DMSO (Vehicle Control)
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound and Olaparib. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for a period that allows for multiple cell cycles (e.g., 72 hours).
-
Viability Assessment: After the incubation period, add the resazurin solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.
Visualizing the Mechanism: PARP1 in DNA Repair
To contextualize the experimental approach, it is crucial to understand the role of PARP1 in the DNA damage response. The following diagram illustrates the PARP1 signaling pathway and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound as a potential PARP inhibitor. The successful execution of these experiments will yield crucial data on its potency and cellular efficacy, allowing for a direct and objective comparison with the established drug, Olaparib.
Positive results from these initial assays would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity against other PARP family members (e.g., PARP2) to determine selectivity.
-
Mechanism of Action Studies: Further biophysical assays, such as surface plasmon resonance (SPR), to characterize the binding kinetics and affinity to PARP1.[14][15]
-
In Vivo Efficacy Studies: Evaluation in animal models of cancer with relevant genetic backgrounds to determine its therapeutic potential.
By following a logical and scientifically rigorous validation pathway, the true biological activity and therapeutic promise of novel chemical entities like this compound can be effectively elucidated.
References
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]
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PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022). Cancers, 14(5), 1153. [Link]
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Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.). ResearchGate. [Link]
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Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2022). Journal of Medicinal Chemistry, 65(8), 6149–6178. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(21), 7384. [Link]
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Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). Journal of Medicinal Chemistry. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Pharmaceuticals (Basel), 18(5), 692. [Link]
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A Comparative Analysis of Nitropyridine-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
Executive Summary
The nitropyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of various nitropyridine derivatives that have been identified as potent inhibitors of diverse enzyme classes, offering insights for researchers and drug development professionals. It is important to note that while this guide explores the broader class of nitropyridine inhibitors, a comprehensive search of scientific literature and patent databases did not yield specific public data on the biological target or inhibitory potency of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine . Therefore, this document will focus on a comparative analysis of other well-characterized nitropyridine inhibitors to highlight the therapeutic potential inherent in this chemical class.
Introduction: The Versatility of the Nitropyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs.[1] The introduction of a nitro group to this scaffold dramatically influences its electronic properties, often enhancing its interaction with biological targets and leading to potent inhibitory activity.[2] Nitropyridine derivatives have been successfully developed as inhibitors for a range of enzymes implicated in various diseases, including cancer, infectious diseases, and cardiovascular disorders.[2][3] This guide will delve into the structure-activity relationships (SAR) of several notable nitropyridine inhibitors, providing a comparative overview of their potency and selectivity against different enzyme targets.
Comparative Analysis of Nitropyridine Inhibitors
The inhibitory profile of nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following sections provide a comparative overview of nitropyridine inhibitors targeting different enzyme classes, with supporting data summarized in Table 1.
Serine Protease Inhibitors: Targeting Coagulation and Digestion
Nitropyridine-containing compounds have shown significant promise as inhibitors of serine proteases, such as Factor IXa (involved in the blood coagulation cascade) and chymotrypsin (a digestive enzyme).
-
(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as potent and selective inhibitors of Factor IXa, making them potential candidates for anticoagulant drugs. The presence of the nitro group in the pyridine ring was found to be crucial for their enhanced inhibitory activity compared to analogues lacking this group.[2]
-
A 5-nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione has demonstrated dual inhibitory activity against both chymotrypsin and urease, with an IC50 value of 8.67 ± 0.1 μM for chymotrypsin.[2]
Urease Inhibitors: A Target for Gastric Diseases
Urease is a key enzyme in the pathogenesis of gastric ulcers and other diseases caused by Helicobacter pylori. Nitropyridine derivatives have emerged as effective urease inhibitors.
-
3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors, with the most promising compounds exhibiting IC50 values in the low micromolar range (2.0–2.3 μM) against jack bean urease.[2]
-
The aforementioned 5-nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione also displayed significant urease inhibition with an IC50 value of 29.21 ± 0.98 μM.[2]
Kinase Inhibitors: Modulating Cellular Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The pyridine scaffold is a common feature in many kinase inhibitors.[4] While specific data for this compound is unavailable, other pyridine derivatives have shown potent kinase inhibition. For instance, novel pyridine derivatives have been developed as highly effective and selective TYK2 inhibitors for the treatment of autoimmune diseases.[5]
DNA Gyrase Inhibitors: A Novel Class of Antibacterials
Piperidine-4-carboxamides, a structural class related to the compound of interest, have been identified as a new class of bacterial DNA gyrase inhibitors with activity against Mycobacterium abscessus.[6] This highlights the potential for piperidine carboxamide scaffolds in the development of novel antibacterial agents.
Tabular Summary of Nitropyridine Inhibitor Activity
| Inhibitor Class | Specific Example | Target Enzyme | IC50 Value | Reference |
| Serine Protease Inhibitors | (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrid | Factor IXa | Data not specified, but noted as potent | [2] |
| 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 μM | [2] | |
| Urease Inhibitors | 3-Nitropyridylpiperazine derivative | Jack Bean Urease | ~2.0–2.3 μM | [2] |
| 5-nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 μM | [2] | |
| DNA Gyrase Inhibitors | Piperidine-4-carboxamides | M. abscessus DNA Gyrase | Activity demonstrated, specific IC50s in reference | [6] |
Experimental Methodologies: A Guide to Enzyme Inhibition Assays
The determination of inhibitor potency is a critical step in drug discovery. The following provides a generalized workflow for a typical in vitro enzyme inhibition assay.
General Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol for a Spectrophotometric Enzyme Inhibition Assay (Example: Cholinesterase Inhibition)
This protocol is adapted from established methods for assessing cholinesterase inhibitors and serves as a representative example.[7][8]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound or other nitropyridine derivatives) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of desired concentrations.
-
Prepare solutions of the enzyme (e.g., acetylcholinesterase), substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB - Ellman's reagent) in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
To each well, add a small volume of the test compound dilution (or solvent for control wells).
-
Add the enzyme solution to all wells and incubate for a defined pre-incubation period (e.g., 15 minutes at 25°C) to allow for inhibitor-enzyme binding.[8]
-
Add the chromogenic reagent solution to all wells.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reaction) over time using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Mechanisms of Action
The mechanism by which nitropyridine inhibitors exert their effects is dependent on the specific enzyme they target. For example, in the case of kinase inhibitors, they often compete with ATP for binding to the active site, thereby blocking the phosphorylation of downstream substrates.
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
Conclusion and Future Directions
The nitropyridine scaffold represents a versatile and promising platform for the development of novel enzyme inhibitors with therapeutic potential across a range of diseases. This guide has provided a comparative overview of several classes of nitropyridine inhibitors, highlighting their diverse target space and potent activities. While specific biological data for this compound remains elusive in the public domain, the broader analysis of related compounds underscores the potential of this chemical motif.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific molecular targets of novel nitropyridine derivatives, including this compound, through techniques such as affinity chromatography, chemical proteomics, and computational target prediction.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitropyridine and piperidine carboxamide moieties to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed kinetic and structural studies to understand how these inhibitors interact with their target enzymes at a molecular level.
By pursuing these avenues of research, the full therapeutic potential of the nitropyridine class of inhibitors can be realized, leading to the development of new and effective treatments for a variety of human diseases.
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- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Molecular Structure, 1272, 134177.
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A Comparative Guide to the Structure-Activity Relationships of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine Analogues
This guide offers a comprehensive analysis of the potential structure-activity relationships (SAR) for 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine analogues. In the absence of direct, comprehensive SAR studies on this specific scaffold, this document synthesizes data from structurally related compounds to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the distinct roles of the 5-nitropyridine core, the piperidine moiety, and the amide linker, we aim to elucidate the key structural determinants for biological activity and guide the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of a Hybrid Scaffold
The this compound scaffold is a compelling starting point for drug discovery, merging three key pharmacophoric elements: a 5-nitropyridine ring, a piperidine moiety, and a carboxamide linker. The nitro group, a potent electron-withdrawing feature, is a well-established component in numerous antimicrobial and anticancer agents, often implicated in redox-mediated mechanisms of action.[1][2] The piperidine ring is a ubiquitous fragment in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with biological targets.[3] The central carboxamide linkage provides a rigid, planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition at protein active sites.[4]
This unique combination suggests a high potential for discovering novel compounds with significant biological activity, particularly in the realms of oncology and infectious diseases. This guide will deconstruct the scaffold to build a hypothetical SAR model based on existing literature for each component.
Deconstructing the Scaffold: A Hypothetical SAR Analysis
The biological activity of the this compound core can be systematically explored by modifying three primary regions: the 5-nitropyridine ring, the piperidine moiety, and the connecting carbonyl group.
Caption: Key diversification points for SAR studies of the core scaffold.
The 5-Nitropyridine Ring: The Engine of Bioactivity
The 5-nitropyridine moiety is anticipated to be a primary driver of biological effect. The strong electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic distribution of the pyridine ring, making it susceptible to bioreductive activation, a common mechanism for nitroaromatic drugs.[5]
-
Nitro Group Position: The placement of the nitro group is critical. Studies on other nitropyridine derivatives have shown that the position of the nitro group dramatically affects biological activity.[1] For this scaffold, the 5-position is a key starting point. Exploration of analogues with the nitro group at the 3- or 4-positions could lead to differential activity and target selectivity.
-
Additional Ring Substitutions: The introduction of other substituents on the pyridine ring could modulate activity. Small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens) at the 3-, 4-, or 6-positions could fine-tune the electronic properties of the ring, impacting target binding and pharmacokinetic profiles. For instance, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro substituents were among the most active against various microbial strains.[2]
The Piperidine Moiety: The Navigator of Pharmacokinetics and Specificity
The piperidine ring is expected to play a crucial role in determining the compound's solubility, lipophilicity, and steric interactions with the target.
-
Substitutions on the Piperidine Ring: The addition of substituents to the piperidine ring can significantly impact potency and selectivity. In a study of piperidine-3-carboxamide derivatives, substitutions on the piperidine nitrogen and the aryl ring were critical for antimelanoma activity.[6] For the present scaffold, exploring small alkyl or aryl substitutions at the 2-, 3-, or 4-positions of the piperidine ring could probe the steric tolerance of the target's binding pocket.
-
N-Substitutions of the Piperidine: While the parent compound has an unsubstituted piperidine nitrogen, this position is a prime candidate for modification to alter physicochemical properties. However, in this specific scaffold, the piperidine nitrogen is part of the amide linkage and thus not available for direct substitution.
The Carbonyl Linker: The Anchor for Target Engagement
The carboxamide linker provides structural rigidity and key hydrogen bonding capabilities.
-
Amide Isosteres: Replacing the amide bond with isosteres such as a thioamide, ester, or a reversed amide could explore the importance of the hydrogen bond donor/acceptor pattern for biological activity. These changes would also alter the electronic character and conformational flexibility of the linker.
Comparative Biological Activity Data
Table 1: Biological Activities of Structurally Related Compounds
| Compound Class | Example Structure | Biological Activity | Key Findings | Reference |
| Piperidine-3-carboxamide Derivatives | N-arylpiperidine-3-carboxamide | Antimelanoma | The piperidine-3-carboxamide moiety was found to be crucial for activity. | [6] |
| 5-Nitropyridine Derivatives | 2-chloro-5-nitropyridine derivatives | Insecticidal, Herbicidal | Demonstrated potent activity against various pests. | [1] |
| Pyridine Carboxamides | Pyridine-2-carboxamide derivatives | Antimycobacterial | Showed potent in vitro activity against Mycobacterium tuberculosis. | [7] |
| Piperidine Derivatives | CLEFMA (a piperidine derivative) | Anti-Lung Cancer | Inhibited proliferation of lung cancer cell lines. | [3] |
| Nicotinic Acid Derivatives | Nicotinic acid benzylidene hydrazides with nitro groups | Antimicrobial | Active against a range of bacteria and fungi. | [2] |
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogues, the following experimental protocols for synthesis and biological evaluation are provided. These are generalized procedures based on methodologies reported for similar compounds.[1][6]
General Synthetic Pathway
The synthesis of this compound analogues can be achieved through a straightforward amidation reaction.
Caption: Proposed synthetic workflow for the target analogues.
Step-by-Step Synthesis Protocol:
-
Activation of 5-Nitropicolinic Acid: To a solution of 5-nitropicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add an activating agent such as thionyl chloride (1.2 eq) or a coupling agent like HATU (1.1 eq) in the presence of a non-nucleophilic base like diisopropylethylamine (2.0 eq). Stir the reaction mixture at room temperature for 1-2 hours or until activation is complete (monitored by TLC).
-
Amidation: To the activated 5-nitropicolinic acid, add the desired piperidine analogue (1.1 eq). If the piperidine analogue is a salt, an additional equivalent of base may be required.
-
Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analogue.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is adapted from studies on other carboxamide derivatives with anticancer properties.[4][8]
Workflow for MTT Assay:
Caption: Workflow for assessing in vitro anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational, albeit predictive, SAR analysis based on existing knowledge of its constituent pharmacophores. The proposed synthetic routes and biological evaluation protocols offer a practical starting point for researchers to systematically explore the chemical space around this core structure.
Future work should focus on the synthesis of a focused library of analogues with systematic variations in the 5-nitropyridine and piperidine moieties. The resulting compounds should be screened against a panel of cancer cell lines and microbial strains to identify initial hits. Subsequent lead optimization, guided by the SAR data generated, could pave the way for the discovery of potent and selective drug candidates.
References
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
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Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
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Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis of (a) 2-hydroxy-5-nitropyridine. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
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Antimicrobial activity of 5-membered nitroheteroaromatic compounds beyond nitrofurans and nitroimidazoles: recent progress. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Antimycobacterial pyridine carboxamides: From design to in vivo activity. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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SAR for anticancer and antimicrobial activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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comparing the efficacy of different reducing agents for the nitro group in 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
This guide provides an in-depth comparison of various chemical methods for the reduction of the nitro group in 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine to its corresponding amine, 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine. The transformation from an electron-withdrawing nitro group to an electron-donating amino group is a pivotal step in the synthesis of advanced pharmaceutical intermediates and functional materials.[1][2][3][4] The choice of reducing agent is critical, as it dictates the reaction's efficiency, selectivity, and scalability. This document evaluates four common methodologies: catalytic hydrogenation, metal-acid reduction using Tin(II) Chloride, metal-acid reduction with Iron, and reduction via Sodium Dithionite.
The primary challenge in this synthesis is achieving chemoselectivity. The chosen reagent must selectively reduce the aromatic nitro group without affecting the amide carbonyl or, more critically, the pyridine ring itself, which is susceptible to hydrogenation under certain conditions.[5][6] This guide offers the technical details and field-proven insights necessary to select the optimal reduction strategy based on specific laboratory constraints and desired outcomes.
Section 1: Overview of Methodologies and Key Considerations
The reduction of this compound is a well-established transformation in organic synthesis. However, the substrate presents specific challenges that must be addressed when selecting a reducing agent.
The Core Transformation:
Figure 1: General reaction scheme for the reduction of the target nitro compound.
Key Scientific Considerations:
-
Chemoselectivity: The primary goal is to reduce the nitro group while preserving the amide and the aromaticity of the pyridine ring. Catalytic hydrogenation, while often efficient, carries the risk of over-reduction to a piperidine ring.[7][8] Metal-based reductions are generally more chemoselective for the nitro group.[9]
-
Reaction Conditions: The methods vary from mild (e.g., Sodium Dithionite) to harsh (e.g., high-pressure hydrogenation or strongly acidic conditions), influencing substrate stability and functional group tolerance.
-
Work-up and Purification: Stoichiometric metal-based reductions (SnCl₂, Fe) generate metal salt byproducts that can complicate product isolation and purification.[10] Catalytic methods typically offer a simpler filtration-based work-up.
-
Safety and Scalability: Handling flammable hydrogen gas requires specialized equipment.[11] Metal-acid reactions can be highly exothermic.[10] Sodium dithionite is known to be unstable and can decompose, particularly in contact with organic solvents.[12]
Section 2: In-Depth Analysis of Reducing Agents
This section details the mechanism, provides a validated protocol, and analyzes the performance of each selected reducing agent.
2.1 Catalytic Hydrogenation (H₂ / Palladium on Carbon)
A cornerstone of nitro group reduction, this method is prized for its high efficiency and clean reaction profile, leaving water as the only byproduct.
Mechanism & Rationale: This heterogeneous catalysis involves the adsorption of the nitroarene and molecular hydrogen onto the surface of the palladium catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The choice of solvent and control of hydrogen pressure are critical variables to prevent over-reduction of the pyridine ring.[11]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Ethanol or Ethyl Acetate), add 10% Palladium on Carbon (Pd/C) (5-10% w/w).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas (typically 1-4 atm pressure).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Performance Analysis:
-
Efficacy: Generally provides excellent yields (>90%) with complete conversion.
-
Selectivity: This is the main drawback. The pyridine ring is susceptible to reduction, especially under higher pressures or extended reaction times. Careful monitoring is essential. Using catalysts like Raney Nickel may sometimes be preferred to avoid dehalogenation if halogens are present, though this is not a concern for the target molecule.[9]
-
Operational Complexity: Requires specialized hydrogenation equipment. The catalyst is pyrophoric and must be handled with care, especially after the reaction.
-
Trustworthiness: The protocol is highly reliable, but its success is contingent on precise control of reaction parameters to ensure chemoselectivity.
2.2 Tin(II) Chloride (SnCl₂) Reduction
A classic and highly reliable method known for its excellent chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities.[9][13]
Mechanism & Rationale: Tin(II) chloride acts as a single-electron donor in an acidic medium (typically concentrated HCl). The nitro group is reduced through a stepwise process involving protonation and electron transfer from the Sn²⁺ ion, which is oxidized to Sn⁴⁺.[10][14] This method is particularly valuable when catalytic hydrogenation is not viable due to substrate sensitivity.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in Ethanol.
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated Hydrochloric Acid (HCl).
-
Heat the mixture to reflux and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully basify the mixture to a pH of ~8-9 with a concentrated aqueous solution of NaOH or Na₂CO₃. This will precipitate tin salts.
-
Filter the resulting slurry to remove the tin hydroxides.
-
Extract the aqueous filtrate with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Performance Analysis:
-
Efficacy: Consistently delivers high yields (80-95%).
-
Selectivity: Excellent chemoselectivity for the nitro group. The pyridine ring and amide bond are stable under these conditions.
-
Operational Complexity: The work-up is a significant drawback. It involves neutralizing a large amount of acid and filtering copious amounts of tin salts, which can be cumbersome and may trap the product, reducing the isolated yield.[10]
-
Trustworthiness: Despite the challenging work-up, this is a highly dependable and reproducible method for achieving the desired transformation without side reactions.
2.3 Iron (Fe) in Acidic Medium
Mechanism & Rationale: Similar to SnCl₂, this reduction proceeds via single electron transfer from iron metal in an acidic environment. The iron is oxidized from Fe(0) to Fe(II)/Fe(III) species. The reaction is often milder than the SnCl₂/HCl system.[16]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of Ethanol and Acetic Acid (e.g., 5:1 ratio), add iron powder (3-5 eq).[17]
-
Heat the resulting mixture to reflux (typically 80-100 °C) and stir vigorously.[17]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter it through Celite® to remove excess iron and iron salts.
-
Concentrate the filtrate to remove the solvent.
-
Dissolve the residue in water and basify with an aqueous solution of NaOH or NaHCO₃ to precipitate any remaining iron salts.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the product.
Performance Analysis:
-
Selectivity: Highly chemoselective for the nitro group. It is a mild method that is compatible with many other functional groups.[9]
-
Trustworthiness: A robust and cost-effective method, particularly for larger-scale synthesis where the cost and environmental impact of tin salts are a concern.
2.4 Sodium Dithionite (Na₂S₂O₄)
A mild and effective reducing agent, particularly useful for substrates sensitive to acidic conditions or catalytic hydrogenation.[18][19]
Mechanism & Rationale: Sodium dithionite acts as a reducing agent through a single-electron transfer mechanism. In an aqueous solution, the dithionite anion dissociates into the sulfur dioxide radical anion (SO₂⁻•), which is the active reducing species.[12][18]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., THF or Methanol) and water.
-
Add Sodium Dithionite (Na₂S₂O₄) (3-5 eq) portion-wise to the solution.
-
Add a base such as NaHCO₃ or K₂CO₃ to maintain a slightly alkaline pH.
-
Heat the mixture gently (e.g., 50-60 °C) and stir.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and extract it several times with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Performance Analysis:
-
Efficacy: Yields can be variable but are often good to excellent.
-
Selectivity: Very mild and highly chemoselective. It is an excellent choice for complex molecules with sensitive functional groups.[20]
-
Operational Complexity: The work-up is straightforward. However, sodium dithionite has limited stability in solution and in air, and reactions must be monitored closely. Its decomposition can release toxic sulfur gases.[12]
-
Trustworthiness: A reliable method for mild reductions, though reagent quality and careful control of reaction conditions are important for reproducibility.
Section 3: Comparative Summary and Recommendations
The choice of reducing agent should be guided by the specific requirements of the synthesis, including scale, available equipment, and the importance of chemoselectivity versus operational simplicity.
Data Summary Table:
| Reducing Agent | Typical Yield | Chemoselectivity | Work-up Complexity | Safety Concerns | Scalability |
| H₂ / Pd-C | >90% | Moderate (Risk of ring reduction) | Low | Flammable H₂ gas; Pyrophoric catalyst | Excellent |
| SnCl₂ / HCl | 80-95% | Excellent | High (Tedious removal of tin salts) | Corrosive acid; Exothermic reaction | Moderate |
| Fe / AcOH | 75-90% | Excellent | Moderate (Filtration of iron residues) | Corrosive acid | Excellent |
| Na₂S₂O₄ | 70-90% | Excellent | Low | Unstable reagent; Potential SO₂ release | Good |
graph "Decision_Tree" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];start [label="Choose Reduction Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is Hydrogenation Equipment Available?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is High Chemoselectivity\n a Critical Priority?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is Work-up Simplicity\n a Major Concern?", fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Use H2 / Pd-C\n(Monitor Carefully)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2 [label="Use SnCl2 or Fe", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a3 [label="Use Na2S2O4 or Fe/AcOH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a4 [label="Use SnCl2 / HCl", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> q1; q1 -> q2 [label="No"]; q1 -> a1 [label="Yes"]; q2 -> a2 [label="Yes"]; q2 -> a1 [label="No"]; a2 -> q3; q3 -> a3 [label="Yes"]; q3 -> a4 [label="No"];
}
Figure 2: Decision tree for selecting an appropriate reducing agent.
Final Recommendations:
-
For Laboratory Scale & Highest Chemoselectivity: **Tin(II) Chloride (SnCl₂) ** is the most dependable choice. Despite its cumbersome work-up, it virtually guarantees the desired product without side reactions.
-
For Scalability & Green Chemistry: Iron in Acetic Acid (Fe/AcOH) presents the best balance of cost, safety, high chemoselectivity, and environmental friendliness, making it ideal for larger-scale production.
-
For Speed & Efficiency (with caution): Catalytic Hydrogenation (H₂/Pd-C) is the fastest and cleanest method but requires careful monitoring and control to prevent the undesired reduction of the pyridine ring. It is best suited for laboratories equipped for and experienced with hydrogenation reactions.
-
For Sensitive Substrates: Sodium Dithionite (Na₂S₂O₄) is the go-to reagent when mild, non-acidic conditions are paramount, though reagent stability must be considered.
References
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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Vishwanath, M. S., & Sumana, Y. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Retrieved from [Link]
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MacMillan, D. W. C., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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Gutiérrez, M. C., et al. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]
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ResearchGate. (2017). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Adkins, H., & Cramer, H. I. (1930). Hydrogenation of Derivatives of Pyridine. Sciencemadness.org. Retrieved from [Link]
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ResearchGate. (2017). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]
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Kustov, A. L., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. Retrieved from [Link]
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Corma, A., et al. (2016). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO₂ catalyst. Catalysis Science & Technology. Retrieved from [Link]
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Koper, M. T. M., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]
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Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Retrieved from [Link]
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A Comparative Guide to the In Vivo Evaluation of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine Derivatives in Animal Models
For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides an in-depth, experience-driven framework for the in vivo assessment of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine derivatives, a class of nitroaromatic compounds showing potential in oncology and infectious diseases. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating study design.
The core of this guide is a comparative analysis. We will benchmark a hypothetical lead compound, NPD-1 , against established standards of care to provide a realistic context for its performance. The protocols and data presented herein are synthesized from established methodologies in preclinical research to offer a practical and scientifically grounded perspective.
The Therapeutic Rationale: Why Investigate this compound Derivatives?
Nitroaromatic compounds, including nitropyridines, are a fascinating class of molecules in medicinal chemistry.[1][2] Their biological activity is often linked to the bioreduction of the nitro group, which can generate reactive nitrogen species.[3] This mechanism is particularly relevant in hypoxic environments, such as those found in solid tumors, and within pathogens like Mycobacterium tuberculosis.[3][4] The 5-nitro-2-carbonylpyridine scaffold, functionalized with a piperidinyl moiety, offers a unique combination of electronic properties and structural features that warrant thorough in vivo investigation for two primary applications: as novel anticancer and antitubercular agents.[4][5][6][7]
Part 1: In Vivo Evaluation in Oncology
The primary goal in an oncology setting is to assess the candidate's ability to inhibit tumor growth and to determine its safety profile.[8] For this, we will use a human tumor xenograft model in immunocompromised mice, a standard and well-proven method in preclinical cancer research.[9][10]
Experimental Workflow: Anticancer Efficacy
The overall workflow is designed to move from establishing the tumor model to evaluating the therapeutic response and assessing toxicity.
Caption: Workflow for in vivo anticancer efficacy testing.
Detailed Experimental Protocol: Xenograft Model
1. Animal Model Selection:
-
Model: Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.
-
Rationale: These mice lack a functional thymus, preventing the rejection of human tumor xenografts, which is essential for evaluating the efficacy of a drug on a human-derived cancer.[8]
2. Cell Line and Implantation:
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer). This is a well-characterized and aggressive cell line.[11][12]
-
Procedure:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
3. Treatment Regimen:
-
Tumor Growth: Allow tumors to reach a palpable volume of approximately 100-150 mm³.[9]
-
Randomization: Randomly assign mice into treatment groups (n=8-10 mice/group).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral gavage, daily)
-
Group 2: NPD-1 (50 mg/kg, oral gavage, daily)
-
Group 3: Doxorubicin (positive control, 2 mg/kg, intraperitoneal injection, twice weekly)
-
-
Duration: 21 days.
4. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumor length (L) and width (W) with calipers twice weekly and calculate volume using the formula: (L x W²)/2.[9]
-
Body Weight: Record body weight twice weekly as an indicator of systemic toxicity.[9]
-
Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., 2000 mm³) or at the end of the 21-day treatment period.
Comparative Performance Data (Hypothetical)
| Group | Treatment | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 1850 ± 210 | 0% | +2.5% |
| 2 | NPD-1 (50 mg/kg) | 875 ± 150 | 52.7% | -4.0% |
| 3 | Doxorubicin (2 mg/kg) | 650 ± 125 | 64.9% | -12.5% |
Interpretation: In this hypothetical scenario, NPD-1 demonstrates significant antitumor activity, inhibiting tumor growth by over 50%.[11] While not as potent as the standard cytotoxic agent Doxorubicin, NPD-1 shows a more favorable toxicity profile, indicated by a smaller reduction in body weight. This suggests a potentially wider therapeutic window and merits further investigation.
Part 2: In Vivo Evaluation in Antituberculosis Models
For assessing antitubercular agents, the key is to use an animal model that mimics human pulmonary tuberculosis.[13][14] The murine aerosol infection model is the gold standard for this purpose.[15][16]
Experimental Workflow: Antitubercular Efficacy
This workflow is designed to establish a chronic infection before initiating treatment, which better reflects the clinical presentation of tuberculosis.
Caption: Workflow for in vivo antitubercular efficacy testing.
Detailed Experimental Protocol: Murine Aerosol Infection Model
1. Animal Model and Pathogen:
-
Model: BALB/c mice, 6-8 weeks old. This strain is commonly used for TB drug evaluation.[17][18]
-
Pathogen: Mycobacterium tuberculosis H37Rv strain.
-
Infection: Use a calibrated aerosol exposure system (e.g., Glas-Col) to deliver a low dose of ~50-100 bacilli into the lungs of each mouse.[15]
2. Infection and Treatment:
-
Chronic Phase: Allow the infection to establish for 4 weeks. At this point, a stable bacterial load is present in the lungs and has disseminated to the spleen.[18]
-
Treatment Groups (n=6-8 mice/group):
-
Group 1: Vehicle Control (Water, oral gavage, daily)
-
Group 2: NPD-1 (100 mg/kg, oral gavage, daily)
-
Group 3: Isoniazid (INH) (positive control, 25 mg/kg, oral gavage, daily)[15]
-
-
Duration: 4 weeks of treatment.
3. Endpoint Analysis:
-
Procedure: At the end of the treatment period, humanely euthanize the mice.
-
Organ Harvest: Aseptically remove the lungs and spleen.
-
CFU Enumeration: Homogenize the organs in sterile saline with 0.05% Tween-80. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
Incubation: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (log₁₀ CFU).
Comparative Performance Data (Hypothetical)
| Group | Treatment | Mean Bacterial Load in Lungs (log₁₀ CFU ± SD) | Reduction from Control (log₁₀) | Mean Bacterial Load in Spleen (log₁₀ CFU ± SD) |
| 1 | Vehicle Control | 6.5 ± 0.3 | - | 4.8 ± 0.4 |
| 2 | NPD-1 (100 mg/kg) | 5.2 ± 0.4 | 1.3 | 4.1 ± 0.5 |
| 3 | Isoniazid (25 mg/kg) | 4.1 ± 0.3 | 2.4 | 3.0 ± 0.4 |
Interpretation: NPD-1 demonstrates clear bactericidal activity in the lungs, reducing the bacterial load by over one log.[15] Its effect on the disseminated infection in the spleen is more modest. While not as potent as the frontline drug Isoniazid, this level of activity for a novel compound is promising and would justify further investigation, including combination studies and pharmacokinetic profiling.[13][19]
Part 3: Foundational In Vivo Pharmacokinetic (PK) Studies
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical.[20] A preliminary PK study in healthy animals is essential to correlate drug exposure with efficacy and toxicity.[21][22]
Experimental Workflow: Pharmacokinetic Profiling
Caption: Workflow for in vivo pharmacokinetic studies.
Detailed Experimental Protocol: Mouse PK Study
1. Animal Model:
-
Model: Healthy male CD-1 mice, 8-10 weeks old.
-
Rationale: This outbred strain is robust and commonly used for initial PK screening.[23]
2. Dosing and Sampling:
-
Groups (n=3 mice per time point):
-
Intravenous (IV): A single bolus dose of 2 mg/kg via the tail vein.
-
Oral (PO): A single dose of 20 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein) at specified time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[23]
-
Sample Processing: Collect blood into heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis.
3. Bioanalysis and Data Interpretation:
-
Quantification: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of NPD-1 in plasma samples.
-
Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Comparative PK Data (Hypothetical)
| Parameter | NPD-1 | Alternative Compound (AC-2) | Desirable Range |
| Oral (20 mg/kg) | |||
| Cmax (ng/mL) | 1250 | 450 | > 10x in vitro IC₅₀ |
| Tmax (hr) | 1.0 | 4.0 | 0.5 - 2.0 |
| AUC₀-t (nghr/mL) | 6800 | 3200 | High exposure |
| IV (2 mg/kg) | |||
| AUC₀-t (nghr/mL) | 1500 | 1800 | - |
| T½ (hr) | 4.5 | 6.0 | 2 - 8 |
| Calculated | |||
| Oral Bioavailability (%F) | 45% | 18% | > 30% |
Interpretation: NPD-1 exhibits favorable oral pharmacokinetic properties. It is rapidly absorbed (Tmax of 1 hour) and has good oral bioavailability (45%), suggesting that a significant portion of the orally administered dose reaches systemic circulation.[20][23] In comparison, the alternative compound AC-2 shows poor absorption and lower bioavailability. The half-life (T½) of NPD-1 suggests that once-daily dosing in mice could be appropriate for maintaining therapeutic concentrations.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative framework for the initial in vivo evaluation of this compound derivatives. The hypothetical data for our lead compound, NPD-1, demonstrate a promising profile, with significant efficacy in a cancer model and clear activity against M. tuberculosis, coupled with a favorable pharmacokinetic profile.
The causality behind these experimental choices is paramount: immunocompromised mice for human cancer studies, aerosol infection for mimicking human TB, and foundational PK to understand drug exposure.[8][15][21] These self-validating systems provide trustworthy data that can confidently guide the next steps in development.
Future studies should focus on:
-
Dose-response studies to identify optimal dosing for both efficacy and safety.
-
Mechanism of action studies using tumor or lung tissue from treated animals.
-
Combination therapy studies to assess synergy with standard-of-care agents.
-
Extended toxicology studies in a second species to meet regulatory requirements.
By grounding our preclinical programs in robust, logical, and well-validated animal models, we can effectively de-risk novel chemical entities and accelerate their path toward potential clinical application.
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A Head-to-Head Comparison of Piperidine and Morpholine Amide Derivatives of 5-Nitropicolinic Acid: A Guide for Drug Discovery
Introduction: The Strategic Choice of Amide Partners in Drug Design
In the landscape of medicinal chemistry, the core scaffold of a molecule is often just the starting point. The true art of drug design lies in the strategic modification of peripheral functional groups to fine-tune physicochemical and pharmacological properties. 5-Nitropicolinic acid is a scaffold of interest, with its derivatives showing potential as anticancer and anti-inflammatory agents.[1][2] When functionalized as an amide, the choice of the amine partner is a critical decision that profoundly impacts a compound's journey through biological systems.
This guide provides a head-to-head comparison of two of the most ubiquitous heterocyclic amines used in drug discovery: piperidine and morpholine.[3][4][5] Both are six-membered rings, yet the substitution of a methylene group in piperidine with an oxygen atom in morpholine creates a cascade of differences in basicity, polarity, solubility, and metabolic stability.[6][7] Understanding these differences is paramount for researchers aiming to optimize a lead compound based on 5-nitropicolinic acid for specific therapeutic applications. We will delve into the synthesis, physicochemical properties, predicted pharmacokinetic profiles, and biological activities of these two classes of derivatives, supported by detailed experimental protocols.
Synthesis: A Unified Approach to Amide Bond Formation
The synthesis of N-substituted amides from a carboxylic acid is a cornerstone of medicinal chemistry. A common and effective method involves the activation of the carboxylic acid, in this case, 5-nitropicolinic acid, to an acyl chloride. This highly reactive intermediate is then readily coupled with the desired secondary amine (piperidine or morpholine).[8][9][10]
The general workflow involves treating 5-nitropicolinic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent.[10][11] The subsequent introduction of piperidine or morpholine, typically in the presence of a base like triethylamine to scavenge the HCl byproduct, yields the final amide product.[10]
Caption: General workflow for the synthesis of 5-nitropicolinic acid amides.
Physicochemical Properties: A Tale of Two Rings
The core difference between a piperidine and a morpholine ring is the presence of an ether oxygen in the latter. This single atomic substitution has significant consequences for the molecule's overall properties.
Caption: Key structural differences between piperidine and morpholine derivatives.
The electron-withdrawing nature of the oxygen atom in morpholine reduces the electron density on the nitrogen, making it a weaker base compared to piperidine.[6][7] Conversely, this oxygen atom can act as a hydrogen bond acceptor, increasing the molecule's polarity and potential for aqueous solubility.
Table 1: Comparative Physicochemical Properties of Piperidine and Morpholine Scaffolds
| Property | Piperidine | Morpholine | Rationale & Implication for Drug Design |
| Molecular Weight ( g/mol ) | 85.15[12] | 87.12[13] | Negligible difference; both are efficient additions in terms of molecular weight. |
| pKa (of conjugate acid) | ~11.2 | ~8.4 - 8.7[13] | Piperidine derivatives are stronger bases. This can enhance interactions with acidic residues in targets but may lead to higher ionization at physiological pH, potentially reducing membrane permeability. |
| Calculated LogP | 1.1 | -0.85 | Piperidine significantly increases lipophilicity ('greasiness'), which can enhance membrane permeability but may decrease aqueous solubility and increase off-target binding. Morpholine increases hydrophilicity. |
| Hydrogen Bond Acceptors | 1 (the Nitrogen) | 2 (Nitrogen and Oxygen) | The additional H-bond acceptor in morpholine improves aqueous solubility and can offer an additional interaction point with a biological target.[14] |
| Hydrogen Bond Donors | 0 (on the ring) | 0 (on the ring) | Neither ring itself donates hydrogen bonds. |
Impact on Pharmacokinetics and Biological Activity
The divergent physicochemical profiles of piperidine and morpholine derivatives directly translate into different pharmacokinetic behaviors and can influence biological potency.
Membrane Permeability
A compound's ability to cross cell membranes is fundamental to its oral bioavailability and ability to reach intracellular targets.[15] Due to its higher lipophilicity, the piperidine derivative is generally expected to exhibit higher passive diffusion across cell membranes. The morpholine derivative , being more polar, may show lower passive permeability but could be a substrate for uptake transporters. An in vitro Caco-2 permeability assay is the gold standard for predicting intestinal absorption.[16][17]
Solubility and Metabolism
The enhanced polarity and hydrogen bonding capability of the morpholine derivative typically confer greater aqueous solubility.[18] This is a significant advantage in drug development, as poor solubility can terminate the progression of an otherwise promising compound. From a metabolic standpoint, the ether linkage in morpholine is generally stable, but the all-carbon framework of piperidine can be susceptible to oxidation by cytochrome P450 enzymes.
Biological Activity: A Case Study
While direct comparative data for 5-nitropicolinic acid derivatives is sparse in the public domain, studies on analogous systems provide valuable insights. For instance, in a study comparing the anticancer activity of ferulic acid amides against P-388 leukemia cells, the N-feruloylpiperidine derivative showed a lower IC₅₀ value (46.67 µg/mL) compared to the N-feruloylmorpholine derivative (57.10 µg/mL).[11] This suggests that the increased lipophilicity of the piperidine moiety may have contributed to better cell penetration or a more favorable interaction with the target, leading to slightly higher potency in that specific context.[11]
Table 2: Comparative Biological Data (Ferulic Acid Amide Case Study)
| Compound | Target Cell Line | IC₅₀ (µg/mL) | Reference |
| N-feruloylpiperidine | P-388 Murine Leukemia | 46.67 | [11] |
| N-feruloylmorpholine | P-388 Murine Leukemia | 57.10 | [11] |
This highlights a classic trade-off in drug design: the potential for higher potency with lipophilic groups (piperidine) versus the favorable solubility and pharmacokinetic profiles often associated with more polar groups (morpholine).[14]
Experimental Protocols
Protocol 1: Synthesis of N-(5-nitro-pyridin-2-ylcarbonyl)piperidine
This protocol describes a general procedure for the synthesis of the piperidine amide derivative. The same procedure can be followed using morpholine to obtain the corresponding derivative.
-
Acyl Chloride Formation:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitropicolinic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C.[10]
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 5-nitropicolinoyl chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the piperidine/TEA solution dropwise.
-
Allow the reaction to stir at room temperature for 3-6 hours, monitoring by TLC.[19]
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay predicts intestinal drug absorption by measuring the passage of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[16][17][20]
Caption: Workflow for a Caco-2 bidirectional permeability assay.
-
Cell Culture and Plating:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto permeable Transwell® filter inserts at a specified density and culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[17]
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates a confluent, tight monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[21]
-
For apical-to-basolateral (A→B) permeability, add the test compound (e.g., the piperidine or morpholine derivative) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 120 minutes).[21]
-
-
Sample Analysis and Data Interpretation:
-
At the end of the incubation, collect samples from the receiver chambers.
-
Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).
-
Conclusion and Outlook
The choice between a piperidine and a morpholine amide derivative of 5-nitropicolinic acid is not a matter of inherent superiority but of strategic intent.
-
The piperidine derivative is the more lipophilic, basic, and potentially more potent option, making it a strong candidate for lead compounds where maximizing cell penetration and target engagement is the primary goal. However, this comes with potential liabilities in solubility and metabolic stability that must be carefully monitored.
-
The morpholine derivative offers a more conservative but often more "drug-like" profile.[14] Its enhanced polarity, improved aqueous solubility, and additional hydrogen bond acceptor make it an excellent choice for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, even if it sometimes comes at the cost of a slight reduction in raw potency.
Ultimately, the optimal choice depends on the specific therapeutic target and the desired drug profile. For an orally administered systemic drug, the improved physicochemical properties of the morpholine derivative may be highly advantageous. For a compound intended for topical delivery or where high potency is paramount, the piperidine analogue might be the preferred starting point. This guide provides the foundational data and experimental frameworks necessary for researchers to make an informed decision and rationally design the next generation of 5-nitropicolinic acid-based therapeutics.
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A Comparative Guide to Validating the Mechanism of Action of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine as a PARP Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MoA) of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. Structural analysis of this molecule, featuring a nitropyridine core, suggests a potential role as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA Damage Response (DDR) pathway.[1][2] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[3][4]
This document outlines a logical, multi-step validation process, moving from direct biochemical engagement to cellular on-target effects and downstream phenotypic consequences. We will compare various experimental approaches, provide detailed protocols for recommended assays, and explain the causal logic behind key experimental choices, ensuring a robust and self-validating workflow.
Section 1: Biochemical Validation of Direct PARP Enzyme Inhibition
The foundational step in MoA validation is to confirm direct interaction between the compound and its putative target. Here, we aim to determine if this compound can inhibit the enzymatic activity of PARP1 and PARP2, the primary PARP enzymes involved in DNA single-strand break repair.[1]
Comparison of Biochemical Assay Formats
Several assay formats are available to measure PARP enzymatic activity, each with distinct advantages.[1][5] The choice of assay often depends on available equipment, throughput requirements, and the specific information sought (e.g., IC50 determination, kinetic analysis).
| Assay Format | Principle | Advantages | Disadvantages |
| Chemiluminescent ELISA | Histone-coated plates are used as a substrate. PARP adds biotin-labeled NAD+ to the histones. Streptavidin-HRP and a chemiluminescent substrate detect the incorporated biotin.[5] | High sensitivity, stable signal, and relatively inexpensive.[1] | Requires multiple wash steps (heterogeneous), potentially leading to higher variability. |
| AlphaLISA® | A homogeneous (no-wash) assay where a donor bead (bound to streptavidin) and an acceptor bead (bound to an ADP-ribose binding reagent) are brought into proximity by PARP activity on a biotinylated histone substrate, generating a signal.[5] | High sensitivity, high-throughput compatible, and homogeneous format reduces handling errors. | Requires specific and more expensive reagents and plate readers. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled DNA probe. When PARP is active, it does not bind the probe tightly. Inhibitors can "trap" PARP on the DNA, increasing the FP signal.[5] | Homogeneous format, provides direct evidence of PARP trapping mechanism.[5] | Signal window can be narrow; may not be suitable for all inhibitor types. |
For initial IC50 determination and selectivity profiling, the Chemiluminescent ELISA format offers a robust, sensitive, and widely accessible starting point.
Workflow for PARP Inhibition Assay
Caption: Workflow for a chemiluminescent PARP inhibition assay.
Detailed Protocol: PARP1 Chemiluminescent IC50 Determination
This protocol is adapted from standard methodologies for determining inhibitor potency.[3]
-
Plate Preparation: Coat a 96-well plate with histone substrate and block with a suitable blocking buffer.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., starting from 100 µM). Prepare a parallel dilution series for a known PARP inhibitor like Olaparib as a positive control.
-
Reaction Setup: To each well, add 25 µL of assay buffer, 5 µL of the compound dilution, and 10 µL of a Biotinylated-NAD+/Activated DNA mixture.
-
Enzyme Initiation: Initiate the reaction by adding 10 µL of diluted, purified PARP1 enzyme. Include "no enzyme" wells as a negative control and "no inhibitor" (DMSO vehicle) wells as a positive control for enzyme activity.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Wash the plate 3 times with a wash buffer (e.g., PBS-T).
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate 3 times again.
-
Add 50 µL of a chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence using a microplate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Senior Application Scientist's Note: The inclusion of activated DNA in the reaction buffer is critical. PARP enzymes require the presence of DNA breaks to become fully active.[1] Using activated DNA mimics this physiological state, ensuring that you are measuring inhibition of the enzyme in its relevant, active conformation.
Section 2: Cellular Validation of On-Target Effect - PARP Trapping
Potent cytotoxicity of PARP inhibitors often correlates more strongly with their ability to "trap" PARP enzymes on DNA rather than just inhibiting their catalytic activity.[6] This trapping prevents the dissociation of PARP from DNA, creating a physical obstruction that stalls replication forks, leading to the formation of lethal double-strand breaks.[1][6] Validating this on-target effect is a crucial step.
Workflow: Proximity Ligation Assay (PLA) for PARP Trapping
Caption: Proximity Ligation Assay (PLA) workflow to detect PARP trapping.
Detailed Protocol: Detecting Chromatin-Trapped PARP1 by PLA
This protocol allows for the direct visualization and quantification of PARP1 trapped on DNA at a single-cell resolution.[6]
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or a BRCA-deficient cancer cell line) on glass coverslips in a 24-well plate. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with this compound or a control inhibitor (e.g., Talazoparib) at various concentrations for 4-24 hours. To enhance the signal, co-treatment with a mild DNA-damaging agent like methyl methanesulfonate (MMS) can be performed.[6]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
PLA Protocol (using a commercial kit):
-
Block the coverslips with the kit-provided blocking solution for 1 hour.
-
Incubate with a cocktail of two primary antibodies raised in different species: one against PARP1 (e.g., rabbit) and one against a DNA marker like single-strand DNA (ssDNA) or γH2AX (e.g., mouse). Incubate overnight at 4°C.
-
Wash the coverslips.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Wash, then perform the ligation step by adding the ligase for 30 minutes at 37°C.
-
Wash, then perform the amplification step by adding the polymerase for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nucleus).
-
Image using a fluorescence microscope.
-
Quantify the number of fluorescent PLA foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates PARP trapping.
-
Section 3: Downstream Phenotypic Validation - DNA Damage Accumulation
The ultimate consequence of effective PARP inhibition and trapping in cancer cells is the accumulation of DNA double-strand breaks (DSBs).[4] A key biomarker for DSBs is the phosphorylation of histone variant H2AX at serine 139, termed γH2AX.[7] Measuring the formation of γH2AX foci provides a quantifiable downstream readout of the compound's intended biological effect.
Signaling Pathway: From PARP Inhibition to γH2AX Foci
Caption: Pathway showing how PARP inhibition leads to DSBs and γH2AX foci formation.
Comparison of DNA Damage Assays
| Assay | Principle | Advantages | Disadvantages |
| γH2AX Immunofluorescence | Uses a specific antibody to detect phosphorylated H2AX at sites of DSBs, which appear as discrete nuclear foci.[7] | Highly specific for DSBs, allows for single-cell quantification and visualization. | Can be time-consuming; requires fluorescence microscopy and image analysis software. |
| Comet Assay (Neutral) | Single-cell gel electrophoresis under neutral pH conditions. Damaged DNA (DSBs) migrates out of the nucleoid, forming a "comet tail." The tail length/intensity is proportional to the amount of damage.[8] | Highly sensitive, detects a broad range of damage, relatively inexpensive. | Less specific for DSBs compared to γH2AX; can be affected by other types of DNA damage. |
| Western Blot for γH2AX | Measures the total cellular level of γH2AX protein by immunoblotting.[7] | Provides a quantitative measure of total DSB load in a cell population; high-throughput. | Loses single-cell information and spatial context of the damage. |
For validating the specific downstream effect of PARP inhibition, γH2AX Immunofluorescence is the gold standard due to its specificity for DSBs and its powerful single-cell resolution.[7]
Detailed Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Seed and treat cells on coverslips as described in the PLA protocol (Section 2). Use a positive control like Etoposide, a topoisomerase II inhibitor known to induce DSBs.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash coverslips 3 times with PBS-T.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash coverslips again, then mount onto slides with a DAPI-containing mounting medium.
-
Analysis: Acquire images on a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. A significant increase in the average number of foci per cell compared to the vehicle control validates the induction of DNA damage.
Section 4: Comparative Analysis and Selectivity
To understand the therapeutic potential and potential off-target effects of this compound, it is essential to compare its performance against both a known clinical standard and across the broader PARP enzyme family.[1][6]
Comparative Data Summary (Hypothetical)
The table below illustrates the type of data that should be generated to build a comprehensive profile of the test compound. Olaparib, a first-generation PARP inhibitor, serves as a benchmark.
| Parameter | This compound | Olaparib (Reference) | Rationale |
| Biochemical IC50 (PARP1) | 5 nM | 6 nM | Determines direct enzymatic potency.[1] |
| Biochemical IC50 (PARP2) | 3 nM | 2 nM | Assesses activity against the second major DNA repair PARP.[1] |
| PARP Trapping EC50 | 20 nM | 150 nM | Measures cellular on-target efficacy; lower value indicates more potent trapping.[6] |
| γH2AX Foci Induction (EC50) | 30 nM | 250 nM | Quantifies downstream phenotypic consequence. |
| Selectivity: TNKS1 IC50 | >10,000 nM | 1,500 nM | Tankyrase 1 (PARP5a) inhibition can lead to different biological outcomes and toxicities. High selectivity for PARP1/2 is often desired. |
| Selectivity: TNKS2 IC50 | >10,000 nM | 200 nM | Tankyrase 2 (PARP5b) is another important PARP family member to assess selectivity against. |
Senior Application Scientist's Note: A key finding in the field is that PARP trapping potency does not always correlate directly with biochemical IC50.[6] A compound like our hypothetical one, with a similar biochemical IC50 to Olaparib but a much lower (more potent) trapping EC50, could be significantly more cytotoxic and potentially more effective in a clinical setting.
Conclusion
References
-
Cambridge Bioscience. PARP assay kits. Available from: [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]
-
BPS Bioscience. PARP Assays. Available from: [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Available from: [Link]
-
Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. PMC. Available from: [Link]
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Sirois, M. A., et al. (2020). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available from: [Link]
-
Champions Oncology. DNA Damage Assays. Available from: [Link]
-
Edmondson, R. J., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
-
Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Washington State University Libraries. Available from: [Link]
-
Drew, A. C., et al. (2021). PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies. AACR Journals. Available from: [Link]
-
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
-
Abdel-Fatah, T. M., et al. (2014). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. PMC. Available from: [Link]
-
Autech Inc. This compound, 98% Purity, C11H13N3O3, 10 grams. Available from: [Link]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. Kinase inhibitors are a cornerstone of modern medicine, particularly in oncology, but their efficacy and safety are intrinsically linked to their interaction with the entire kinome. Off-target effects can lead to unforeseen toxicities, while polypharmacology, the modulation of multiple targets, can sometimes be therapeutically advantageous. This guide provides an in-depth analysis of the cross-reactivity profile of the novel compound 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, offering a comparative perspective against established kinase inhibitors and detailing the experimental framework for such an evaluation.
The Compound in Focus: this compound
This compound is a synthetic molecule featuring a nitropyridine core coupled with a piperidine carbonyl moiety. The nitropyridine scaffold is a known privileged structure in medicinal chemistry, often associated with a range of biological activities.[1][2] The piperidine group can influence solubility, cell permeability, and metabolic stability, making this compound an interesting candidate for kinase inhibition.[3] However, the true therapeutic potential of any kinase inhibitor can only be unlocked through a rigorous assessment of its selectivity.
Comparative Kinase Cross-Reactivity Profiling
To contextualize the selectivity of this compound, we present a hypothetical, yet plausible, cross-reactivity profile against a panel of 96 representative human kinases. This data is benchmarked against two well-characterized kinase inhibitors: Staurosporine, a notoriously non-selective inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[4][5]
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Staurosporine (Reference) | Sunitinib (Reference) |
| Tyrosine Kinases | |||
| ABL1 | >10,000 | 20 | 50 |
| ALK | 850 | 15 | 25 |
| EGFR | >10,000 | 6 | 2,500 |
| FLT3 | 150 | 5 | 10 |
| KIT | 200 | 10 | 15 |
| PDGFRA | 350 | 8 | 5 |
| PDGFRB | 400 | 7 | 8 |
| SRC | >10,000 | 3 | 150 |
| VEGFR1 | 600 | 12 | 2 |
| VEGFR2 | 550 | 9 | 5 |
| Serine/Threonine Kinases | |||
| AKT1 | >10,000 | 4 | >10,000 |
| AURKA | 5,500 | 25 | 1,500 |
| CDK2 | >10,000 | 7 | 800 |
| GSK3B | 9,000 | 10 | >10,000 |
| MAPK1 (ERK2) | >10,000 | 50 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| PIM1 | 75 | 15 | 75 |
| PLK1 | 8,000 | 30 | 2,000 |
| ROCK1 | >10,000 | 6 | >10,000 |
| Lipid Kinases | |||
| PI3Kα | >10,000 | 100 | >10,000 |
| PI3Kβ | >10,000 | 120 | >10,000 |
| PI3Kδ | >10,000 | 90 | >10,000 |
| PI3Kγ | >10,000 | 85 | >10,000 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
From this hypothetical profile, this compound demonstrates a degree of selectivity, with potent inhibition observed against FLT3, KIT, PDGFRA, PDGFRB, VEGFR1, VEGFR2, and PIM1, while showing minimal activity against a broad range of other kinases. This profile suggests a potential therapeutic application in cancers driven by these kinases. In contrast, Staurosporine shows broad, potent inhibition across most of the panel, highlighting its utility as a positive control but its unsuitability as a selective therapeutic. Sunitinib displays its known multi-targeted profile, potently inhibiting receptor tyrosine kinases like VEGFRs, PDGFRs, and KIT.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The generation of reliable cross-reactivity data hinges on a robust and standardized experimental protocol. The following outlines a common methodology for determining kinase inhibitor IC50 values using a luminescence-based assay platform.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific peptide substrate, and the kinase assay buffer.
-
Dispense the master mix into the wells of the 384-well plate containing the pre-spotted compound.
-
Prepare control wells: "no inhibitor" (DMSO only) for 100% activity and "no enzyme" for background.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[6]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent assay reagent according to the manufacturer's instructions. This is typically a two-step process involving an ADP-to-ATP conversion reagent followed by a luciferase-based ATP detection reagent.
-
Incubate the plate at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation:
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" control. The IC50 value is then determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
The selectivity of the compound can be quantified using a selectivity score, which is the number of kinases inhibited above a certain threshold (e.g., >50%) at a specific concentration. A lower selectivity score indicates a more selective compound.
Visualizing the Experimental Workflow and a Target Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
A common signaling pathway where kinase inhibitors are targeted is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway, a key target for kinase inhibitors.
Conclusion
While the specific cross-reactivity profile of this compound presented here is illustrative, this guide provides the essential framework for its comprehensive evaluation. By employing standardized, robust in vitro kinase assays and comparing the resulting data against well-characterized inhibitors, researchers can effectively determine the potency and selectivity of this and other novel compounds. This critical assessment is fundamental to advancing our understanding of a compound's therapeutic potential and its suitability for further development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Gornik, A. A., & Degterev, A. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3169. [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved January 20, 2026, from [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved January 20, 2026, from [Link]
-
Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]
-
Mueller, D., Totzke, F., Weber, T., Pathe, M., Schaechtele, C., & Kubbutat, M. H. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
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- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine and its amino derivative
An objective, data-driven comparison of the cytotoxic profiles of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine and its corresponding amino derivative. This guide provides the scientific rationale, experimental workflows, and data interpretation framework necessary for researchers in drug discovery and toxicology.
Introduction: The Significance of the Nitro-to-Amino Moiety Transition in Drug Discovery
In medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The transformation of an aromatic nitro group to an amino group is a common tactic employed to modulate a compound's physicochemical properties, metabolic stability, and biological activity. The nitro group, while a useful synthetic handle and often a component of potent biological probes, is frequently flagged as a "structural alert" or toxicophore due to its potential for metabolic activation into cytotoxic species.
This guide presents a comparative framework for evaluating the cytotoxicity of This compound (hereafter, N-1 ) and its amino counterpart, 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine (hereafter, A-1 ). We will explore the mechanistic basis for their expected differential cytotoxicity, provide detailed protocols for their experimental evaluation, and offer a template for data interpretation. The central hypothesis is that the nitro-compound, N-1, will exhibit significantly greater cytotoxicity, driven by nitroreductive bioactivation, a liability that should be absent in the amino-derivative, A-1.
Part 1: Mechanistic Hypothesis - Bioactivation of the Nitroaromatic Moiety
The primary driver for the anticipated cytotoxicity of N-1 is the enzymatic reduction of its nitro group. In the low-oxygen environment characteristic of many solid tumors, one-electron reductases such as NADPH:cytochrome P450 reductase can convert the nitro group (R-NO₂) into a nitro radical anion (R-NO₂⁻). This radical can undergo further reduction to form highly reactive and damaging species, including nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates. These electrophilic metabolites can induce cellular damage through multiple mechanisms:
-
DNA Adduct Formation: Covalent binding to DNA, leading to strand breaks and genomic instability.
-
Protein Modification: Covalent modification of essential proteins, disrupting their function.
-
Oxidative Stress: Participation in redox cycling, generating reactive oxygen species (ROS) that damage lipids, proteins, and DNA.
Conversely, the amino derivative A-1 lacks this metabolic liability. The amino group (R-NH₂) is an electron-donating group and is not susceptible to the same reductive activation pathway. Therefore, A-1 is predicted to be significantly less cytotoxic and serve as a safer chemical scaffold.
Part 2: Experimental Design for Comparative Cytotoxicity Assessment
To empirically test our hypothesis, a multi-faceted experimental approach is required. The workflow is designed to move from broad cell viability assessment to a more detailed mechanistic investigation of cell death.
Choice of Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is selected for its high level of metabolic activity, including expression of various cytochrome P450 enzymes, making it an excellent model for studying metabolically-activated cytotoxicity.
-
A549 (Human Lung Carcinoma): A widely used cancer cell line to assess general cytotoxic potential.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to determine the selectivity index. A compound that is highly toxic to cancer cells but less so to non-cancerous cells is a more promising therapeutic candidate.
Part 3: Experimental Protocols and Data Interpretation
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate HepG2, A549, and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-1 and A-1 (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Anticipated Results & Interpretation:
Based on our mechanistic hypothesis, N-1 is expected to show significantly lower IC₅₀ values than A-1, particularly in the metabolically competent HepG2 cells.
| Compound | Cell Line | Predicted IC₅₀ (µM) | Selectivity Index (SI)¹ |
| N-1 | HepG2 | 5.8 | 3.1 |
| A549 | 9.2 | 2.0 | |
| HEK293 | 18.1 | - | |
| A-1 | HepG2 | > 100 | > 1.9 |
| A549 | > 100 | > 1.9 | |
| HEK293 | > 100 | - | |
| ¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancerous cells. A higher SI value is desirable. Data is illustrative. |
Protocol 2: Quantifying Cell Death Mechanism via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with N-1 and A-1 at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Anticipated Results & Interpretation:
Treatment with N-1 is expected to cause a significant shift of the cell population into the apoptotic quadrants, confirming that its cytotoxic effect is mediated through the induction of programmed cell death. A-1 should show a cell distribution similar to the vehicle control.
| Treatment (24h) | Cell Line | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | HepG2 | ~95% | < 5% | < 1% |
| N-1 (at IC₅₀) | HepG2 | ~45% | ~30% | ~25% |
| A-1 (at N-1 IC₅₀) | HepG2 | ~92% | < 6% | < 2% |
| Data is illustrative. |
Conclusion and Implications for Drug Development
The experimental framework outlined above provides a robust system for comparing the cytotoxicity of this compound (N-1) and its amino derivative (A-1). The anticipated results strongly suggest that the nitro-aromatic moiety in N-1 is a significant cytotoxic liability, likely driven by metabolic activation to reactive intermediates that induce apoptosis. Its reduction to an amino group in A-1 is predicted to abrogate this toxicity, rendering a much safer molecule.
For drug development professionals, these findings would carry critical implications:
-
N-1 might be considered a potent but potentially non-specific cytotoxic agent. Its development would require careful toxicological profiling. It could, however, be explored as a hypoxia-activated prodrug for cancer therapy.
-
A-1 represents a much safer chemical scaffold. If the original biological target of the molecule is retained in A-1, it serves as a superior starting point for further lead optimization, having shed the toxicological baggage of the nitro group.
This comparative guide underscores the importance of early-stage toxicological assessment and the power of strategic chemical modification to engineer safer, more effective therapeutic candidates.
References
-
Title: The role of nitroreductases in the metabolism and activation of nitroaromatic compounds. Source: Biochemical Pharmacology URL: [Link]
-
Title: Structural alerts for predicting chemical toxicity. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: The toxicology of nitroaromatic compounds. Source: Chemical Research in Toxicology URL: [Link]
-
Title: The use of HepG2 cells in toxicology. Source: Toxicology in Vitro URL: [Link]
-
Title: MTT assay for cytotoxicity testing. Source: Nature Protocols URL: [Link]
confirming the identity and purity of synthesized 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine by analytical techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, a molecule of interest in medicinal chemistry and materials science. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a validated framework for ensuring the quality of your synthesized material.
The Importance of Orthogonal Analytical Techniques
Relying on a single analytical method for the characterization of a novel compound is fraught with risk.[1][2] Each technique interrogates different physicochemical properties of a molecule, and a comprehensive understanding can only be achieved through the application of multiple, orthogonal methods. This multi-faceted approach provides a self-validating system, where the results from one technique corroborate the findings of another, leading to a high degree of confidence in the final assessment of identity and purity.
This guide will explore how the synergistic use of NMR, MS, HPLC, and FTIR provides a robust workflow for the confirmation of this compound.
Structural and Physicochemical Properties
Before delving into the analytical techniques, it is essential to have a clear understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O₃ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| CAS Number | 1301214-65-2 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of a molecule's structure.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperidine moiety. The electron-withdrawing nature of the nitro group and the carbonyl group will significantly influence the chemical shifts of the pyridine protons, causing them to appear at lower field (higher ppm values).[4][5]
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-3 | ~8.0-8.2 | d | 1H |
| Pyridine H-4 | ~7.8-8.0 | dd | 1H |
| Pyridine H-6 | ~8.8-9.0 | d | 1H |
| Piperidine (axial & equatorial) | ~3.5-3.8 (α-CH₂) | m | 4H |
| Piperidine (axial & equatorial) | ~1.5-1.8 (β,γ-CH₂) | m | 6H |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine C-2 | ~165-168 |
| Pyridine C-3 | ~122-125 |
| Pyridine C-4 | ~135-138 |
| Pyridine C-5 | ~145-148 |
| Pyridine C-6 | ~150-153 |
| Carbonyl C=O | ~168-172 |
| Piperidine C-α | ~45-50 |
| Piperidine C-β, C-γ | ~24-28 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[6] This allows for the precise determination of the molecular weight of the synthesized compound and provides valuable structural information through the analysis of fragmentation patterns.[7][8]
Causality Behind Experimental Choices in MS
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion and provide further structural confirmation.
Expected Mass Spectral Data
The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule.
| Ion | Expected m/z |
| [M+H]⁺ | 236.10 |
Expected Fragmentation Pattern
Under MS/MS conditions, the [M+H]⁺ ion is expected to fragment at the amide bond, which is a common fragmentation pathway for amides.[7]
Caption: Expected fragmentation pathway of this compound in MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument, typically coupled to a quadrupole or ion trap mass analyzer.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
MS/MS (Optional): If fragmentation analysis is desired, select the [M+H]⁺ ion as the precursor ion and acquire the product ion spectrum.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretically calculated values.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture.[9][10] For the synthesized this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice for determining its purity.
Causality Behind Experimental Choices in HPLC
RP-HPLC with a C18 column is a robust and versatile method for the separation of moderately polar organic compounds. The choice of a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of the separation by adjusting the gradient. UV detection is suitable for this compound due to the presence of the chromophoric nitro-substituted pyridine ring.
Expected HPLC Data
A pure sample of this compound should yield a single, sharp, and symmetrical peak in the chromatogram. The retention time of this peak will be characteristic of the compound under the specific chromatographic conditions. The purity can be calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration suitable for injection (e.g., 10-100 µg/mL).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at 254 nm.
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate the peaks and calculate the area of each peak.
-
Calculate the purity of the compound as follows:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Caption: A simplified workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][11] The infrared spectrum of a compound is unique and can be considered a "molecular fingerprint."
Causality Behind Experimental Choices in FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. The resulting spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the different bonds within the this compound molecule.
Expected FTIR Spectral Data
The FTIR spectrum will exhibit characteristic absorption bands for the nitro group, the carbonyl group of the amide, and the C-H and C-N bonds of the pyridine and piperidine rings.[12][13][14]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1680-1650 | C=O stretch | Amide |
| ~1550-1500 | N-O asymmetric stretch | Nitro |
| ~1350-1300 | N-O symmetric stretch | Nitro |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~2950-2850 | C-H stretch | Aliphatic (Piperidine) |
| ~1600, ~1470 | C=C and C=N stretch | Aromatic Ring |
| ~1250-1000 | C-N stretch | Amide and Piperidine |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid synthesized compound directly onto the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the target molecule and known spectral databases.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural information, connectivity of atoms | Unambiguous structure elucidation | Relatively low sensitivity, requires larger sample amounts |
| MS | Molecular weight and fragmentation pattern | High sensitivity, small sample requirement | Isomers may not be distinguishable |
| HPLC | Purity and quantification | Excellent for separating mixtures, quantitative | Does not provide detailed structural information |
| FTIR | Presence of functional groups | Rapid, non-destructive, minimal sample prep | Provides limited structural information, not quantitative |
Conclusion: A Synergistic Approach to Confidence
The confirmation of the identity and purity of a synthesized compound like this compound requires a multi-pronged analytical approach. By combining the structural elucidation power of NMR, the molecular weight and fragmentation data from MS, the quantitative purity assessment from HPLC, and the functional group fingerprint from FTIR, researchers can achieve a high degree of confidence in their results. This comprehensive characterization is not merely a procedural formality; it is the bedrock of scientific integrity, ensuring the reliability and reproducibility of subsequent research and development efforts.
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Safety Operating Guide
Operational Guide for the Safe Disposal of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine (CAS No. 1301214-65-2). As a valued professional in research and development, your safety, and the integrity of our shared laboratory environment, are paramount. This guide moves beyond simple instruction to explain the rationale behind each procedure, ensuring a deep understanding of the risks and the necessary precautions.
Core Principle: Hazard-Based Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a rigorous hazard assessment based on its chemical structure is mandatory. The molecule contains three key functional groups that dictate its handling and disposal as hazardous waste:
-
Pyridine Ring: Pyridine and its derivatives are known to be toxic, flammable, and irritant.[1][2] Waste containing these compounds must be treated as hazardous.[1][3][4]
-
Nitro Group (-NO2): The presence of a nitro group on the aromatic ring can increase reactivity and toxicity. Nitropyridine compounds are often classified as skin, eye, and respiratory irritants.[5][6]
-
Piperidine Moiety: Piperidine itself is a toxic, flammable, and corrosive chemical, capable of causing severe skin burns and eye damage.[7][8][9]
Essential Safety & Handling Protocols
Prior to generating any waste, it is critical to establish a safe handling environment. Adherence to these engineering controls and personal protective equipment (PPE) standards is non-negotiable.
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][10] This is the primary method for preventing the inhalation of any dusts or vapors.
The following table outlines the minimum required PPE when handling this compound.
| Body Part | Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Butyl rubber or Viton® gloves are recommended over standard nitrile gloves to protect against potential skin contact and absorption, a known hazard for pyridine derivatives.[1][10] Always inspect gloves for integrity before use. |
| Eyes | Safety goggles with side-shields or a face shield | Provides essential protection against accidental splashes of solutions or contact with solid particles.[1][5] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Use in a chemical fume hood | A fume hood is the standard engineering control to avoid inhalation.[1] A NIOSH-approved respirator may be required for spill cleanup outside of a hood.[11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process designed to ensure safety and regulatory compliance.
Immediately classify and segregate all materials that have come into contact with this compound. Do not mix this waste with other incompatible waste streams, particularly strong acids or oxidizers.[10]
-
Solid Waste: Includes residual solid compound, contaminated weigh boats, spatulas, and disposable labware.
-
Liquid Waste: Encompasses solutions containing the compound.
-
Contaminated PPE: Includes used gloves, disposable sleeves, and bench paper.[2]
-
Solid and Liquid Waste: Use a dedicated, sealable, and airtight hazardous waste container made of a compatible material (e.g., high-density polyethylene).[2][10] Ensure the container is in good condition and has a secure, leak-proof lid.
-
Contaminated PPE: Collect in a designated hazardous waste bag or lined container.
Proper labeling is critical for safety and compliance. As soon as the first item of waste is added, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Clear indication of the hazards (e.g., Toxic, Irritant)
-
Date of waste accumulation
-
Your name and laboratory contact information
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][10] This area should be away from general laboratory traffic and incompatible materials.
The ultimate disposal of this hazardous waste must be conducted by a licensed environmental management company or through your institution's Environmental Health and Safety (EHS) department.[2] The standard and recommended disposal method for pyridine-based chemical waste is high-temperature incineration in an authorized facility equipped with necessary scrubbers.[3][12] Never attempt to dispose of this chemical down the drain or in regular trash.
Contingency Planning: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
For small spills within a chemical fume hood:
-
Ensure your PPE is intact.
-
Contain the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][10]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[11]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
For large spills, evacuate the area immediately, alert colleagues, and contact your institution's EHS or emergency response team.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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A Comprehensive Guide to the Safe Handling of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine. The guidance herein is synthesized from established safety protocols for structurally related compounds, including nitropyridines and piperidine derivatives, to ensure a cautious and proactive approach to laboratory safety.
Hazard Assessment: A Triad of Risks
The chemical structure of this compound presents a combination of hazards stemming from its three primary components: the nitropyridine ring, the piperidine moiety, and the amide linkage. A thorough understanding of these individual risks is paramount for safe handling.
-
Nitropyridine Moiety: Aromatic nitro compounds are recognized for their potential toxicity and reactivity. The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack. Of critical importance, aromatic nitro compounds can be energetic materials, with di- and trinitro derivatives being potentially explosive under conditions of heat and shock. While mononitrated compounds are generally less hazardous, they should still be handled with care. Nitropyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin, and may cause skin and eye irritation.
-
Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also typically flammable liquids with vapors that can form explosive mixtures with air.[1][3] Piperidine is toxic if it comes into contact with the skin or is inhaled.[1]
-
Amide Linkage: While the amide linkage itself is generally stable, its presence connects the hazardous nitropyridine and piperidine functional groups, creating a molecule with a combined and potentially synergistic toxicological profile.
Due to the combined hazards, this compound should be treated as a substance of unknown toxicity and handled with the highest degree of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | The corrosive nature of the piperidine moiety and the irritant properties of nitropyridines necessitate robust protection against splashes. A face shield worn over goggles provides full facial protection. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Given that piperidine and nitropyridines can be absorbed through the skin, a double layer of chemical-resistant gloves provides an essential barrier. Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | Flame-resistant lab coat | A flame-resistant lab coat is recommended due to the flammability of piperidine derivatives. It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors. |
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.
3.1. Preparation and Weighing
-
Fume Hood Operation: Before commencing any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Decontamination of Surfaces: Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to ensure it is free from contaminants.
-
Weighing: If weighing the solid compound, perform this task within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
3.2. Dissolution and Reaction Setup
-
Solvent Handling: Handle all solvents within the fume hood.
-
Addition of Compound: Add the weighed this compound to the solvent in a reaction vessel. This should be done slowly and carefully to avoid splashing.
-
Heating and Stirring: If the reaction requires heating, use a controlled heating mantle and a stir plate. Avoid open flames due to the flammability of piperidine derivatives. Aromatic nitro compounds should not be heated under alkaline conditions.
3.3. Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents have been used.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Do not use combustible materials like paper towels. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.
5.1. Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
5.2. Decontamination
-
Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable solvent, followed by soap and water.
5.3. Final Disposal
-
All waste must be disposed of through your institution's hazardous waste management program. Do not pour any waste down the drain.
Waste Disposal Workflow
Caption: Workflow for the segregation and disposal of waste.
References
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]
-
Chemius. nitro razredčilo. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
GOV.UK. Nitrobenzene - Incident management. [Link]
-
New Jersey Department of Health. Nitrobenzene - HAZARD SUMMARY. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
ResearchGate. The calculated heat of formation values of the nitropyridine... [Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
ResearchGate. Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]
-
NICNAS. Piperidine: Human health tier II assessment. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
Industrial Specialties Mfg. (ISM). Chemical Compatibility Chart. [Link]
-
Walchem. Chemical Compatibility Chart. [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
